Lauric acid-13C-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(213C)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-KHWBWMQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584335 | |
| Record name | (2-~13~C)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-78-1 | |
| Record name | (2-~13~C)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Lauric Acid-1-13C: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological signaling pathways of Lauric Acid-1-13C. This stable isotope-labeled compound serves as a valuable tool in metabolic research, particularly in the fields of lipidomics and metabolic flux analysis.
Core Chemical Properties
Lauric Acid-1-13C is a saturated fatty acid with a 12-carbon chain where the carbon atom at the carboxyl group is replaced by its stable isotope, ¹³C. This isotopic labeling allows for its use as a tracer in various mass spectrometry-based analytical techniques.
Table 1: Physicochemical Properties of Lauric Acid-1-13C
| Property | Value | Reference(s) |
| Synonyms | Dodecanoic acid-1-¹³C | [1][2] |
| Molecular Formula | CH₃(CH₂)₁₀¹³CO₂H | [1][3] |
| Molecular Weight | 201.31 g/mol | [1] |
| CAS Number | 93639-08-8 | |
| Appearance | Solid | |
| Melting Point | 44-46 °C | |
| Boiling Point | 225 °C at 100 mmHg | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Insoluble in water. |
Table 2: Safety Information for Lauric Acid-1-13C
| Hazard | Description | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H318: Causes serious eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store at room temperature. |
Experimental Applications and Protocols
Lauric Acid-1-13C is primarily utilized as an internal standard for the quantification of lauric acid and as a tracer to study metabolic pathways in lipidomics and metabolic flux analysis.
Quantification of Lauric Acid using Lauric Acid-1-13C as an Internal Standard by GC-MS
This protocol describes the use of Lauric Acid-1-13C as an internal standard for the accurate quantification of endogenous lauric acid in biological samples, such as plasma, by Gas Chromatography-Mass Spectrometry (GC-MS). The stable isotope-labeled standard allows for correction of variability during sample preparation and analysis.
Experimental Workflow for Lauric Acid Quantification
Caption: Workflow for Lauric Acid Quantification using GC-MS.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of Lauric Acid-1-13C (internal standard) dissolved in a suitable solvent (e.g., methanol).
-
Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a non-polar solvent like hexane. Vortex and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a derivatization agent such as 14% boron trifluoride in methanol (BF₃-methanol).
-
Incubate at 60-100°C for 30-60 minutes.
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer and evaporate to dryness.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for FAMEs analysis).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragment ions of unlabeled lauric acid methyl ester and the ¹³C-labeled lauric acid methyl ester.
-
Quantification is achieved by calculating the ratio of the peak area of the endogenous lauric acid to the peak area of the Lauric Acid-1-13C internal standard and comparing this to a standard curve.
-
Metabolic Flux Analysis using Lauric Acid-1-13C
Metabolic flux analysis (MFA) with stable isotopes allows for the quantitative study of metabolic pathways. By introducing ¹³C-labeled lauric acid into a biological system, researchers can trace its incorporation into various downstream lipids and metabolites, thereby elucidating the activity of fatty acid metabolism pathways.
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: Workflow for 13C Metabolic Flux Analysis.
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing Lauric Acid-1-13C at a known concentration. The concentration and labeling duration should be optimized based on the cell type and experimental goals.
-
Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold quenching solution (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform metabolite extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, to separate the lipid and polar metabolite fractions.
-
-
LC-MS or GC-MS Analysis:
-
Analyze the lipid extracts by LC-MS or GC-MS to measure the isotopic enrichment in various lipid species (e.g., triglycerides, phospholipids, cholesteryl esters).
-
The mass spectrometer is used to determine the mass isotopomer distribution of the targeted lipids, which reveals the extent of ¹³C incorporation.
-
-
Data Analysis:
-
Calculate the fractional isotopic enrichment for each lipid of interest.
-
Use metabolic modeling software to fit the isotopic labeling data to a metabolic network model. This allows for the calculation of absolute or relative fluxes through the relevant metabolic pathways.
-
Involvement in Cellular Signaling Pathways
While Lauric Acid-1-13C is primarily a research tool, its unlabeled counterpart, lauric acid, has been shown to modulate cellular signaling pathways, particularly those related to inflammation.
NF-κB Signaling Pathway
Lauric acid has been demonstrated to induce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in various cell types. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Lauric Acid-Induced NF-κB Activation
Caption: Lauric Acid-Induced NF-κB Signaling Pathway.
Activation of this pathway by lauric acid can lead to the increased expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Interestingly, some studies suggest that lauric acid's effect on the NF-κB pathway may be less potent compared to other saturated fatty acids like palmitic acid.
ERK Signaling Pathway
In addition to the NF-κB pathway, lauric acid has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway in astrocytes. The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
Lauric Acid-Induced ERK Activation
References
An In-depth Technical Guide to Lauric Acid-1-13C (CAS: 93639-08-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid-1-13C is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. This isotopic labeling makes it a powerful tool in metabolic research, particularly in studies involving fatty acid metabolism, signaling, and quantification. This technical guide provides a comprehensive overview of Lauric acid-1-13C, including its physicochemical properties, detailed experimental protocols for its use in cell culture and analytical platforms, and an exploration of its role in cellular signaling pathways. The information presented herein is intended to support researchers and drug development professionals in leveraging this valuable research tool.
Physicochemical Properties
Lauric acid-1-13C is a white, powdery solid at room temperature.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 93639-08-8 | [2] |
| Molecular Formula | C₁₁¹³CH₂₄O₂ | [3] |
| Molecular Weight | 201.31 g/mol | [2] |
| Synonyms | Dodecanoic acid-1-13C | [2] |
| Appearance | White powder | |
| Storage | Store at room temperature, away from light and moisture. |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Melting Point | 43.8 °C | |
| Boiling Point | 225.1 °C at 100 mmHg | |
| Solubility in Water | 55 mg/L at 20 °C | |
| Solubility in Organic Solvents | Soluble in alcohols, diethyl ether, and other organic solvents. | |
| Isotopic Purity | Typically ≥98% |
Applications in Research
Lauric acid-1-13C serves as a crucial tool in various research applications, primarily due to the ability to trace its metabolic fate and distinguish it from its endogenous, unlabeled counterpart.
-
Metabolic Flux Analysis: It is used to study the pathways of fatty acid metabolism, including beta-oxidation, elongation, and incorporation into complex lipids.
-
Internal Standard: In analytical chemistry, it is an ideal internal standard for the accurate quantification of lauric acid in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
-
Signaling Pathway Elucidation: Researchers utilize it to investigate the role of lauric acid in cellular signaling cascades, such as the activation of inflammatory pathways.
Experimental Protocols
In Vitro Treatment of Macrophages with Lauric Acid-1-13C
This protocol describes a general procedure for treating a macrophage cell line, such as RAW 264.7 or THP-1, with Lauric acid-1-13C to study its effects on cellular responses, including signaling pathway activation and metabolic changes.
Materials:
-
Lauric acid-1-13C (CAS 93639-08-8)
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Bovine Serum Albumin (BSA), fatty acid-free
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Lipopolysaccharide (LPS) (optional, for co-stimulation)
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Phosphate Buffered Saline (PBS)
-
Sterile culture plates and labware
Procedure:
-
Cell Seeding: Seed the macrophage cells in appropriate culture plates at a desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Lauric Acid-1-13C Stock Solution:
-
Dissolve Lauric acid-1-13C in ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
To prepare a working stock, complex the Lauric acid-1-13C with fatty acid-free BSA. A common molar ratio is 4:1 (lauric acid:BSA). Briefly, warm a sterile solution of BSA in PBS or serum-free media to 37°C. Add the ethanolic stock solution of Lauric acid-1-13C dropwise while gently vortexing. Incubate at 37°C for 30-60 minutes to allow for complexation.
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-
Cell Treatment:
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Remove the culture medium from the adhered cells and wash once with sterile PBS.
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Add fresh culture medium containing the desired final concentration of the Lauric acid-1-13C-BSA complex. A typical concentration for studying inflammatory responses is in the range of 50-200 µM.
-
For studies involving inflammatory responses, cells can be co-treated with an inflammatory stimulus like LPS (e.g., 100 ng/mL).
-
Include appropriate controls, such as vehicle control (BSA-containing medium without lauric acid) and positive controls (e.g., LPS alone).
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) depending on the specific endpoint being measured.
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Downstream Analysis: After incubation, cells and/or culture supernatant can be harvested for various analyses, such as gene expression analysis (qPCR), protein analysis (Western blot, ELISA), or metabolomics (GC-MS, LC-MS).
Experimental workflow for macrophage treatment.
Quantification of Lauric Acid-1-13C by GC-MS
This protocol provides a general method for the extraction and quantification of Lauric acid-1-13C from biological samples, such as plasma or cell lysates, using it as an internal standard for the measurement of unlabeled lauric acid.
Materials:
-
Lauric acid-1-13C (as internal standard)
-
Biological sample (e.g., plasma, cell pellet)
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Internal Standard (e.g., a deuterated fatty acid not naturally abundant in the sample)
-
Solvents: Methanol, Chloroform, Iso-octane
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Derivatizing agent (e.g., BF₃-methanol or methanolic HCl)
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Sodium sulfate (anhydrous)
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GC-MS system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of the biological sample, add a known amount of Lauric acid-1-13C as an internal standard.
-
Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, which typically involves a mixture of chloroform and methanol.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
The extracted lipids are saponified (e.g., using methanolic KOH) to release the fatty acids.
-
The free fatty acids are then esterified to form FAMEs. This is commonly achieved by heating with a derivatizing agent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% methanolic HCl.
-
-
Extraction of FAMEs:
-
The FAMEs are then extracted from the reaction mixture into an organic solvent like iso-octane or hexane.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen.
-
-
GC-MS Analysis:
-
The concentrated FAME sample is reconstituted in a suitable solvent and injected into the GC-MS.
-
The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.
-
The mass spectrometer detects the FAMEs. The mass-to-charge ratio (m/z) of the molecular ion or characteristic fragment ions of lauric acid methyl ester and Lauric acid-1-13C methyl ester will differ by one mass unit, allowing for their distinct detection and quantification.
-
A calibration curve is generated using known concentrations of unlabeled lauric acid and a fixed concentration of the Lauric acid-1-13C internal standard. The concentration of lauric acid in the unknown sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
A Technical Guide to the Isotopic Purity of Lauric Acid-13C-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Lauric acid-13C-1, a crucial stable isotope-labeled compound for metabolic research and drug development. This document details the analytical methodologies for determining isotopic purity, presents typical purity data, and illustrates its application in metabolic flux analysis.
Introduction
This compound, also known as Dodecanoic acid-1-¹³C, is a saturated fatty acid where the carbon atom at the C-1 position (the carboxyl carbon) is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes it a valuable tracer for studying fatty acid metabolism, absorption, and incorporation into complex lipids without the safety concerns associated with radioactive isotopes.[1][2] Its primary applications include metabolic flux analysis (MFA), quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in lipidomics.[1][2] The accuracy and reliability of studies employing this compound are directly dependent on its isotopic and chemical purity.
Data Presentation: Isotopic and Chemical Purity
The isotopic and chemical purity of commercially available this compound are critical parameters for experimental design and data interpretation. The following table summarizes representative data from various suppliers.
| Parameter | Specification | Supplier A | Supplier B | Supplier C |
| Isotopic Purity | Atom % ¹³C | 99% | 99% | 99% |
| Chemical Purity | % | ≥98% | 98% | ≥98% |
| Molecular Formula | C₁₁¹³CH₂₄O₂ | C₁₁¹³CH₂₄O₂ | C₁₁¹³CH₂₄O₂ | |
| Molecular Weight | g/mol | 201.31 | 201.31 | 201.31 |
| CAS Number | 93639-08-8 | 93639-08-8 | 93639-08-8 |
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound relies on analytical techniques that can differentiate between molecules containing ¹²C and ¹³C at the labeled position. The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive technique for determining the isotopic enrichment of fatty acids. The following protocol is a general guideline for the analysis of this compound.
1. Sample Preparation and Derivatization:
To increase volatility for GC analysis, the carboxylic acid group of lauric acid must be derivatized. A common method is esterification to form a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.
-
Reagents:
-
This compound standard
-
Anhydrous Methanol with 1.25 M HCl (for FAMEs) or Pentafluorobenzyl bromide (PFBBr) and N,N-Diisopropylethylamine (DIPEA) in acetonitrile (for PFB esters)
-
Organic solvent (e.g., hexane or iso-octane)
-
Internal standard (e.g., a deuterated fatty acid like Lauric acid-d3)
-
-
Procedure (FAME Derivatization):
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of toluene.
-
Add a known amount of internal standard.
-
Add methanolic HCl and heat the mixture at 60-80°C for 1-2 hours.
-
After cooling, add water and extract the FAMEs with an organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23, CP-Sil 88) is recommended for good separation of fatty acid methyl esters.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C. The exact program should be optimized for the specific column and instrument.
-
Carrier Gas: Helium or Hydrogen.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can be more sensitive for PFB derivatives.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode to observe the entire mass spectrum and selected ion monitoring (SIM) mode for accurate quantification of specific ions.
-
3. Data Analysis:
-
Identify the peak corresponding to the lauric acid derivative in the chromatogram.
-
Examine the mass spectrum of this peak. For this compound methyl ester (M+1), the molecular ion will be at m/z 215, while the unlabeled lauric acid methyl ester will be at m/z 214.
-
Calculate the isotopic purity by determining the relative abundance of the M+1 ion compared to the M+0 ion. Corrections for the natural abundance of ¹³C in the rest of the molecule must be applied for accurate determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹³C-NMR, provides a direct and quantitative method for determining isotopic enrichment.
1. Sample Preparation:
-
Reagents:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
-
Procedure:
-
Dissolve a sufficient amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
2. NMR Analysis:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: ¹³C NMR spectrum acquisition. A proton-decoupled ¹³C experiment is typically used.
-
Parameters:
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) long enough to ensure full relaxation of the carboxyl carbon signal (can be several seconds).
-
3. Data Analysis:
-
In the ¹³C NMR spectrum, the signal for the C-1 carboxyl carbon will be significantly enhanced due to the ¹³C enrichment.
-
To quantify the enrichment, a known amount of a natural abundance carbon-containing internal standard can be added, or the integral of the enriched C-1 signal can be compared to the integrals of the other carbon signals in the lauric acid molecule, taking into account the natural ¹³C abundance (approximately 1.1%).
Visualization of Experimental Workflows and Metabolic Pathways
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using GC-MS.
Application in Metabolic Flux Analysis
This compound is used as a tracer to follow the metabolic fate of lauric acid in biological systems. The ¹³C label can be tracked as it is incorporated into various downstream metabolites and lipid species. The following diagram illustrates a simplified metabolic pathway where this compound is utilized.
This diagram shows that after entering the cell, this compound is activated to its CoA ester. From there, it can either undergo β-oxidation to produce ¹³C-labeled acetyl-CoA, which then enters the TCA cycle, or it can be incorporated into complex lipids, resulting in ¹³C-labeled triglycerides and phospholipids. By measuring the ¹³C enrichment in these downstream metabolites, researchers can quantify the flux through these respective pathways.
Conclusion
The isotopic purity of this compound is a critical factor for the successful application of this tracer in metabolic research. This guide has provided an overview of the typical purity specifications, detailed experimental protocols for its determination using GC-MS and NMR, and a visualization of its use in metabolic flux analysis. By adhering to rigorous analytical methods, researchers can ensure the quality of their labeled starting material and the validity of their experimental results.
References
Technical Guide: Lauric Acid-1-¹³C Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and quality control for Lauric Acid-1-¹³C (Dodecanoic acid-1-¹³C). Lauric acid, a saturated fatty acid, and its isotopically labeled forms are crucial for metabolic research, lipidomics, and as internal standards in mass spectrometry-based quantification.[1][2][3] This document compiles data from various suppliers to offer a comparative analysis of the available standards.
Chemical and Physical Properties
Lauric Acid-1-¹³C is a stable, isotopically labeled version of lauric acid, where the carbon atom at the C-1 position is replaced by a ¹³C isotope. This labeling provides a distinct mass shift, facilitating its use as an internal standard for the quantification of endogenous lauric acid by GC- or LC-MS.[4]
Table 1: General and Chemical Properties of Lauric Acid-1-¹³C
| Property | Value | Source |
| Chemical Formula | CH₃(CH₂)₁₀¹³CO₂H | Sigma-Aldrich |
| C₁₁[¹³C]H₂₄O₂ | Cayman Chemical, GlpBio | |
| Molecular Weight | 201.31 g/mol | Sigma-Aldrich, Cambridge Isotope Laboratories, MedChemExpress |
| 201.3 g/mol | Cayman Chemical, GlpBio | |
| CAS Number | 93639-08-8 | Sigma-Aldrich, Cayman Chemical, Cambridge Isotope Laboratories, GlpBio |
| Synonyms | Dodecanoic acid-1-¹³C | Sigma-Aldrich, Cayman Chemical |
| Appearance | Solid | Sigma-Aldrich, GlpBio |
| Crystalline solid | Cayman Chemical |
Table 2: Physical and Spectroscopic Data of Lauric Acid-1-¹³C
| Property | Value | Source |
| Melting Point | 44-46 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 225 °C/100 mmHg (lit.) | Sigma-Aldrich |
| Flash Point | 113 °C (closed cup) | Sigma-Aldrich |
| Mass Shift | M+1 | Sigma-Aldrich |
| InChI Key | POULHZVOKOAJMA-HNHCFKFXSA-N | Sigma-Aldrich, Cayman Chemical |
Quality Control and Purity Analysis
The quality and purity of isotopically labeled standards are paramount for their application in quantitative studies. Suppliers typically provide a Certificate of Analysis with key data on isotopic and chemical purity.
Table 3: Purity and Isotopic Enrichment of Lauric Acid-1-¹³C from Various Suppliers
| Supplier | Isotopic Purity | Chemical Purity | Analytical Methods |
| Sigma-Aldrich | 99 atom % ¹³C | Not specified | Not specified |
| Cayman Chemical | Not specified | ≥95% | Not specified |
| Cambridge Isotope Laboratories | 99% | 98% | Not specified |
| GlpBio | Not specified | >95.00% | ¹H-NMR, HPLC |
| MedChemExpress | Not specified | 99.8% | Not specified |
Experimental Protocols
While detailed experimental protocols are specific to each analytical laboratory, a generalized workflow for the quality control of stable isotope-labeled compounds like Lauric Acid-1-¹³C is presented below. This process ensures the identity, purity, and isotopic enrichment of the material.
Methodology Overview:
-
Identity Confirmation: The structural identity of the compound is confirmed using techniques like Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and the position of the ¹³C label.
-
Chemical Purity: The chemical purity is assessed using chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These techniques separate the main compound from any impurities.
-
Isotopic Enrichment: The isotopic purity, or the percentage of molecules containing the ¹³C isotope at the specified position, is determined using high-resolution Mass Spectrometry. This ensures the accuracy of the labeled standard for quantitative applications.
Applications in Research
Lauric Acid-1-¹³C is primarily used as an internal standard for the accurate quantification of lauric acid in various biological samples using GC- or LC-MS. It is also utilized in metabolic flux analysis and lipidomics research to trace the metabolic fate of lauric acid. Studies have shown that lauric acid can induce the activation of NF-κB and the expression of COX-2 and other inflammatory markers.
Storage and Handling
For long-term stability, Lauric Acid-1-¹³C should be stored at -20°C. Cambridge Isotope Laboratories suggests storing it at room temperature away from light and moisture. It is supplied as a solid and should be handled in accordance with standard laboratory safety procedures. For solubility, it can be dissolved in DMF, DMSO, and ethanol.
References
A Technical Guide to Lauric Acid-13C-1: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid-13C-1 is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. The incorporation of a carbon-13 isotope at the C-1 position makes it a valuable tool for researchers in various fields, including metabolism, lipidomics, and drug development. Its primary application lies in its use as a tracer to study the metabolic fate of lauric acid and as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and insights into the signaling pathways it can help elucidate.
Data Presentation: Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| Physical State | Solid at room temperature | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Molecular Formula | C₁₁¹³CH₂₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 201.31 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 44-46 °C | --INVALID-LINK-- |
| Boiling Point | 225 °C at 100 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, DMSO, and DMF | --INVALID-LINK-- |
| Isotopic Purity | Typically ≥99 atom % ¹³C | --INVALID-LINK-- |
| Storage | Store at room temperature | --INVALID-LINK-- |
Signaling Pathways
Lauric acid, and by extension its isotopic analog, is known to activate inflammatory signaling pathways through the Toll-like receptor 4 (TLR4).[1][2][3] This interaction triggers a downstream cascade involving the activation of NF-κB and the subsequent expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[4][5] The use of this compound allows for precise tracing of its uptake and metabolism in cells, providing a clearer understanding of its role in initiating these signaling events.
Caption: Lauric acid activates the TLR4 signaling cascade.
Experimental Protocols
The primary utility of this compound lies in its application in metabolic tracing and quantification studies. Below are detailed methodologies for key experiments.
Metabolic Tracing of this compound in Cultured Cells
This protocol outlines the general steps for tracing the metabolic fate of this compound in a cell culture system.
a. Cell Culture and Labeling:
-
Culture cells of interest (e.g., RAW 264.7 macrophages) to the desired confluency.
-
Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Replace the normal culture medium with a medium containing the this compound/BSA complex at a final concentration typically ranging from 10 to 100 µM.
-
Incubate the cells for a specific period (e.g., 1, 4, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
b. Metabolite Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled lauric acid.
-
Quench the metabolism by adding a cold solvent mixture, typically methanol/water (80:20, v/v).
-
Scrape the cells and collect the cell suspension.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate the lipid and aqueous phases.
c. Sample Analysis by Mass Spectrometry (GC-MS or LC-MS):
-
For GC-MS analysis:
-
Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a reagent like boron trifluoride in methanol.
-
Analyze the FAMEs using a GC-MS system to separate and identify the different fatty acid species and their ¹³C-labeled isotopologues.
-
-
For LC-MS analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Analyze the sample using a high-resolution LC-MS/MS system to identify and quantify the incorporation of ¹³C into various lipid species.
-
Caption: A generalized workflow for cellular metabolic tracing.
Quantification of Endogenous Lauric Acid using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled lauric acid in a biological sample.
a. Sample Preparation:
-
To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound.
-
Perform lipid extraction as described in the metabolic tracing protocol.
b. Analysis by GC-MS or LC-MS:
-
Analyze the extracted lipids using either GC-MS (after derivatization) or LC-MS.
-
Monitor the ion signals corresponding to both the unlabeled lauric acid and the ¹³C-labeled internal standard.
c. Quantification:
-
Generate a standard curve using known concentrations of unlabeled lauric acid and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of the unlabeled lauric acid to the peak area of the this compound in the experimental samples.
-
Determine the concentration of the endogenous lauric acid in the sample by comparing this ratio to the standard curve. This method corrects for variations in sample extraction and instrument response.
Conclusion
This compound is a powerful and versatile tool for researchers investigating fatty acid metabolism and its role in cellular signaling. Its stable isotopic label allows for precise and accurate tracing and quantification, providing valuable insights into complex biological processes. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors.
References
- 1. JCI - TLR4 links innate immunity and fatty acid–induced insulin resistance [jci.org]
- 2. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of Lauric Acid-13C-1
This technical guide provides a comprehensive overview of the solubility of Lauric acid-13C-1, intended for researchers, scientists, and professionals in drug development. This document compiles available solubility data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of this compound, a stable isotope-labeled version of lauric acid, is crucial for its application in metabolic research, lipidomics, and as an internal standard for quantitative analysis. While the isotopic label has a negligible effect on physical properties such as solubility, the data presented below includes values for both labeled and unlabeled lauric acid for a comprehensive overview. The solubility can vary based on the solvent, temperature, and the physical form of the solute.
Below is a summary of the available quantitative solubility data in various common laboratory solvents. It is important to note that some discrepancies exist in the literature, which may be attributed to different experimental conditions.
| Solvent | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | Requires ultrasonic and warming for dissolution.[1] |
| 20 | [2][3][4] | |
| Ethanol | 30 | [2] |
| 20 | ||
| Dimethylformamide (DMF) | 30 | |
| 20 | ||
| Ethanol:PBS (pH 7.2) (1:8) | ~0.5 | Prepared by first dissolving in ethanol, then diluting with the aqueous buffer. |
| Water | 4.81 (at 25°C) | For unlabeled lauric acid. Lauric acid is generally considered sparingly soluble in water. |
| Methanol | Very Soluble | For unlabeled lauric acid. |
| Ether | Very Soluble | For unlabeled lauric acid. |
| Chloroform | Soluble | For unlabeled lauric acid. |
| Benzene | Soluble | For unlabeled lauric acid. |
| Acetone | Soluble | For unlabeled lauric acid. |
Experimental Protocols
Detailed experimental procedures for determining the solubility of this compound are not always published alongside the data. However, standardized methods are commonly employed. Below are representative protocols for solubility determination and solution preparation.
Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is described in OECD Guideline 105.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Sealed glass flasks or vials
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., PTFE, chemically inert)
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.
-
Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Preparation of a Stock Solution in Organic Solvents
Objective: To prepare a stock solution of this compound at a known concentration in a suitable organic solvent.
Procedure:
-
Weigh the desired amount of this compound solid.
-
Add the solid to a volumetric flask.
-
Add a portion of the desired organic solvent (e.g., DMSO, Ethanol, DMF).
-
To aid dissolution, the solution can be sonicated and gently warmed. Purging the solvent with an inert gas before sealing the container can help prevent oxidation.
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Add the solvent to the final volume mark on the flask and mix thoroughly.
Preparation of an Aqueous Solution
Due to its low solubility in water, an indirect method is often used to prepare aqueous solutions of lauric acid.
Procedure:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol, as described above.
-
While vortexing the aqueous buffer of choice (e.g., PBS), slowly add the required volume of the organic stock solution to achieve the final desired concentration.
-
This method results in a solution where the final concentration of the organic solvent is low. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:8 solution of ethanol:PBS (pH 7.2).
-
It is recommended not to store the aqueous solution for more than one day.
Visualizations
The following diagrams illustrate a key signaling pathway involving lauric acid and generalized experimental workflows.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 2. researchgate.net [researchgate.net]
- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
An In-Depth Technical Guide to Lauric Acid-13C-1 for Researchers and Drug Development Professionals
Introduction: This guide provides comprehensive technical information on Lauric acid-13C-1, a stable isotope-labeled fatty acid crucial for advancing research in metabolic diseases, drug development, and cellular signaling. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed supplier information, experimental protocols, and visualization of associated signaling pathways.
Supplier and Specification Overview
This compound is available from several reputable suppliers, each providing specific grades and quantities suitable for various research needs. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 292168 | 93639-08-8 | CH₃(CH₂)₁₀¹³CO₂H | 201.31 | 99 atom % ¹³C | Not specified | 250 mg, 1 g[1] |
| Cambridge Isotope Laboratories, Inc. | CLM-1586-1 | 93639-08-8 | CH₃(CH₂)₁₀*COOH | 201.31 | 99% | 98% | 1 g[2] |
| Cayman Chemical | 29462 | 93639-08-8 | C₁₁[¹³C]H₂₄O₂ | 201.3 | Not specified | ≥95% | 100 mg, 250 mg, 500 mg[3] |
| MedChemExpress | HY-Y0366S4 | 287100-78-1 | C₁₁¹³CH₂₄O₂ | 201.31 | Not specified | Not specified | 1 mg[4] |
| ChemScene | CS-0202859 | 93639-08-8 | C₁₁¹³CH₂₄O₂ | 201.31 | Not specified | ≥98% | Not specified[5] |
| GlpBio | GC47544 | 93639-08-8 | C₁₁[¹³C]H₂₄O₂ | 201.3 | Not specified | >95.00% | Not specified |
Experimental Protocols
Metabolic Tracing in Cell Culture with this compound
This protocol outlines the use of this compound to trace its metabolic fate within a cellular system, a technique commonly referred to as metabolic flux analysis.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., hepatocytes, macrophages)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to create a concentrated stock solution.
-
For enhanced solubility and cellular uptake, this stock solution can be complexed with fatty acid-free BSA. A common method involves incubating the fatty acid with BSA in a molar ratio of 2:1 to 5:1 in serum-free medium at 37°C for 1 hour.
-
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Remove the existing culture medium and wash the cells with sterile PBS.
-
Introduce the labeling medium containing the this compound-BSA complex. The final concentration of this compound can range from 25 µM to 300 µM, depending on the cell type and experimental goals.
-
Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
-
Metabolite Extraction:
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells and extract metabolites using a suitable solvent system. A common method is the Folch extraction, which uses a chloroform:methanol:water (2:1:0.8 v/v/v) mixture to separate lipids from other cellular components.
-
-
Sample Preparation for Mass Spectrometry (GC-MS):
-
The extracted lipids are typically derivatized to enhance their volatility for gas chromatography. A common derivatization method for fatty acids is the formation of fatty acid methyl esters (FAMEs) using methanolic HCl or pentafluorobenzyl (PFB) bromide.
-
For FAMEs preparation, incubate the dried lipid extract with methanolic HCl (e.g., 8% w/v) at 100°C for 1.5 hours.
-
For PFB ester formation, treat the dried sample with 1% N,N-diisopropylethylamine and 1% 2,3,4,5,6-pentafluorobenzyl bromide.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The separation of different fatty acid esters is achieved on a suitable capillary column (e.g., DB-Wax).
-
The mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of ¹³C incorporation into lauric acid and its downstream metabolites.
-
This compound as an Internal Standard for Mass Spectrometry
This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled lauric acid in biological samples.
Procedure:
-
Sample Preparation:
-
To a known amount of the biological sample (e.g., plasma, cell lysate), add a precise amount of this compound. The amount of the internal standard should be chosen to be within the linear range of the mass spectrometer's detector and comparable to the expected amount of the endogenous analyte.
-
-
Lipid Extraction and Derivatization:
-
Follow the same lipid extraction and derivatization procedures as described in the metabolic tracing protocol (Protocol 1, steps 3 and 4).
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Monitor the ion signals corresponding to both the unlabeled lauric acid derivative and the this compound derivative.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of unlabeled lauric acid spiked with the same fixed amount of this compound.
-
The concentration of lauric acid in the biological sample is determined by comparing the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
Lauric Acid-Induced NF-κB Signaling Pathway
Lauric acid has been shown to activate the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), through the activation of Toll-like Receptors (TLRs). Specifically, lauric acid can induce the heterodimerization of TLR2 with either TLR1 or TLR6. This signaling cascade is a key component of the innate immune response.
Caption: Lauric acid-induced NF-κB activation via TLR2 heterodimerization.
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates a typical workflow for a metabolic flux analysis experiment using this compound.
Caption: Workflow for ¹³C-Metabolic Flux Analysis using this compound.
Logical Relationship for Using this compound as an Internal Standard
This diagram outlines the logical steps and rationale for employing this compound as an internal standard in quantitative mass spectrometry.
Caption: Logic for using this compound as an internal standard.
References
The In Vivo Metabolic Journey of Lauric Acid-13C-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is a significant component of various dietary fats, notably coconut and palm kernel oils. Its unique metabolic properties, distinct from long-chain fatty acids, have garnered considerable interest in the fields of nutrition, pharmacology, and drug development. The use of stable isotope-labeled lauric acid, specifically Lauric acid-13C-1, provides a powerful tool to trace and quantify its metabolic fate in vivo without the complications of radioactivity. This technical guide offers an in-depth overview of the in vivo metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved metabolic pathways.
Metabolic Overview of Lauric Acid
Unlike long-chain fatty acids, which are typically esterified into triglycerides in enterocytes and transported via chylomicrons through the lymphatic system, a significant portion of lauric acid is absorbed directly into the portal vein and transported to the liver bound to albumin. This rapid hepatic uptake leads to its preferential and swift oxidation for energy production.
The primary metabolic fates of lauric acid in vivo include:
-
β-oxidation: The principal catabolic pathway, occurring primarily in the mitochondria of hepatocytes, leading to the production of acetyl-CoA, which can then enter the Krebs cycle for ATP generation or be used for ketogenesis.
-
Incorporation into Complex Lipids: Lauric acid can be esterified into triglycerides, phospholipids, and cholesterol esters for storage or structural purposes in various tissues.
-
Chain Elongation: Lauric acid can be elongated to form longer-chain fatty acids, such as myristic acid (C14:0) and palmitic acid (C16:0).
-
Excretion as CO2: A significant portion of the ingested lauric acid is ultimately oxidized to carbon dioxide and exhaled.
Quantitative Metabolic Fate of 13C-Labeled Medium-Chain Fatty Acids
Direct quantitative data for the in vivo metabolic fate of this compound is limited in publicly available literature. However, studies utilizing other 13C-labeled medium-chain fatty acids, such as octanoic acid (C8:0), provide valuable insights that can be largely extrapolated to lauric acid due to their similar metabolic handling.
Oxidation to Carbon Dioxide
The rate and extent of oxidation are key parameters in understanding the energetic contribution of fatty acids. Studies using 13C-labeled medium-chain triglycerides have quantified their conversion to 13CO2.
| Tracer Administered | Condition | Percentage of Administered Dose Oxidized to CO2 | Time Frame | Reference |
| Glyceryl tri[1,2,3,4-13C4]-octanoate | Healthy resting individuals (MCT-only diet) | ~42% | Not Specified | Knottnerus et al. |
| Glyceryl tri[1,2,3,4-13C4]-octanoate | Healthy resting individuals (Mixed diet) | ~62% | Not Specified | Knottnerus et al. |
| [1-14C]Lauric Acid | Weanling rats at rest | Higher than myristic, palmitic, and stearic acids | 24 hours | Deom et al. |
Note: While the study by Deom et al. used a radiolabel, it provides a direct comparison of lauric acid's oxidation rate relative to other fatty acids.
Tissue Distribution and Incorporation into Lipids
Following absorption, lauric acid is distributed to various tissues for oxidation or storage. The liver plays a central role in its initial metabolism.
| Tissue | Metabolic Fate | Quantitative Data | Species | Reference |
| Plasma | Incorporation into Long-Chain Fatty Acids | <1% of 13C-label from administered 13C-MCT | Humans | Knottnerus et al. |
| Adipose Tissue | Incorporation into Triacylglycerols | Trilauroylglycerol reached 2% of total triacylglycerols after 6 weeks on a coconut oil-rich diet. | Rats | Bugaut et al.[1] |
| Liver | Uptake and Metabolism | Rapid uptake and primary site of oxidation. | General | (Review Articles) |
| Heart | Uptake and Oxidation | Medium-chain fatty acids are readily oxidized by the heart. | General | (Review Articles) |
| Brain | Uptake and Oxidation | Can cross the blood-brain barrier and be oxidized for energy. | General | (Review Articles) |
| Muscle | Uptake and Oxidation | Utilized as an energy source, particularly during exercise. | General | (Review Articles) |
Note: The data from Bugaut et al. is based on a long-term feeding study and not a direct tracer experiment with this compound, but it indicates the potential for incorporation into adipose tissue triglycerides.
Experimental Protocols
The study of the in vivo metabolic fate of this compound involves several key experimental procedures.
Administration of this compound
-
Route of Administration: Oral gavage or incorporation into a test meal are common methods for studying dietary fatty acid metabolism. Intravenous infusion can also be used to bypass intestinal absorption.
-
Dosage: The amount of this compound administered should be a tracer dose, meaning it is sufficient for detection but does not significantly alter the endogenous lauric acid pool size.
-
Vehicle: For oral administration, this compound is typically dissolved in a carrier oil (e.g., corn oil, olive oil) or emulsified in a liquid meal.
13CO2 Breath Test for Oxidation Measurement
This non-invasive method quantifies the rate of substrate oxidation.
-
Baseline Breath Sample: A breath sample is collected before the administration of this compound to determine the natural abundance of 13CO2.
-
Tracer Administration: The subject ingests the this compound.
-
Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Analysis: The 13CO2/12CO2 ratio in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS) or other sensitive techniques.
-
Calculation: The rate of 13CO2 excretion is used to calculate the percentage of the administered this compound dose that has been oxidized over time.
Tissue Collection and Analysis
To determine the tissue distribution and incorporation into complex lipids:
-
Animal Model: Rodents (rats or mice) are commonly used for in vivo metabolic studies.
-
Time Points: Animals are euthanized at various time points after the administration of this compound to track the dynamic changes in its distribution and metabolism.
-
Tissue Harvesting: Key tissues such as the liver, adipose tissue (e.g., epididymal, subcutaneous), skeletal muscle, heart, and brain are rapidly excised, weighed, and flash-frozen in liquid nitrogen to halt metabolic activity. Blood samples are also collected.
-
Lipid Extraction: Total lipids are extracted from the homogenized tissues using methods such as the Folch or Bligh and Dyer procedures.
-
Lipid Fractionation: The total lipid extract is fractionated into different lipid classes (e.g., triacylglycerols, phospholipids, free fatty acids) using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Fatty Acid Analysis: The fatty acids within each lipid fraction are converted to their methyl esters (FAMEs).
-
Mass Spectrometry Analysis: The 13C-enrichment in lauric acid and its metabolites within each lipid fraction is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Visualization of Metabolic Pathways and Workflows
Metabolic Fate of Lauric Acid
References
The Principle and Application of Lauric Acid-13C-1 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have revolutionized the study of metabolic pathways, providing a powerful tool to track the fate of molecules in complex biological systems. Among these, Lauric acid-13C-1, a stable isotope-labeled medium-chain fatty acid, has emerged as a valuable probe for investigating fatty acid metabolism. Its use allows for the precise and quantitative analysis of fatty acid uptake, oxidation, and incorporation into complex lipids, offering critical insights into cellular and whole-body energy homeostasis in both health and disease.[1][2][3] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound as a metabolic tracer.
Core Principles of this compound Tracing
The fundamental principle behind using this compound as a tracer lies in its chemical identity. The 13C isotope at the first carbon position makes it distinguishable from its naturally abundant 12C counterpart by mass spectrometry, without altering its biological activity.[4] Once introduced into a biological system, this compound follows the same metabolic pathways as endogenous lauric acid. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the dynamics of fatty acid metabolism.
The primary metabolic fates of this compound that can be traced are:
-
Beta-oxidation: this compound is transported into the mitochondria where it undergoes beta-oxidation. This process sequentially cleaves two-carbon units from the fatty acid chain, producing acetyl-CoA. The 13C label, being on the first carbon, is incorporated into the carboxyl group of the first acetyl-CoA molecule produced.
-
Tricarboxylic Acid (TCA) Cycle: The 13C-labeled acetyl-CoA enters the TCA cycle, a central hub of cellular metabolism. The label is then distributed among the various TCA cycle intermediates, and its position can be tracked to understand the cycle's flux and connectivity to other pathways.
-
Incorporation into Complex Lipids: The 13C-labeled acetyl-CoA can be used for the de novo synthesis of other fatty acids and subsequently incorporated into complex lipids such as triglycerides, phospholipids, and cholesterol esters. This allows for the study of lipid synthesis and turnover.[1]
-
Excretion as 13CO2: Complete oxidation of the labeled acetyl-CoA in the TCA cycle results in the production of 13CO2, which can be measured in expired breath. This provides a non-invasive measure of whole-body fatty acid oxidation.
Experimental Protocols
The application of this compound as a tracer can be broadly categorized into in vivo and in vitro experimental setups.
In Vivo Experimental Protocol (Murine Model)
This protocol outlines a general procedure for an in vivo study in mice to trace the metabolism of this compound.
1. Tracer Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle. For oral gavage, this can be corn oil or a specialized lipid emulsion. For intravenous infusion, the tracer should be complexed with fatty acid-free bovine serum albumin (BSA) to mimic its natural transport in the blood. A typical concentration for intravenous infusion is 1-5 mM.
-
Administration:
-
Oral Gavage: Administer a bolus dose of the this compound solution directly into the stomach. This method is suitable for studying the absorption and subsequent metabolism of dietary fatty acids.
-
Intravenous Infusion: Infuse the tracer solution via a tail vein or jugular vein catheter. A bolus-plus-continuous infusion is often used to achieve a steady-state concentration of the tracer in the plasma.
-
2. Sample Collection:
-
Blood: Collect serial blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-tracer administration. Plasma should be separated by centrifugation and stored at -80°C.
-
Tissues: At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C to quench metabolic activity.
-
Breath (for 13CO2 analysis): Place the animal in a metabolic chamber to collect expired air at regular intervals. The 13CO2/12CO2 ratio is measured using an isotope ratio mass spectrometer.
3. Sample Preparation and Analysis:
-
Lipid Extraction: Extract total lipids from plasma and tissue samples using a modified Folch or Bligh-Dyer method.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are typically converted to their fatty acid methyl esters (FAMEs) by transesterification.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of lauric acid and its metabolites using GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the labeled and unlabeled fragments is used to determine the degree of 13C incorporation.
In Vitro Experimental Protocol (Cell Culture)
This protocol describes a general procedure for using this compound in cultured cells.
1. Cell Culture and Tracer Incubation:
-
Cell Seeding: Plate cells at a desired density in standard culture dishes and allow them to adhere and grow.
-
Tracer Medium Preparation: Prepare a culture medium containing this compound complexed with fatty acid-free BSA. The final concentration of the tracer can range from 10 to 100 µM, depending on the cell type and experimental goals.
-
Incubation: Replace the standard culture medium with the tracer-containing medium and incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours).
2. Sample Collection:
-
Cell Pellets: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer. Harvest the cells by scraping or trypsinization, and collect the cell pellet by centrifugation.
-
Culture Medium: Collect the culture medium to analyze the secretion of labeled metabolites.
3. Sample Preparation and Analysis:
-
Metabolite Extraction: Extract intracellular metabolites from the cell pellet using a cold solvent mixture (e.g., methanol:water or methanol:acetonitrile:water).
-
Lipid Extraction: If analyzing lipid incorporation, perform a lipid extraction as described in the in vivo protocol.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of metabolites in the cell extracts and culture medium using LC-MS or GC-MS.
Data Presentation: Quantitative Analysis
The primary output of a tracer study is the measurement of isotopic enrichment in various metabolites. This data can be used to calculate key metabolic parameters.
Table 1: Isotopic Enrichment of Key Metabolites Following this compound Administration (Illustrative Data)
| Metabolite | Tissue/Compartment | Isotopic Enrichment (Mole Percent Excess) |
| This compound | Plasma | 10.5 ± 1.2 |
| Acetyl-CoA-13C-1 | Liver | 5.2 ± 0.8 |
| Citrate-13C-1 | Liver | 3.1 ± 0.5 |
| Palmitate-13C-2 | Adipose Tissue | 1.8 ± 0.3 |
| Triglyceride-bound this compound | Muscle | 2.5 ± 0.4 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the experimental conditions.
Table 2: Metabolic Flux Rates Calculated from this compound Tracing (Illustrative Data)
| Metabolic Flux | Tissue | Flux Rate (µmol/g/h) |
| Lauric Acid Oxidation | Liver | 15.3 ± 2.1 |
| De Novo Lipogenesis from Lauric Acid | Adipose Tissue | 4.7 ± 0.9 |
| TCA Cycle Flux | Heart | 25.8 ± 3.5 |
Note: The data presented in this table is for illustrative purposes and requires specific kinetic modeling for accurate calculation.
Mandatory Visualization: Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involved in the metabolism of this compound.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Lauric acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1586-1 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Abundance Correction for 13C Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and practical applications of natural abundance correction in 13C labeling experiments. Accurate correction for the natural abundance of stable isotopes is a critical step in metabolic flux analysis (MFA) and other tracer-based metabolic studies, ensuring that the measured isotopic enrichment truly reflects the metabolic fate of an administered 13C-labeled substrate. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design robust experiments, perform accurate data analysis, and correctly interpret the results.
The Principle of Natural Abundance Correction
In stable isotope labeling studies, researchers introduce a substrate enriched with a specific stable isotope, such as 13C, to trace its path through metabolic networks.[1] The goal is to measure the incorporation of this "heavy" isotope into downstream metabolites. However, nature presents a confounding factor: elements exist as a mixture of stable isotopes. For carbon, the vast majority is 12C, but approximately 1.1% is the heavier 13C isotope.[2] This naturally occurring 13C contributes to the mass spectrum of a metabolite, alongside the 13C incorporated from the experimental tracer.
Therefore, the raw data from a mass spectrometer (MS) or nuclear magnetic resonance (NMR) spectrometer reflects the total amount of 13C, both from the tracer and from natural abundance.[3] Natural abundance correction is the mathematical process of distinguishing between these two sources to isolate the signal that originates solely from the labeled substrate.[3] Failure to perform this correction can lead to significant overestimation of isotopic enrichment and, consequently, erroneous calculations of metabolic fluxes.[3]
Quantitative Data on Natural Isotopic Abundance
Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of all elements within the metabolite being analyzed, including any derivatizing agents used for analysis. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules.
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H (D) | 2.014102 | 0.0115 | |
| Nitrogen | 14N | 14.003074 | 99.632 |
| 15N | 15.000109 | 0.368 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999132 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Sulfur | 32S | 31.972071 | 94.93 |
| 33S | 32.971458 | 0.76 | |
| 34S | 33.967867 | 4.29 | |
| 36S | 35.967081 | 0.02 | |
| Silicon | 28Si | 27.976927 | 92.2297 |
| 29Si | 28.976495 | 4.6832 | |
| 30Si | 29.973770 | 3.0872 |
The Mathematical Foundation of Natural Abundance Correction
The most common and robust method for natural abundance correction is the correction matrix method . This approach uses linear algebra to deconvolute the measured mass isotopomer distribution (MID) into the corrected MID.
The central equation is:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the measured (raw) fractional intensities of the mass isotopomers (M+0, M+1, M+2, etc.).
-
C is the correction matrix.
-
M_corrected is the vector of the corrected fractional intensities, representing the true enrichment from the 13C tracer.
To find the corrected distribution, the equation is rearranged:
M_corrected = C⁻¹ * M_measured
The correction matrix, C , is constructed based on the elemental composition of the molecule (and any derivatives) and the natural abundance of its constituent isotopes, calculated using the binomial distribution. Each column of the correction matrix represents the theoretical mass isotopomer distribution for a molecule with a specific number of 13C atoms incorporated from the tracer.
Experimental Protocols
A typical 13C labeling experiment involves several key stages, from cell culture to data analysis. The following is a detailed protocol for a steady-state 13C labeling experiment in cultured mammalian cells, followed by GC-MS analysis.
Protocol: Steady-State 13C Labeling of Adherent Mammalian Cells
Objective: To determine the fractional contribution of glucose to the biosynthesis of a specific metabolite.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-13C6]-glucose (or other desired 13C-labeled glucose isoform)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Methanol, Chloroform, and Water (for extraction)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare DMEM from powder, omitting standard glucose. Supplement with the necessary components, and then add [U-13C6]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.
-
Cell Adaptation (Optional but Recommended): For steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings, to ensure isotopic equilibrium is reached.
-
Labeling: Aspirate the standard medium from the cells and wash once with sterile PBS. Add the pre-warmed 13C-labeling medium to each well.
-
Incubation: Incubate the cells for a period sufficient to achieve a steady-state labeling of the metabolites of interest. This is typically 24 hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with cold saline.
-
Add 1 mL of ice-cold 80:20 methanol/water solution to each well to quench metabolism.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Add an equal volume of chloroform and vortex vigorously.
-
Centrifuge at high speed to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.
-
Collect the desired phase for analysis. For central carbon metabolites, this is typically the polar phase.
-
-
Sample Derivatization for GC-MS:
-
Dry the collected polar extract completely under a stream of nitrogen or in a vacuum concentrator.
-
Add the derivatization agent (e.g., 50 µL of MTBSTFA + 1% TBDMSCI) to the dried extract.
-
Incubate at 70°C for 1 hour to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient and column to achieve good separation of the derivatized metabolites.
-
Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode to acquire the mass spectra of the eluting compounds.
-
Data Processing and Natural Abundance Correction
-
Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized metabolites of interest to obtain the ion counts for each mass isotopomer (M+0, M+1, M+2, etc.).
-
Data Normalization: For each metabolite, normalize the ion counts to obtain the fractional abundances by dividing the intensity of each isotopomer by the sum of all isotopomer intensities. This gives the measured Mass Isotopomer Distribution (MID).
-
Natural Abundance Correction:
-
Determine the Elemental Formula: Identify the complete elemental formula of the derivatized metabolite fragment being analyzed.
-
Construct the Correction Matrix: Use a computational tool or script (e.g., in Python or R) to generate the correction matrix based on the elemental formula and the known natural isotopic abundances.
-
Apply the Correction: Multiply the inverse of the correction matrix by the measured MID vector to obtain the corrected MID.
-
Data Presentation: Example of Natural Abundance Correction
The following table shows an example of the mass isotopomer distribution of the TBDMS-derivatized pyruvate fragment (m/z 261, representing the full carbon backbone) from an unlabeled sample and a sample labeled with [U-13C3]propionate, before and after natural abundance correction.
| Mass Isotopomer | Unlabeled Sample (Measured MID) | Unlabeled Sample (Corrected MID) | Labeled Sample (Measured MID) | Labeled Sample (Corrected MID) |
| M+0 | 0.775 | 1.000 | 0.350 | 0.400 |
| M+1 | 0.150 | 0.000 | 0.200 | 0.150 |
| M+2 | 0.060 | 0.000 | 0.150 | 0.100 |
| M+3 | 0.015 | 0.000 | 0.300 | 0.350 |
As shown in the table, after correction, the MID of the unlabeled sample is entirely at M+0, as expected. The corrected MID of the labeled sample reveals the true incorporation of 13C from the tracer.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of a 13C labeling experiment followed by GC-MS analysis and natural abundance correction.
Caption: Workflow of a 13C labeling experiment and data analysis.
Logical Relationship in Natural Abundance Correction
This diagram illustrates the relationship between the measured and corrected mass isotopomer distributions and the correction matrix.
Caption: The core equation of natural abundance correction.
Signaling Pathway: 13C Incorporation in Glycolysis and TCA Cycle
This diagram shows the flow of 13C atoms from uniformly labeled glucose through glycolysis and into the Tricarboxylic Acid (TCA) cycle.
Caption: Incorporation of 13C from glucose into central carbon metabolism.
References
A Comprehensive Technical Guide to the Safety and Handling of 13C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling of Carbon-13 (¹³C) labeled compounds. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to safely and effectively utilize these powerful tools in their work. This guide covers the core principles of ¹³C safety, presents quantitative data in a structured format, details key experimental protocols, and provides visualizations of relevant pathways and workflows.
Core Principles of ¹³C Labeled Compound Safety
Carbon-13 is a stable, non-radioactive isotope of carbon, naturally occurring at an abundance of approximately 1.1% of all carbon on Earth.[1] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay and therefore does not pose a radiological hazard.[2] This inherent safety is a primary advantage of using ¹³C labeled compounds in a wide range of scientific applications, particularly in human studies.[3]
The safety profile of a ¹³C labeled compound is overwhelmingly determined by the chemical and toxicological properties of the molecule itself, not the presence of the ¹³C isotope.[4] The substitution of ¹²C with ¹³C results in a negligible change in the chemical properties of a molecule.[5] Therefore, the health and safety data for a ¹³C labeled compound can be considered identical to its unlabeled counterpart.
The primary "hazard" associated with ¹³C labeled compounds often relates to their high cost, necessitating careful handling to prevent waste.
Quantitative Safety and Isotopic Abundance Data
The following tables summarize key quantitative data related to the safety and use of ¹³C labeled compounds.
Table 1: Natural Abundance and Enrichment Levels of Carbon Isotopes
| Isotope | Natural Abundance (%) | Type | Common Enrichment in Labeled Compounds (%) |
| ¹²C | ~98.9 | Stable | - |
| ¹³C | ~1.1 | Stable | >99 |
| ¹⁴C | Trace | Radioactive | - |
Table 2: Safety Data Summary for a Common ¹³C Labeled Compound: D-Glucose
Since the toxicity of a ¹³C labeled compound is considered equivalent to its unlabeled form, the Safety Data Sheet (SDS) for the unlabeled compound is the primary reference for safety information.
| Property | D-Glucose (Unlabeled) | D-Glucose (¹³C₆) |
| CAS Number | 50-99-7 | 108392-00-9 |
| Appearance | White crystalline powder | White crystalline powder |
| Acute Toxicity (Oral, Rat LD50) | 25,800 mg/kg | Assumed to be equivalent to unlabeled D-Glucose |
| Skin Corrosion/Irritation | Not a skin irritant | Assumed to be equivalent to unlabeled D-Glucose |
| Serious Eye Damage/Irritation | Not an eye irritant | Assumed to be equivalent to unlabeled D-Glucose |
| Primary Hazard | None | The primary hazard is associated with the chemical properties of glucose, not the ¹³C isotope. |
Note: Always consult the specific Safety Data Sheet (SDS) for any chemical, including ¹³C labeled compounds, before handling.
Experimental Protocols
Detailed methodologies for key experiments involving ¹³C labeled compounds are provided below.
General Protocol for Handling and Preparing a Solution of a ¹³C Labeled Compound
This protocol outlines the basic steps for safely handling and preparing a solution from a solid ¹³C labeled compound for use in experiments such as cell culture.
Materials:
-
¹³C labeled compound (solid)
-
Appropriate solvent (e.g., sterile cell culture medium, DMSO, ethanol)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask or sterile conical tube
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Consult the Safety Data Sheet (SDS): Before handling, review the SDS for the specific ¹³C labeled compound to understand its chemical hazards and required safety precautions.
-
Don Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Weigh the Compound:
-
Place a clean, new piece of weighing paper or a weigh boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of the ¹³C labeled compound onto the weighing paper/boat. Due to the high cost of these compounds, handle them with care to avoid spills.
-
Record the exact weight.
-
-
Dissolve the Compound:
-
Carefully transfer the weighed compound into the appropriate volumetric flask or sterile conical tube.
-
Add a portion of the desired solvent to the flask/tube.
-
Gently swirl or vortex the container until the compound is completely dissolved. If necessary, use a sonicator for compounds that are difficult to dissolve.
-
Once dissolved, add the remaining solvent to reach the final desired volume and mix thoroughly.
-
-
Sterilization (if for cell culture): If the solution is for use in cell culture, it may need to be sterile-filtered. Use a 0.22 µm syringe filter to sterilize the solution before adding it to your cell culture medium.
-
Storage: Store the prepared solution according to the recommendations on the SDS or product data sheet, which may include refrigeration or protection from light.
-
Cleanup: Dispose of any waste materials according to your institution's chemical waste disposal procedures. Clean the spatula and work area thoroughly.
Protocol for a ¹³C Urea Breath Test for Helicobacter pylori Detection
The ¹³C urea breath test is a non-invasive diagnostic tool used to detect the presence of Helicobacter pylori infection.
Patient Preparation:
-
The patient should fast for at least 6 hours before the test.
-
Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test as they can lead to false-negative results.
Materials:
-
¹³C-urea tablet or solution
-
Breath collection bags or tubes
-
Straw
Procedure:
-
Baseline Breath Sample: The patient provides a baseline breath sample by blowing into a collection bag or tube.
-
Administration of ¹³C-Urea: The patient ingests the ¹³C-urea tablet with a small amount of water or drinks the ¹³C-urea solution.
-
Waiting Period: The patient waits for a specified period, typically 10-30 minutes, to allow for the metabolic conversion of the ¹³C-urea if H. pylori is present.
-
Post-Dose Breath Sample: After the waiting period, the patient provides a second breath sample in a new collection bag or tube.
-
Analysis: The collected breath samples are analyzed using an infrared spectrophotometer or a gas chromatograph-mass spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂. An increase in this ratio in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.
Protocol for ¹³C Metabolic Flux Analysis in Cell Culture
Metabolic Flux Analysis (MFA) using ¹³C labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell.
Materials:
-
Adherent mammalian cells in culture
-
Cell culture medium
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine)
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Introduce the ¹³C-labeled substrate into the medium.
-
Incubate the cells for a duration sufficient to achieve isotopic steady-state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, for example, with cold methanol.
-
Extract intracellular metabolites using a suitable solvent system.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of key metabolites using GC-MS or LC-MS.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use specialized software to fit the labeling data to a metabolic model and estimate intracellular fluxes.
-
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows.
Caption: Workflow for the 13C Urea Breath Test.
Caption: Workflow for 13C Metabolic Flux Analysis.
Caption: Tracing of ¹³C from Glucose in Glycolysis.
Caption: Tracing of ¹³C from Glutamine in the Krebs Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
The Use of Lauric Acid-13C-1 in Elucidating Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. Lauric acid-13C-1 (¹³C-lauric acid), a stable isotope-labeled medium-chain fatty acid, serves as a powerful probe for investigating fatty acid uptake, oxidation, and incorporation into complex lipids. This technical guide provides an in-depth overview of the application of this compound in studying fatty acid metabolism, complete with experimental protocols, data interpretation, and visualization of relevant metabolic and signaling pathways.
Core Concepts in Isotope Tracer Studies
The fundamental principle behind using this compound is the ability to distinguish it from its endogenous, unlabeled counterpart (¹²C-lauric acid) using mass spectrometry. By introducing ¹³C-lauric acid into a biological system (in vivo or in vitro), researchers can track the ¹³C label as it is incorporated into various downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic pathways.
Data Presentation
Table 1: Example of Quantitative Data from a Lauric Acid Metabolism Study
| Parameter | Initial Methyl Laurate (5 g/L) | Initial Methyl Laurate (10 g/L) | Initial Methyl Laurate (15 g/L) |
| Cell Yield (g cells/g methyl laurate) | 0.48 | 0.45 | Not Reported |
| Dodecanedioic Acid Yield (g/g methyl laurate) | 0.20 | 0.11 | 0.08 |
Data adapted from a study on the bioconversion of methyl laurate by Candida tropicalis. This table demonstrates the type of quantitative data that can be obtained from studies of lauric acid metabolism.[1]
Experimental Protocols
The following are detailed methodologies for conducting in vitro and in vivo tracer studies using this compound, adapted from established protocols for fatty acid analysis.
In Vitro Labeling of Cultured Cells
This protocol describes the labeling of adherent cells with this compound, followed by lipid extraction and preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Iso-octane
-
1N Hydrochloric acid (HCl)
-
1N Potassium hydroxide (KOH)
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylethylamine (DIPEA)
-
Internal standards (e.g., deuterated fatty acids)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50-100 µM).
-
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Replace the culture medium with the this compound labeling medium.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Harvesting and Lipid Extraction (adapted from Bligh and Dyer method):
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and add a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (for total fatty acid analysis):
-
Resuspend the dried lipids in methanolic KOH and heat to release fatty acids from complex lipids.
-
Acidify with HCl.
-
-
Derivatization for GC-MS Analysis:
-
Extract the fatty acids with iso-octane.
-
Dry the iso-octane extract and derivatize the fatty acids to pentafluorobenzyl (PFB) esters using PFBBr and DIPEA.
-
Dry the derivatized sample and reconstitute in iso-octane for GC-MS analysis.
-
In Vivo Administration and Tissue Analysis
This protocol outlines the administration of this compound to a rodent model and subsequent analysis of its incorporation into adipose tissue lipids.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Anesthesia
-
Surgical tools
-
Reagents for lipid extraction and analysis as described in the in vitro protocol.
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate animals to the experimental conditions and provide a standard chow diet.
-
-
Administration of this compound:
-
Administer this compound by oral gavage or intraperitoneal injection. The dose and vehicle will need to be optimized for the specific study. A study on the in vivo incorporation of lauric acid into rat adipose tissue involved feeding rats a diet containing coconut oil (50% lauric acid) for six weeks.
-
-
Tissue Collection:
-
At designated time points, euthanize the animals and collect tissues of interest (e.g., adipose tissue, liver, plasma).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Homogenize the tissue samples.
-
Perform lipid extraction, saponification (if required), and derivatization as described in the in vitro protocol.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the enrichment of ¹³C in lauric acid and other fatty acids within different lipid classes.
-
Signaling Pathways and Metabolic Workflows
The metabolic fate of lauric acid and its influence on cellular signaling are complex. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Fatty Acid Beta-Oxidation Pathway
Lauric acid, a 12-carbon saturated fatty acid, is primarily metabolized through beta-oxidation in the mitochondria to produce acetyl-CoA.
Experimental Workflow for In Vitro Tracer Analysis
This diagram outlines the key steps in a typical in vitro experiment using this compound.
PPARα Signaling Pathway Activation by Lauric Acid
Lauric acid has been shown to act as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.
Conclusion
This compound is a versatile and powerful tool for dissecting the complexities of fatty acid metabolism. By employing the experimental and analytical techniques outlined in this guide, researchers can gain valuable insights into metabolic fluxes, pathway activities, and the regulatory mechanisms governing lipid homeostasis. While the availability of published quantitative data specifically for this compound is currently limited, the methodologies and principles described herein provide a solid foundation for designing and interpreting future tracer studies with this important medium-chain fatty acid.
References
An In-depth Technical Guide to Understanding 13C Enrichment in Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with 13C enrichment in metabolites. It is designed to serve as a technical resource for professionals in metabolic research and pharmaceutical development, offering detailed insights into leveraging stable isotope labeling for a deeper understanding of cellular metabolism.
Core Principles of 13C Isotopic Labeling
Stable isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system.[1] The fundamental concept involves replacing one or more atoms in a molecule with its stable, non-radioactive heavy isotope.[1] For carbon, the heavy isotope 13C (natural abundance ~1.1%) is used in place of the more common 12C (~98.9%).[2]
The core of the technique is to provide cells, tissues, or organisms with a substrate, such as glucose or glutamine, that has been artificially enriched with 13C.[1][3] This "labeled" substrate is then consumed and processed through various metabolic pathways. As the 13C-containing substrate is metabolized, the labeled carbon atoms are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.
By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of 13C into these metabolites. MS distinguishes molecules by their mass-to-charge ratio; the addition of a 13C neutron results in a predictable mass increase, allowing for the tracing of carbon atoms. This enables the quantification of metabolic pathway activity, a process known as 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is widely regarded as the gold standard for quantifying intracellular reaction rates, or fluxes.
Experimental Design and Workflow
A typical 13C labeling experiment follows a structured workflow, from initial design to final data analysis. Careful consideration at each step is critical for obtaining high-quality, interpretable data.
Tracer Selection
The choice of the 13C-labeled substrate, or "tracer," is a crucial first step. The selection depends on the specific metabolic pathways under investigation. Commonly used tracers include:
-
[U-13C]-glucose: All six carbon atoms are 13C-labeled. This is often used for broad analysis of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
-
[1,2-13C]-glucose: Only the first two carbon atoms are labeled. This tracer is particularly useful for resolving fluxes between glycolysis and the PPP.
-
[U-13C]-glutamine: All five carbons are labeled. This is used to probe the TCA cycle, anaplerosis, and amino acid metabolism.
The general workflow for a 13C labeling experiment is visualized below.
Achieving Isotopic Steady State
For many 13C-MFA studies, it is crucial that the cells reach an "isotopic steady state." This means that the enrichment of 13C in the intracellular metabolites has stabilized and is no longer changing over time. This is achieved by culturing the cells in the presence of the 13C-labeled substrate for a sufficient duration. The time required to reach this state varies depending on the cell type and its metabolic rates.
Detailed Experimental Protocols
The following sections provide generalized protocols for the key steps in a 13C labeling experiment. These should be optimized based on the specific cell line and experimental goals.
Protocol: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells in standard growth medium and allow them to reach the desired confluency (typically mid-logarithmic growth phase).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium: Immediately add pre-warmed labeling medium containing the selected 13C-labeled substrate (e.g., DMEM with 10 mM [U-13C]-glucose and 10% dialyzed fetal bovine serum).
-
Incubation: Return cells to the incubator and culture for a predetermined time to allow for the incorporation of the label and to reach isotopic steady state.
Protocol: Metabolite Quenching and Extraction
This step is critical for halting all enzymatic activity to accurately capture the metabolic state at the time of collection.
-
Quenching: Rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution at -80°C) directly to the culture plate.
-
Cell Lysis: Scrape the cells in the presence of the extraction solvent and transfer the resulting cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant, which contains the extracted metabolites. This sample is now ready for analysis or can be stored at -80°C.
Analytical Techniques and Data Interpretation
Mass Spectrometry (MS)
MS-based methods, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are primary tools for measuring 13C enrichment. These techniques separate individual metabolites and then measure the mass-to-charge ratio of their ions. The incorporation of 13C atoms increases the mass of a metabolite by approximately 1.00335 Da per 13C atom.
The output from an MS analysis is a Mass Isotopologue Distribution (MID) . An isotopologue is a molecule that differs only in its isotopic composition. The MID represents the fractional abundance of each isotopologue of a metabolite. For example, a citrate molecule (which has 6 carbons) can exist as:
-
M+0: No 13C atoms.
-
M+1: One 13C atom.
-
M+2: Two 13C atoms.
-
...and so on up to M+6 .
The relative abundance of these isotopologues provides a detailed fingerprint of the metabolic pathways that produced the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful tool for 13C analysis. Unlike MS, which provides information on the total number of 13C atoms in a molecule, NMR can determine the specific position of the 13C atoms within the molecular structure. This positional information can be invaluable for resolving fluxes through complex or symmetrical pathways. However, NMR is generally less sensitive than MS.
Data Presentation and Quantitative Analysis
A key output of a 13C labeling study is the quantitative measurement of enrichment in various metabolites. This data is typically presented in tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites from [U-13C]-Glucose Labeling
| Metabolite | Isotopologue | Condition A (%) | Condition B (Drug-Treated) (%) |
| Pyruvate (3C) | M+0 | 5.2 | 10.5 |
| M+1 | 2.1 | 4.3 | |
| M+2 | 3.5 | 8.2 | |
| M+3 | 89.2 | 77.0 | |
| Lactate (3C) | M+0 | 6.1 | 12.1 |
| M+3 | 93.9 | 87.9 | |
| Citrate (6C) | M+0 | 30.1 | 45.3 |
| M+2 | 55.6 | 40.1 | |
| M+3 | 2.3 | 4.9 | |
| M+4 | 10.5 | 8.5 | |
| M+5 | 1.1 | 0.8 | |
| M+6 | 0.4 | 0.4 | |
| Malate (4C) | M+0 | 35.7 | 50.2 |
| M+2 | 48.1 | 35.5 | |
| M+3 | 12.3 | 10.1 | |
| M+4 | 3.9 | 4.2 |
Data is hypothetical and for illustrative purposes.
This table shows how a drug treatment (Condition B) alters the flow of carbon from glucose. For example, the decreased fraction of fully labeled (M+3) pyruvate and the increased fraction of unlabeled (M+0) citrate could suggest a drug-induced inhibition of pyruvate dehydrogenase, the enzyme linking glycolysis to the TCA cycle.
Visualizing Metabolic Pathways and Isotope Tracing
Understanding the flow of 13C atoms through metabolic networks is key to interpreting enrichment data. The diagram below illustrates how 13C atoms from uniformly labeled glucose are incorporated into the metabolites of glycolysis and the TCA cycle.
In this diagram, the filled circles (●) represent 13C atoms originating from [U-13C]-glucose, while open circles (○) represent unlabeled carbons from endogenous pools. This visualization demonstrates how fully labeled pyruvate (M+3) is decarboxylated to form M+2 Acetyl-CoA, which then combines with an unlabeled pool of oxaloacetate to form M+2 citrate, initiating the first turn of the TCA cycle.
Applications in Drug Development
The ability to quantitatively map metabolic pathway activity makes 13C enrichment analysis a vital tool in modern drug discovery and development.
-
Target Engagement and Mechanism of Action: By tracing the metabolic fate of a 13C-labeled nutrient in the presence of a drug, researchers can confirm that a drug is engaging its intended target and elucidate its downstream metabolic effects.
-
Identifying Off-Target Effects: Unexpected alterations in metabolic pathways unrelated to the drug's primary target can reveal potential off-target effects or toxicity.
-
Biomarker Discovery: Changes in metabolite enrichment patterns can serve as pharmacodynamic biomarkers to monitor drug response in preclinical and clinical settings.
-
Understanding Disease Metabolism: This technique provides crucial insights into how diseases like cancer rewire metabolism to support their growth, revealing novel therapeutic targets.
By providing a functional readout of the metabolic state, 13C enrichment analysis offers a dynamic and quantitative perspective that complements other 'omics' technologies, ultimately accelerating the development of more effective and targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Lauric Acid-13C-1 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Lauric Acid-13C-1, allows for the precise tracking of carbon atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various cellular processes, including energy production and lipid biosynthesis. By tracing the metabolic fate of this compound, researchers can gain insights into fatty acid metabolism and its alterations in various physiological and pathological states, including metabolic diseases and cancer.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using this compound. The protocols cover cell culture, labeling, sample preparation, and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Key Applications
-
Elucidating Fatty Acid Oxidation (FAO) and Tricarboxylic Acid (TCA) Cycle Fluxes: Tracing the entry of 13C-labeled acetyl-CoA derived from this compound into the TCA cycle to quantify its contribution to cellular energy metabolism.
-
Investigating de Novo Lipogenesis: Tracking the incorporation of the 13C label into newly synthesized fatty acids and complex lipids.
-
Studying the Interplay between Fatty Acid and other Metabolic Pathways: Understanding the contribution of lauric acid to other metabolic pathways, such as the pentose phosphate pathway and amino acid metabolism.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on fatty acid metabolism in disease models.
Experimental Protocols
A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Cell Culture and Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, MCF7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other 13C-labeled fatty acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
6-well or 10 cm culture plates
Procedure:
-
Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is commonly used.
-
Briefly, dissolve fatty acid-free BSA in sterile PBS. In a separate tube, dissolve this compound in ethanol. Slowly add the fatty acid solution to the BSA solution while stirring. Incubate at 37°C for 1 hour to allow for complex formation.
-
Supplement the desired base medium (e.g., glucose-free DMEM) with the this compound-BSA complex to the desired final concentration (typically in the range of 10-100 µM). Also supplement with 10% dialyzed FBS and penicillin-streptomycin.
-
-
Labeling:
-
When cells reach the desired confluency, aspirate the growth medium and wash the cells twice with warm PBS.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest.
-
Metabolite Extraction
Materials:
-
Cold methanol (-80°C)
-
Cold water (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching and Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (-80°C) to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis:
-
Vortex the tubes vigorously and incubate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
The pellet can be saved for protein quantification or other analyses.
-
-
Drying:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
-
Sample Preparation for GC-MS Analysis (Fatty Acid Methyl Esters - FAMEs)
For the analysis of fatty acids by GC-MS, they are typically derivatized to their fatty acid methyl esters (FAMEs) to increase their volatility.
Materials:
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Derivatization:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Tightly cap the tubes and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at low speed to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Repeat the hexane extraction on the lower aqueous phase and combine the hexane layers.
-
-
Drying and Reconstitution:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in a small volume of hexane (e.g., 50-100 µL) and transfer to a GC vial for analysis.
-
GC-MS Analysis of FAMEs
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88).
Typical GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min. (This program should be optimized for the specific column and analytes). |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
LC-MS/MS Analysis of Intact Lipids
For the analysis of intact lipids incorporating the 13C label from this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A C18 or C30 reversed-phase column is commonly used for lipidomics.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute lipids based on their polarity. The gradient needs to be optimized for the specific lipid classes of interest. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40-50°C |
| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes. |
| MS Scan Mode | Full scan for untargeted analysis and/or Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of specific 13C-labeled lipids. |
| Collision Energy | Optimized for each lipid class to obtain characteristic fragment ions. |
Data Presentation
Table 1: Isotopic Enrichment of Key Metabolites after this compound Labeling
This table shows the percentage of the metabolite pool that is labeled with 13C at different time points.
| Metabolite | Time (hours) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | ... | M+n (%) |
| Lauric Acid | 0 | 0.0 | 0.0 | 0.0 | 0.0 | ... | 0.0 |
| 4 | 1.1 | 98.5 | 0.4 | 0.0 | ... | ... | |
| 24 | 0.9 | 98.8 | 0.3 | 0.0 | ... | ... | |
| Palmitic Acid | 0 | 0.0 | 0.0 | 0.0 | 0.0 | ... | 0.0 |
| 4 | 0.5 | 5.2 | 1.1 | 0.2 | ... | ... | |
| 24 | 0.8 | 15.7 | 3.5 | 0.8 | ... | ... | |
| Stearic Acid | 0 | 0.0 | 0.0 | 0.0 | 0.0 | ... | 0.0 |
| 4 | 0.2 | 2.1 | 0.5 | 0.1 | ... | ... | |
| 24 | 0.4 | 8.3 | 1.8 | 0.4 | ... | ... | |
| Citrate | 0 | 0.0 | 0.0 | 0.0 | 0.0 | ... | 0.0 |
| 4 | 0.1 | 3.5 | 0.8 | 0.1 | ... | ... | |
| 24 | 0.2 | 10.2 | 2.5 | 0.5 | ... | ... |
M+n represents the isotopologue with 'n' 13C atoms.
Table 2: Relative Metabolic Fluxes Calculated from 13C Labeling Data
This table presents the calculated flux rates for key metabolic reactions, normalized to a reference flux (e.g., lauric acid uptake rate).
| Metabolic Reaction/Pathway | Relative Flux (Control) | Relative Flux (Treatment) | Fold Change | p-value |
| Lauric Acid Uptake | 100.0 ± 5.0 | 85.0 ± 4.2 | 0.85 | <0.05 |
| β-oxidation of Lauric Acid | 75.3 ± 3.8 | 60.1 ± 3.1 | 0.80 | <0.05 |
| Citrate Synthase (from Lauric Acid) | 25.1 ± 1.9 | 18.5 ± 1.5 | 0.74 | <0.01 |
| Fatty Acid Synthesis (de novo) | 15.2 ± 1.1 | 25.8 ± 2.0 | 1.70 | <0.01 |
| Chain Elongation of Lauric Acid | 10.5 ± 0.8 | 8.2 ± 0.7 | 0.78 | <0.05 |
Values are presented as mean ± standard deviation.
Mandatory Visualizations
Lauric Acid Metabolism Pathway
The following diagram illustrates the primary metabolic pathways involving lauric acid, including its activation, β-oxidation, and potential for chain elongation.
Caption: Metabolic fate of this compound.
Experimental Workflow for this compound Metabolic Flux Analysis
This diagram outlines the step-by-step workflow for a typical 13C-MFA experiment using this compound.
Caption: 13C-MFA experimental workflow.
Logical Relationship of Data Analysis in 13C-MFA
This diagram illustrates the logical flow of data processing and analysis in a 13C-MFA study.
Caption: 13C-MFA data analysis workflow.
Application Notes and Protocols for Lauric Acid-13C-1 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in lipidomics for tracing the metabolic fate of molecules within biological systems. Lauric acid-13C-1, a stable isotope-labeled version of the medium-chain fatty acid, serves as a crucial tracer for investigating fatty acid metabolism. Its incorporation into cellular lipids allows for the precise quantification of metabolic fluxes and provides detailed insights into the dynamics of lipid synthesis, transport, and turnover in various physiological and pathological contexts.
The use of this compound, in conjunction with mass spectrometry, enables researchers to track the journey of lauric acid as it is taken up by cells and metabolized. The carbon-13 label acts as a distinguishable marker, allowing for the differentiation between pre-existing lipids and those newly synthesized from the administered tracer. This methodology is invaluable for understanding the contributions of specific fatty acids to the broader lipidome and their roles in cellular signaling and disease progression.
Principle of Isotope Tracing with this compound
When introduced into a biological system (e.g., cell culture or in vivo models), this compound is processed by the cellular machinery in the same manner as its unlabeled counterpart. It is activated to Lauroyl-CoA and can then enter various metabolic pathways:
-
Incorporation into Complex Lipids: The 13C-labeled lauroyl-CoA can be used for the synthesis of more complex lipids, such as triglycerides (TGs), phospholipids (e.g., phosphatidylcholine - PC), and cholesterol esters.
-
Fatty Acid Elongation and Desaturation: The labeled lauric acid can be elongated to form longer-chain fatty acids or desaturated to introduce double bonds.
-
Beta-Oxidation: It can be broken down in the mitochondria to produce acetyl-CoA, which can then be used for energy production in the TCA cycle or as a building block for the synthesis of other molecules.
By using mass spectrometry to detect the mass shift imparted by the 13C isotope, researchers can identify and quantify the downstream metabolites of lauric acid, thereby mapping its metabolic flux.
Applications in Research and Drug Development
The use of this compound is applicable across several domains of biomedical research:
-
Metabolic Flux Analysis: Quantifying the rates of fatty acid uptake, oxidation, and incorporation into various lipid species. This is critical for understanding the metabolic reprogramming that occurs in diseases like cancer and metabolic syndrome.[1]
-
Disease Modeling: Investigating alterations in lipid metabolism in various disease models. For instance, lauric acid has been shown to induce the activation of NF-κB and the expression of inflammatory mediators in macrophage-like cells, providing a tool to study inflammatory pathways.[2][3][4]
-
Drug Discovery: Evaluating the impact of novel therapeutic agents on fatty acid metabolism. By tracing the metabolic fate of this compound, researchers can determine if a drug candidate alters lipid synthesis, storage, or breakdown.
-
Nutritional Science: Studying the cellular processing of dietary fatty acids and their impact on health.
Experimental Workflow and Protocols
The following sections provide detailed protocols for a typical lipidomics experiment using this compound in a cell culture model.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound tracing in lipidomics.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol is adapted for RAW 264.7 macrophage-like cells but can be modified for other adherent cell lines.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol to a stock concentration of 100 mM.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve a final concentration of 10 mM this compound and 1% BSA. This solution can be sterile-filtered and stored at -20°C.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells per well in complete DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO2 incubator until cells reach 80-90% confluency.
-
-
Labeling:
-
Prepare the labeling medium by diluting the this compound-BSA conjugate in serum-free DMEM to a final concentration of 25 µM this compound.[3]
-
Aspirate the culture medium from the wells and wash the cells once with sterile PBS.
-
Add 2 mL of the labeling medium to each well.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic incorporation of the tracer.
-
Protocol 2: Cell Harvesting and Lipid Extraction
This protocol utilizes a modified Bligh-Dyer method for lipid extraction.
Materials:
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Metabolism Quenching and Cell Harvesting:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to quench metabolic activity.
-
Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Lipid Extraction:
-
To the 1 mL of methanol cell suspension, add 2 mL of chloroform. Vortex thoroughly for 1 minute.
-
Add 0.8 mL of deionized water to the mixture to induce phase separation. Vortex again.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of methanol:chloroform 1:1).
-
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure (LC-MS/MS):
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto a reverse-phase C18 column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate the different lipid classes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipids.
-
Use a data-dependent acquisition method to acquire MS1 spectra followed by MS2 fragmentation of the most abundant ions.
-
-
Data Analysis:
-
Identify lipid species based on their accurate mass and fragmentation patterns.
-
Quantify the incorporation of 13C from this compound by analyzing the isotopic distribution of the identified lipids. The mass of lipids containing the tracer will be increased by the number of 13C atoms incorporated.
-
Data Presentation
The quantitative data from a this compound tracing experiment can be summarized to show the percentage of labeled fatty acid incorporated into different lipid classes over time.
Table 1: Illustrative Example of 13C-Lauric Acid Incorporation into Cellular Lipids
| Lipid Class | Time Point | % of Total Fatty Acids Labeled with 13C |
| Triglycerides (TG) | 1 hour | 5.2 ± 0.8 |
| 4 hours | 15.8 ± 2.1 | |
| 8 hours | 28.4 ± 3.5 | |
| 24 hours | 45.1 ± 4.2 | |
| Phosphatidylcholine (PC) | 1 hour | 2.1 ± 0.5 |
| 4 hours | 8.9 ± 1.2 | |
| 8 hours | 16.3 ± 2.0 | |
| 24 hours | 25.6 ± 3.1 | |
| Cholesterol Esters (CE) | 1 hour | 0.8 ± 0.2 |
| 4 hours | 3.5 ± 0.6 | |
| 8 hours | 7.1 ± 1.0 | |
| 24 hours | 12.4 ± 1.8 |
Note: The data presented in this table is for illustrative purposes and represents the type of quantitative results expected from a this compound tracing experiment. Actual values will vary depending on the cell type, experimental conditions, and analytical methods.
Signaling Pathways
Lauric acid metabolism is interconnected with cellular signaling pathways that regulate inflammation and cell metabolism.
Lauric Acid and NF-κB Signaling
In macrophages, lauric acid can activate the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation. Tracing the metabolism of this compound in this context can help elucidate how its metabolic products contribute to the inflammatory response.
Caption: Lauric acid can activate the NF-κB pathway, and its metabolites may modulate this response.
Lauric Acid Metabolism and PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, including lipid synthesis. Oncogenic signaling through this pathway can lead to metabolic reprogramming. By using this compound, researchers can investigate how external fatty acids are utilized in the context of normal and dysregulated PI3K/AKT/mTOR signaling, providing insights into the metabolic dependencies of cancer cells.
Caption: The PI3K/AKT/mTOR pathway regulates lipid synthesis, which can incorporate exogenous this compound.
Conclusion
This compound is a versatile and indispensable tool in modern lipidomics research. The protocols and applications outlined here provide a framework for researchers to design and execute robust experiments to unravel the complexities of fatty acid metabolism. By combining stable isotope tracing with advanced mass spectrometry and a knowledge of relevant signaling pathways, scientists can gain a deeper understanding of the roles of lipids in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies.
References
Application Notes and Protocols for the Quantification of Lauric Acid using Lauric acid-13C-1 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.[1] Lauric acid-13C-1 is an ideal internal standard for the quantification of lauric acid due to its chemical similarity to the analyte and its distinct mass, which allows for its separate detection by the mass spectrometer.[2]
These application notes provide a comprehensive protocol for the quantitative analysis of lauric acid in biological samples, such as plasma and serum, using this compound as an internal standard. The methodology involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Principle of the Method
The quantification of lauric acid is based on the stable isotope dilution method.[1] A known amount of this compound is added to the sample at the beginning of the sample preparation process. Both the endogenous lauric acid and the 13C-labeled internal standard are co-extracted and derivatized. During GC-MS analysis, the FAMEs of lauric acid and this compound are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of lauric acid and a constant concentration of the internal standard.[3]
Quantitative Data Summary
The following table summarizes representative performance characteristics of a GC-MS method for the quantification of fatty acids using a stable isotope-labeled internal standard. The data is compiled from various sources and represents typical method performance.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.1 - 1 µM | The lowest concentration of the analyte that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements within the same day, indicating the precision of the method. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days, indicating the reproducibility of the method. |
| Accuracy/Recovery | 90 - 110% | The percentage of the true amount of analyte that is measured by the method, indicating the accuracy. |
Experimental Protocols
Materials and Reagents
-
Lauric Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl (3N)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass test tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-FATWAX UI, HP-5MS)
Preparation of Solutions
-
Lauric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of lauric acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the lauric acid stock solution with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Standards: To 100 µL of each working standard solution, add a fixed amount of the this compound IS working solution (e.g., 10 µL of a 50 µg/mL solution).
Sample Preparation (for Plasma/Serum)
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a glass test tube.
-
Addition of Internal Standard: Add a fixed amount of the this compound IS working solution (e.g., 10 µL of a 50 µg/mL solution) to each sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean glass tube.
-
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 14% boron trifluoride-methanol solution to the dried lipid extract.
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
-
Final Extract: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Lauric Acid Methyl Ester (m/z): e.g., 214 (M+), 143, 87, 74
-
This compound Methyl Ester (m/z): e.g., 215 (M+1), 144, 87, 74
-
Data Analysis
-
Integrate the peak areas for the selected ions of lauric acid methyl ester and this compound methyl ester.
-
Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the lauric acid standards.
-
Determine the concentration of lauric acid in the samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of lauric acid by GC-MS.
Caption: Logical relationship of key components in the stable isotope dilution GC-MS method.
References
Application Notes and Protocols: Lauric Acid-13C-1 as an Internal Standard for LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of fatty acids is crucial in various fields, including metabolic research, drug development, and clinical diagnostics. Lauric acid, a 12-carbon saturated fatty acid, is implicated in numerous physiological and pathological processes. Its analysis often requires high sensitivity and specificity, for which Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The use of a stable isotope-labeled internal standard is paramount for correcting for variations in sample preparation and instrument response, thereby ensuring a robust and reliable assay.[1] Lauric acid-13C-1 is an ideal internal standard for the quantification of lauric acid as its chemical and physical properties are nearly identical to the analyte, but it is mass-distinguishable.[2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS applications.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of lauric acid using this compound as an internal standard. These values are representative of what can be achieved with a properly validated method.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken within the same day, indicating the repeatability of the method. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken on different days, indicating the reproducibility of the method. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of recovery of a known amount of analyte. |
| Matrix Effect | Minimal | The effect of co-eluting substances from the sample matrix on the ionization of the analyte. The use of a stable isotope-labeled internal standard helps to minimize this effect. |
| Recovery | > 80% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |
Experimental Protocols
Materials and Reagents
-
Lauric Acid standard (≥99% purity)
-
This compound (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium formate
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Lauric Acid Stock Solution: Prepare a 1 mg/mL stock solution of lauric acid in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lauric Acid Stock Solution with methanol.
-
Internal Standard Spiking Solution: Dilute the IS Stock Solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation for Plasma/Serum
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Spiking: Add 10 µL of the Internal Standard Spiking Solution (100 ng/mL) to the sample.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 10 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-9 min: 95% B; 9-9.1 min: 95-50% B; 9.1-12 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Lauric Acid: Q1 199.2 -> Q3 199.2 (quantifier), 199.2 -> 155.2 (qualifier) |
| This compound: Q1 200.2 -> Q3 200.2 |
Note: The MRM transitions should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lauric acid quantification.
Lauric Acid Signaling Pathways
Lauric acid has been shown to activate inflammatory and metabolic signaling pathways, primarily through Toll-like receptor 4 (TLR4) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).
TLR4 Signaling Pathway
Caption: Lauric acid-induced TLR4 signaling pathway.
PPARα Signaling Pathway
Caption: Lauric acid-mediated PPARα signaling pathway.
References
Application Notes and Protocols for Lauric acid-13C-1 Administration in Cell Culture
Introduction
Stable isotope labeling is a powerful methodology for tracing the metabolic fate of molecules within biological systems. Lauric acid-13C-1, a stable isotope-labeled version of the saturated medium-chain fatty acid, is an invaluable tracer for investigating fatty acid metabolism. Its application in cell culture, in conjunction with mass spectrometry, enables the precise quantification of metabolic fluxes. This provides critical insights into cellular lipid dynamics under various physiological and pathological conditions. The determination of metabolic fluxes provides detailed information of cellular physiology, and the assessment of metabolic flux changes upon a certain perturbation can help to improve biotechnological and pharmaceutical processes.[1] Stable isotope-assisted metabolomics using tracer-labeled substrates is the method of choice to determine the fluxes.[1]
Principle: this compound, when introduced into cell culture media, is taken up by cells and can be activated to Lauryl-CoA. The 13C label serves as a tracer that can be detected by mass spectrometry (MS). By analyzing the mass shifts in fatty acids and their downstream metabolites, researchers can track the metabolic conversions of the lauric acid tracer.
Applications:
-
Metabolic Flux Analysis: Quantifying the rate of fatty acid uptake, oxidation (beta-oxidation), and incorporation into complex lipids such as triglycerides and phospholipids.
-
Drug Discovery: Evaluating the impact of drug candidates on fatty acid metabolism.
-
Disease Modeling: Investigating alterations in lipid metabolism in diseases like cancer, metabolic syndrome, and neurodegenerative disorders.
-
Nutritional Studies: Examining the cellular processing of specific dietary fatty acids.
Experimental Protocols
Preparation of this compound Stock Solution
Fatty acids have low solubility in aqueous media and can be toxic to cells at high concentrations. Therefore, they are typically complexed with fatty acid-free Bovine Serum Albumin (BSA) to increase solubility and facilitate cellular uptake.[2][3]
Materials:
-
This compound (e.g., from MedchemExpress or Cambridge Isotope Laboratories)[4]
-
Ethanol (≥99.8% purity)
-
Fatty acid-free BSA
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Sterile, conical tubes (15 mL and 50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM this compound stock solution: Dissolve the desired amount of this compound in ethanol. For example, to make 1 mL of a 100 mM stock, dissolve 20.13 mg of this compound (MW: 201.31 g/mol ) in 1 mL of ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile MilliQ water. Filter the solution through a 0.22 µm sterile filter. Store at 4°C.
-
Complex this compound with BSA:
-
In a sterile 15 mL conical tube, add the desired volume of 10% BSA solution. Warm the BSA solution in a 37°C water bath for 5-10 minutes.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complex formation.
-
The final stock concentration of the this compound-BSA complex can be adjusted based on experimental needs. For example, a 5 mM stock can be prepared for further dilution into the cell culture medium.
-
Cell Culture and Labeling
Materials:
-
Cells of interest (e.g., cancer cell lines, primary neurons, hepatocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-BSA complex stock solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound-BSA complex stock solution into the appropriate cell culture medium to achieve the desired final concentration. Final concentrations typically range from 25 µM to 200 µM.
-
Labeling:
-
When cells have reached the desired confluency, aspirate the existing medium.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period. Incubation times can range from a few hours to 48 hours, depending on the metabolic pathway being studied.
-
Cell Harvesting and Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Trypsin-EDTA (if harvesting adherent cells)
-
Cell scrapers
-
Methanol, Chloroform, and Water (for lipid extraction)
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by either trypsinization or scraping in ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Metabolite Extraction (Folch Method):
-
Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture vigorously for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass vial.
-
Analysis by Mass Spectrometry
The extracted lipids can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the incorporation of 13C into various fatty acids and lipid species. For GC-MS analysis, lipids are often derivatized to fatty acid methyl esters (FAMEs).
Data Presentation
The quantitative data from a this compound tracing experiment can be summarized in tables for clear comparison.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | 13C-Enrichment in Palmitic Acid (%) | 13C-Enrichment in Stearic Acid (%) |
| MCF-7 | 50 | 24 | 15.2 ± 1.8 | 8.5 ± 0.9 |
| HepG2 | 50 | 24 | 22.1 ± 2.5 | 12.3 ± 1.4 |
| A549 | 50 | 24 | 18.9 ± 2.1 | 10.1 ± 1.1 |
| MCF-7 | 100 | 24 | 28.7 ± 3.1 | 15.4 ± 1.7 |
| HepG2 | 100 | 24 | 35.4 ± 4.0 | 19.8 ± 2.2 |
| A549 | 100 | 24 | 31.6 ± 3.5 | 17.2 ± 1.9 |
| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| 13C-Lauric Acid | 0 | 100 ± 12.5 | - | - |
| 13C-Myristic Acid | 0 | 45.3 ± 5.7 | - | - |
| 13C-Palmitic Acid | 0 | 25.8 ± 3.1 | - | - |
| 13C-Stearic Acid | 0 | 10.2 ± 1.3 | - | - |
| Triglyceride (C12:0) | 1.0 ± 0.1 | 5.4 ± 0.6 | 5.4 | <0.001 |
| Phosphatidylcholine (C12:0) | 1.0 ± 0.1 | 3.1 ± 0.4 | 3.1 | <0.01 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in cell culture.
Lauric Acid Metabolism and Signaling Pathways
Lauric acid can be metabolized through beta-oxidation to produce acetyl-CoA, which can then enter the TCA cycle. Additionally, lauric acid has been shown to activate various signaling pathways, including those involving EGFR, ERK, and Akt, which can lead to apoptosis in cancer cells.
Caption: Metabolic fate and signaling pathways of this compound.
References
- 1. Stable isotope-assisted metabolomics to detect metabolic flux changes in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tracking Fatty Acid Uptake in Adipocytes with Lauric acid-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of fatty acid uptake in adipocytes is crucial for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope-labeled fatty acids, such as Lauric acid-13C-1, offer a powerful tool for tracing the transport and metabolic fate of fatty acids in a minimally perturbative manner.[1] This application note provides a detailed protocol for tracking the uptake of this compound in 3T3-L1 adipocytes, a widely used in vitro model for studying adipocyte biology. The method relies on the principle of isotopic labeling, where cells are incubated with this compound, followed by extraction of cellular lipids and quantification of the incorporated labeled fatty acid using mass spectrometry.[1]
Data Presentation
The following table outlines the key quantitative data that can be obtained from this experimental protocol. The values presented are hypothetical and serve as an illustrative example. Researchers should generate their own data based on their specific experimental conditions.
| Parameter | Control Adipocytes | Treated Adipocytes (e.g., with Insulin) | Unit |
| This compound Uptake Rate | 5.2 ± 0.8 | 12.5 ± 1.5 | nmol/min/mg protein |
| Total Intracellular this compound | 15.8 ± 2.1 | 38.2 ± 3.9 | nmol/mg protein |
| Incorporation into Triglycerides | 75.3 ± 5.4 | 85.1 ± 6.2 | % of total uptake |
| Incorporation into Phospholipids | 18.2 ± 2.5 | 10.5 ± 1.8 | % of total uptake |
| Incorporation into Diglycerides | 4.1 ± 0.7 | 2.9 ± 0.5 | % of total uptake |
| Free Intracellular this compound | 2.4 ± 0.4 | 1.5 ± 0.3 | % of total uptake |
Experimental Protocols
I. Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM with 10% BCS.
-
Growth to Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they reach 100% confluence (approximately 2-3 days).
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): After another 48 hours, switch to maintenance medium (DMEM with 10% FBS). Replace the medium every 2 days.
-
Mature Adipocytes: The cells should be fully differentiated and ready for experiments between days 8 and 12, characterized by the accumulation of lipid droplets.
II. This compound Uptake Assay
This protocol details the procedure for measuring the uptake of this compound into differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (in 6-well plates)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4)
-
Insulin (for stimulated uptake)
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
Procedure:
-
Serum Starvation: On the day of the experiment, gently wash the differentiated adipocytes twice with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
Preparation of this compound/BSA Complex:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Under a stream of nitrogen, evaporate the ethanol.
-
Resuspend the dried this compound in a pre-warmed (37°C) solution of 2% fatty acid-free BSA in KRH buffer to achieve the desired final concentration (e.g., 100 µM). Vortex gently to ensure complete solubilization.
-
-
Pre-incubation and Stimulation:
-
Wash the serum-starved cells once with KRH buffer.
-
For insulin-stimulated uptake, incubate the cells with KRH buffer containing 100 nM insulin for 30 minutes at 37°C. For basal uptake, incubate with KRH buffer alone.
-
-
Initiation of Uptake:
-
Aspirate the pre-incubation buffer.
-
Add the prepared this compound/BSA complex in KRH buffer to each well.
-
Incubate for the desired time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA to remove extracellularly bound this compound.
-
Perform a final wash with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction:
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the extracted lipids under a stream of nitrogen.
-
For analysis of total this compound, the lipid extract can be directly resuspended in a suitable solvent for LC-MS analysis.
-
For analysis of this compound incorporation into different lipid species (e.g., triglycerides, phospholipids), the lipid extract can be further processed by saponification to release the fatty acids, followed by derivatization (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis, or analyzed directly by LC-MS/MS.
-
-
Quantification by Mass Spectrometry:
-
Analyze the samples using a suitable mass spectrometer (GC-MS or LC-MS/MS).
-
Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated fatty acid).
-
Normalize the data to the total protein content of the cell lysate.
-
Visualizations
Signaling Pathway of Fatty Acid Uptake in Adipocytes
Caption: Fatty acid uptake and activation pathway in adipocytes.
Experimental Workflow for Tracking this compound Uptake
Caption: Experimental workflow for this compound uptake analysis.
References
Measuring Fatty Acid Oxidation Using Lauric Acid-13C-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of FAO is implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer. Stable isotope tracing using compounds like Lauric Acid-13C-1 offers a powerful tool to dynamically track the metabolic fate of fatty acids in vitro and in vivo. Lauric acid (C12:0), a medium-chain fatty acid, exhibits distinct metabolic properties compared to long-chain fatty acids, making it a subject of significant research interest. This document provides detailed application notes and protocols for measuring the oxidation of this compound in cultured cells using two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and the Seahorse XF Analyzer.
This compound is a stable, non-radioactive isotopically labeled fatty acid that can be used as a tracer in metabolic studies.[1] By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the kinetics and pathways of lauric acid metabolism.
Metabolic Pathway of Lauric Acid Oxidation
As a medium-chain fatty acid, lauric acid can enter the mitochondria for β-oxidation largely independent of the carnitine palmitoyltransferase (CPT) system, which is obligatory for long-chain fatty acids. Once inside the mitochondrial matrix, lauric acid is activated to lauroyl-CoA and subsequently undergoes β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The 13C-labeled acetyl-CoA derived from this compound can then enter the tricarboxylic acid (TCA) cycle, and the distribution of the 13C label in TCA cycle intermediates can be measured to determine the flux through this central metabolic hub.
Quantitative Data Summary
The rate of lauric acid oxidation can vary significantly depending on the cell type and experimental conditions. The following tables summarize representative quantitative data from published studies.
Table 1: In Vitro Oxidation of Lauric Acid in Different Cell Types
| Cell Type | Substrate Concentration | Incubation Time | Oxidation Rate | Reference |
| Cultured Rat Hepatocytes | 0.1 mM [14C]-Lauric Acid | 4 hours | 38.7 ± 4.4% of initial radioactivity | [2] |
| Adult Rat Heart Myocytes | 1 µM [1-14C]-Laurate | Not specified | Vmax: ~20-47 nmol/h/mg protein | [3] |
| Human Primary Myotubes | 500 µM Lauric Acid | 24 hours | Did not induce mitochondrial fragmentation or a drop in membrane potential, unlike palmitic acid | [4] |
| Colorectal Cancer Cells (CT26, HT29) | 100 µM Lauric Acid | Not specified | Induced mitochondrial oxidative stress and apoptosis | [5] |
Table 2: Comparative Oxidation of Fatty Acids in Humans (In Vivo)
| Fatty Acid (13C-labeled) | Dose | Measurement Period | Cumulative Oxidation (% of dose) | Reference |
| Laurate | 10 mg/kg body weight | 9 hours | 41% | |
| Palmitate | 10 mg/kg body weight | 9 hours | ~20-25% | |
| Stearate | 10 mg/kg body weight | 9 hours | 13% | |
| Oleate | 10 mg/kg body weight | 9 hours | ~25-30% |
Experimental Protocols
Protocol 1: Measuring this compound Oxidation using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the steps for tracing the metabolism of this compound into downstream metabolites in cultured cells.
1. Materials
-
This compound (e.g., from MedChemExpress)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standards (e.g., Lauric acid-d3)
-
Derivatization reagents (e.g., MTBSTFA)
-
Cultured cells of interest (e.g., hepatocytes, myocytes, cancer cell lines)
-
Standard cell culture equipment
-
GC-MS system
2. Preparation of this compound-BSA Conjugate
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in sterile PBS or culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. The molar ratio of fatty acid to BSA should be optimized, but a 3:1 to 6:1 ratio is a common starting point.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for conjugation.
-
Sterile filter the conjugate using a 0.22 µm filter.
3. Cell Culture and Labeling
-
Seed cells in multi-well plates and grow to the desired confluency.
-
On the day of the experiment, replace the growth medium with fresh medium containing the this compound-BSA conjugate at the desired final concentration (e.g., 50-200 µM).
-
Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) to allow for uptake and metabolism of the labeled lauric acid.
4. Metabolite Extraction
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
5. Derivatization and GC-MS Analysis
-
Resuspend the dried metabolites in a derivatization agent (e.g., MTBSTFA in pyridine).
-
Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to complete the derivatization.
-
Inject the derivatized sample into the GC-MS system.
-
Analyze the mass spectra to identify and quantify the 13C-labeled metabolites (e.g., TCA cycle intermediates).
Protocol 2: Measuring this compound Oxidation using the Seahorse XF Analyzer
This protocol outlines the measurement of real-time oxygen consumption rates (OCR) in response to this compound, providing a functional measure of fatty acid oxidation.
1. Materials
-
This compound
-
Fatty acid-free BSA
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
L-Carnitine
-
Glucose, Glutamine, Pyruvate (for media supplementation)
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Etomoxir (CPT1 inhibitor, as a control)
2. Preparation of this compound-BSA Conjugate
-
Follow the same procedure as described in Protocol 1, Section 2.
3. Cell Seeding and Assay Plate Preparation
-
Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
4. Assay Medium Preparation and Cell Incubation
-
Prepare the FAO assay medium. A typical formulation includes Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and a low concentration of glucose (e.g., 1 mM) and glutamine (e.g., 1 mM) to encourage fatty acid utilization.
-
Wash the cells with the FAO assay medium and then incubate them in the assay medium in a non-CO2 37°C incubator for approximately one hour prior to the assay.
5. Seahorse XF Assay
-
Load the hydrated sensor cartridge with the compounds to be injected:
-
Port A: this compound-BSA conjugate (to a final concentration of e.g., 100-200 µM) or BSA vehicle control.
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (to uncouple the mitochondrial membrane and induce maximal respiration).
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III of the electron transport chain).
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and then sequentially inject the compounds, measuring the OCR after each injection.
6. Data Analysis
-
The change in OCR upon the addition of this compound provides a measure of its oxidation rate.
-
The subsequent injections of mitochondrial inhibitors allow for the calculation of key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, all in the context of lauric acid oxidation.
Conclusion
Measuring the oxidation of this compound provides valuable insights into the metabolism of medium-chain fatty acids and its role in health and disease. The detailed protocols provided for GC-MS and Seahorse XF analysis offer robust methods for researchers to investigate the metabolic fate and functional consequences of lauric acid utilization in various cellular models. By carefully selecting the appropriate methodology and optimizing experimental conditions, scientists can gain a deeper understanding of the intricate regulation of fatty acid metabolism and its implications for drug development and therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Although it is rapidly metabolized in cultured rat hepatocytes, lauric acid is used for protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake and metabolism of fatty acids by dispersed adult rat heart myocytes. I. Kinetics of homologous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Palmitic Acid, but Not Lauric Acid, Induces Metabolic Inflammation, Mitochondrial Fragmentation, and a Drop in Mitochondrial Membrane Potential in Human Primary Myotubes [frontiersin.org]
- 5. Anti-Cancer and Pro-Immune Effects of Lauric Acid on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laur-ic Acid-13C-1 Incorporation into Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the metabolic fate of molecules within biological systems. Lauric acid-13C-1, a stable isotope-labeled version of the C12 saturated fatty acid, serves as a valuable tracer for investigating fatty acid uptake, metabolism, and incorporation into complex lipids such as triglycerides. The use of this compound in conjunction with mass spectrometry allows for the precise quantification of newly synthesized triglycerides, providing critical insights into lipogenesis pathways. These studies are instrumental in understanding metabolic diseases and for the development of therapeutic agents targeting lipid metabolism.
This document provides detailed application notes and protocols for tracing the incorporation of this compound into triglycerides in cultured cells.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of lauric acid uptake and its subsequent esterification into triglycerides.
-
Drug Discovery and Development: Evaluating the efficacy of novel compounds on inhibiting or enhancing triglyceride synthesis.
-
Disease Modeling: Studying alterations in lipid metabolism in various disease models, such as non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.
-
Nutritional Science: Investigating the cellular processing and storage of medium-chain fatty acids.
Quantitative Data Summary
The following tables present representative quantitative data on the metabolic fate of lauric acid in cultured hepatocytes, adapted from studies investigating fatty acid metabolism.[1][2] This data illustrates how results from a this compound tracing experiment can be structured for clear interpretation.
Table 1: Distribution of 14C-Lauric Acid Metabolites in Cultured Rat Hepatocytes after 4 hours.
| Metabolic Fraction | Percentage of Initial Radioactivity (%) |
| Uptake from Medium | 94.8 ± 2.2 |
| Incorporation into Cellular Lipids | 24.6 ± 4.2 |
| β-oxidation | 38.7 ± 4.4 |
Data adapted from Rioux, V., et al. (2000).[1][2]
Table 2: Incorporation of 14C-Lauric Acid into Cellular Lipid Classes in Cultured Rat Hepatocytes after 4 hours.
| Lipid Class | Percentage of Initial Radioactivity (%) |
| Triglycerides | 10.6 ± 4.6 |
| Phospholipids | Data not specified |
| Other Lipids | Data not specified |
Data adapted from Rioux, V., et al. (2000).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of triglyceride synthesis from fatty acids and a general experimental workflow for a stable isotope labeling study.
Figure 1. Simplified pathway of triglyceride synthesis from lauric acid.
Figure 2. General workflow for stable isotope labeling of lipids.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Hepatocytes with this compound
This protocol outlines the steps for tracing the incorporation of this compound into triglycerides in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (commercially available)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Methanol, Chloroform (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in 6-well plates at a density that will achieve approximately 80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in complete cell culture medium.
-
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound in ethanol.
-
On the day of the experiment, prepare the labeling medium. Complex the this compound with fatty acid-free BSA. A common molar ratio of fatty acid to BSA is 5:1.
-
Briefly, warm a solution of BSA in serum-free medium to 37°C. Add the ethanolic stock of this compound to the BSA solution while vortexing.
-
Incubate the fatty acid-BSA complex at 37°C for 30 minutes.
-
Dilute the complex in serum-free cell culture medium to the desired final concentration (e.g., 100 µM). Ensure the final ethanol concentration is below 0.1%.
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound labeling medium to each well.
-
Incubate the cells for the desired time course (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Metabolism Quenching and Cell Harvesting:
-
After the incubation period, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells and collect the cell suspension into pre-chilled microcentrifuge tubes.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Triglycerides
This protocol provides a general framework for the analysis of 13C-labeled triglycerides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried lipid extracts from Protocol 1
-
Internal standards (e.g., deuterated triglyceride standards)
-
Mobile phases for reverse-phase chromatography (e.g., Acetonitrile/Water with formic acid and ammonium formate)
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extracts in an appropriate volume of a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v).
-
Add a known amount of an internal standard mixture to each sample for quantification.
-
-
Liquid Chromatography:
-
Separate the lipid species using a reverse-phase C18 column.
-
Employ a gradient elution to resolve different triglyceride species.
-
-
Mass Spectrometry:
-
Analyze the eluting lipids using a mass spectrometer operating in positive ion mode.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to detect the precursor and product ions of the 13C-labeled triglycerides. The specific m/z transitions will depend on the fatty acid composition of the triglycerides being analyzed.
-
For untargeted analysis, acquire full scan mass spectra on a high-resolution mass spectrometer (e.g., Q-TOF) to identify all 13C-labeled lipid species.
-
-
Data Analysis:
-
Identify and quantify the 13C-labeled triglyceride species based on their retention times and mass-to-charge ratios.
-
Calculate the isotopic enrichment, which represents the fraction of newly synthesized triglycerides containing this compound.
-
Normalize the abundance of 13C-labeled triglycerides to the internal standard and cell number or protein content.
-
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments for tracing the incorporation of this compound into triglycerides. The use of stable isotope labeling coupled with mass spectrometry is a robust approach to gain quantitative insights into lipid metabolism, which is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutics.
References
Application Note: Quantitative Analysis of Lauric Acid-13C-1 in Biological Matrices by Gas Chromatography-Mass Spectrometry
An Application Note and Protocol for the GC-MS Analysis of Lauric Acid-13C-1
Introduction
Lauric acid, a 12-carbon saturated fatty acid, is a key component in various metabolic processes and is found in high concentrations in sources like coconut oil.[1][2] Stable isotope-labeled compounds, such as this compound, are essential tools in metabolic research, pharmacokinetic studies, and drug development.[3][4] They serve as tracers to follow the metabolic fate of the fatty acid and as internal standards for accurate quantification of their unlabeled counterparts in complex biological samples.[1] This application note provides a detailed protocol for the sample preparation and analysis of this compound in plasma or serum using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the principle of stable isotope dilution, which ensures high accuracy and precision by correcting for variations during sample handling and analysis.
Principle of the Method
The quantitative analysis of this compound relies on the stable isotope dilution technique. In this method, a known quantity of a related, but analytically distinguishable, internal standard is added to the sample at the beginning of the preparation process. For the analysis of endogenous lauric acid, this compound itself can be used as the internal standard. Conversely, when tracking the metabolism of administered this compound, a different stable isotope-labeled fatty acid (e.g., Lauric acid-d3) can be employed as the internal standard.
Both the analyte (this compound) and the internal standard exhibit similar chemical and physical properties throughout the extraction and derivatization procedures. Following extraction, the fatty acids are chemically derivatized to increase their volatility for GC analysis. During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Due to their mass difference, they can be independently quantified. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This curve is then used to determine the concentration of this compound in the unknown samples.
Experimental Protocol
This protocol details the procedure for the extraction and derivatization of this compound from plasma or serum samples for GC-MS analysis.
1. Materials and Reagents
-
This compound standard (99 atom % 13C)
-
Internal Standard (e.g., Lauric acid-d3 or Heptadecanoic acid)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
iso-Octane (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Derivatization Reagent:
-
Option A (Methylation): 2% (v/v) Methanolic Sulfuric Acid or Boron trifluoride-methanol (BF3-methanol)
-
Option B (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Option C (PFB Esterification): 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% Diisopropylethylamine (DIPEA) in acetonitrile
-
-
Sodium Sulfate (anhydrous)
-
Glass test tubes with PTFE-lined screw caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator or SpeedVac concentrator
-
GC vials with inserts
2. Sample Preparation Workflow
Caption: Workflow for this compound Quantification by GC-MS.
3. Detailed Protocol Steps
This protocol describes a total lipid extraction followed by methylation to form Fatty Acid Methyl Esters (FAMEs).
-
3.1. Sample Aliquoting and Internal Standard Spiking:
-
Thaw plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a clean glass tube.
-
Add a known amount of the internal standard (e.g., Lauric acid-d3) stock solution to each sample, calibration standard, and quality control sample.
-
-
3.2. Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of deionized water, vortex for 30 seconds, and then centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Repeat the extraction on the remaining aqueous layer with another 2 mL of chloroform to maximize recovery. Combine the organic layers.
-
-
3.3. Evaporation:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen or using a SpeedVac concentrator.
-
-
3.4. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 2% methanolic sulfuric acid or BF3-methanol to the dried lipid extract.
-
Seal the tube tightly with a PTFE-lined cap.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.
-
-
3.5. FAMEs Extraction:
-
After cooling the tube to room temperature, add 1 mL of water and 1 mL of iso-octane.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (iso-octane), which contains the FAMEs, to a clean GC vial with an insert for analysis.
-
GC-MS Parameters and Data Analysis
1. GC-MS Instrument Conditions
The following are typical GC-MS parameters that should be optimized for the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Injection Port Temp | 250°C |
| Injection Mode | Splitless (or Split, depending on concentration) |
| Carrier Gas | Helium, constant flow rate of ~1.0 mL/min |
| Column | Capillary column (e.g., DB-225, ZB-WAX, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Determine the characteristic ions for this compound methyl ester and the internal standard methyl ester. |
2. Data Analysis and Quantification
-
Identify the chromatographic peaks for the methyl esters of this compound and the internal standard based on their retention times and characteristic ions.
-
Integrate the peak areas for the selected ions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The performance of a quantitative fatty acid analysis method is evaluated by its linearity, precision, and accuracy. The data below is indicative of typical performance for GC-based fatty acid quantification methods.
Table 1: Linearity and Precision
| Parameter | Result | Reference |
| Linearity (Correlation Coeff.) | r > 0.999 | Based on a GC-FID method for Lauric Acid |
| Within-day Imprecision (CV) | < 1% | Based on a GC-MS method for 13C-Fatty Acids |
| Between-day Imprecision (CV) | < 1% | Based on a GC-MS method for 13C-Fatty Acids |
| Limit of Detection (LOD) | 0.385 µg/mL | Based on a GC-FID method for Lauric Acid |
| Limit of Quantitation (LOQ) | 1.168 µg/mL | Based on a GC-FID method for Lauric Acid |
Table 2: Accuracy (Recovery)
| Spiked Concentration Level | Average Recovery (%) | Reference |
| Low | 99.2 - 100.43 | Based on a GC-FID method for Lauric Acid |
| Medium | 99.2 - 100.43 | Based on a GC-FID method for Lauric Acid |
| High | 99.2 - 100.43 | Based on a GC-FID method for Lauric Acid |
Disclaimer: The provided protocols and parameters are intended as a guide. Optimization and validation are essential for specific applications and laboratory instrumentation. All work should be conducted in accordance with laboratory safety procedures.
References
Application Notes and Protocols for the Derivatization of Lauric Acid-13C-1 for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Lauric Acid-13C-1 for quantitative analysis by Gas Chromatography (GC). The derivatization process is critical for converting the non-volatile and polar lauric acid into a volatile and thermally stable derivative, making it amenable to GC analysis.[1][2] The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification by correcting for variations during sample preparation and analysis.[3][4]
Introduction
Gas chromatography is a powerful technique for the separation and quantification of fatty acids. However, the direct analysis of free fatty acids like lauric acid is challenging due to their low volatility and the tendency of the polar carboxyl group to interact with the GC column's stationary phase, leading to poor peak shape and inaccurate results. Derivatization overcomes these limitations by converting the carboxylic acid into a less polar and more volatile ester or silyl derivative.
This document outlines two common and effective derivatization methods:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol).
-
Silylation to form Trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The selection of the appropriate method may depend on the sample matrix, available resources, and the presence of other analytes of interest.
Experimental Protocols
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used method for the preparation of FAMEs from free fatty acids. The reaction is catalyzed by the Lewis acid, boron trifluoride.
Materials:
-
This compound standard or sample containing this compound
-
Boron Trifluoride-Methanol (BF3-Methanol) solution (12-14% w/w)
-
Anhydrous Methanol
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or water
-
Anhydrous Sodium Sulfate
-
Screw-cap glass reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Accurately weigh 1-25 mg of the sample containing this compound into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2 mL of BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat the mixture at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour. The optimal time and temperature may need to be determined empirically for specific sample types.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water or saturated NaCl solution and 1 mL of hexane or heptane.
-
Phase Separation: Cap the vial and vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer. Centrifuge at approximately 1,500 x g for 10 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper organic layer (containing the methyl laurate-13C-1) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.
Protocol 2: Silylation with BSTFA
Silylation is another effective method for derivatizing fatty acids, converting them into their corresponding trimethylsilyl (TMS) esters. BSTFA is a common and potent silylating agent.
Materials:
-
This compound standard or sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine)
-
Screw-cap glass reaction vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid in an aprotic solvent like acetonitrile) into a reaction vial.
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). A molar excess of the derivatizing agent is recommended.
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
Dilution (Optional): After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution before analysis.
-
Analysis: The sample is now ready for GC analysis.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. The efficiency of these reactions is generally high, often exceeding 95%, ensuring accurate quantification.
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA) |
| Derivative | Methyl laurate-13C-1 | This compound, TMS ester |
| Reagent | 12-14% BF3 in Methanol | BSTFA + 1% TMCS |
| Reaction Temperature | 60-100°C | 60°C |
| Reaction Time | 5-60 minutes | 60 minutes |
| Typical Yield | >95% | >95% |
| Derivative Stability | Excellent | Good (moisture sensitive) |
| Key Advantage | Robust for free fatty acids and glycerolipids. | Derivatizes multiple functional groups. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process of derivatization for GC analysis.
Caption: Overall experimental workflow for the analysis of this compound.
Caption: Logical flow of the derivatization process for this compound.
References
Application Note: Quantitative Detection of Lauric Acid-13C-1 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various metabolic processes. The use of stable isotope-labeled lauric acid, specifically Lauric acid-13C-1, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful and non-destructive method for tracing its metabolic fate and quantifying its presence in complex biological samples. This application note provides detailed protocols for the detection and quantification of this compound by 13C NMR, outlines its metabolic significance, and presents typical experimental workflows.
Metabolic Significance of Lauric Acid
Lauric acid is a medium-chain fatty acid (MCFA) that is readily absorbed and metabolized by the body. Unlike long-chain fatty acids, lauric acid is primarily transported directly to the liver via the portal vein. In the liver, it undergoes rapid mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.[1] The metabolic pathway of lauryl-CoA, the activated form of lauric acid, is depicted below.
Caption: Metabolic fate of this compound.
Quantitative NMR Data
The chemical shift of the 13C-labeled carboxyl carbon in this compound is distinct from the other carbon signals in the molecule, allowing for its specific detection and quantification. The following table summarizes the approximate 13C NMR chemical shifts for lauric acid in CDCl3.
| Carbon Atom Position | Chemical Shift (ppm) | Note |
| C1 (Carboxyl) | ~180.5 | Position of 13C label |
| C2 | ~34.1 | |
| C3 | ~24.7 | |
| C4-C9 | ~29.1 - 29.6 | Overlapping signals |
| C10 | ~31.9 | |
| C11 | ~22.7 | |
| C12 (Methyl) | ~14.1 |
Note: Chemical shifts are referenced to the solvent signal (CDCl3 at 77.16 ppm) and can vary slightly based on solvent, concentration, and temperature.
Experimental Protocols
A generalized workflow for a stable isotope tracing experiment using this compound and NMR analysis is presented below.
Caption: Workflow for this compound tracing by NMR.
I. Sample Preparation from Cell Culture
-
Cell Seeding and Growth: Seed cells of interest in appropriate culture plates and grow to the desired confluency.
-
Isotope Labeling: Introduce this compound to the cell culture medium at a predetermined concentration and incubate for the desired time period to allow for cellular uptake and metabolism.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Metabolite Extraction (Folch Method):
-
Vortex the cell suspension and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction using a chloroform:methanol:water (2:1:0.8 v/v/v) mixture to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the organic phase containing the fatty acids.
-
-
Sample Preparation for NMR:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a deuterated solvent suitable for NMR, such as chloroform-d (CDCl3), containing a known concentration of an internal standard (e.g., tetramethylsilane - TMS).
-
II. 13C NMR Data Acquisition for Quantification
For accurate quantification, it is crucial to ensure full relaxation of the 13C nucleus, especially the carboxyl carbon which has a long T1 relaxation time.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Pulse Sequence: A standard one-pulse 13C experiment with proton decoupling (e.g., zgig on Bruker instruments) should be used.
-
Key Acquisition Parameters:
-
Relaxation Delay (D1): To ensure full relaxation of the carboxyl carbon, a long relaxation delay is necessary. A D1 of at least 5 times the longest T1 is recommended. For carboxylic acids, this can be 30-60 seconds or longer.
-
Tip: To shorten the acquisition time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to the sample at a concentration of approximately 10-50 mM.[2] This will significantly reduce the T1 of the carboxyl carbon, allowing for a much shorter D1 (e.g., 2-5 seconds).
-
Number of Scans (NS): The number of scans will depend on the concentration of this compound in the sample. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the 13C-1 signal.
-
Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate for 13C NMR.
-
III. Data Processing and Quantification
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform an automatic baseline correction.
-
Integration: Integrate the area of the 13C-1 carboxyl peak (~180.5 ppm).
-
Quantification: The concentration of this compound can be determined by comparing the integral of its 13C-1 peak to the integral of the known concentration of the internal standard.
Conclusion
NMR spectroscopy provides a robust and quantitative method for detecting and tracing this compound in biological samples. By following the detailed protocols outlined in this application note, researchers can gain valuable insights into the metabolic pathways involving lauric acid, aiding in drug development and the study of metabolic diseases. The ability to directly observe the labeled carbon atom and its incorporation into other metabolites makes this a powerful tool for metabolic research.
References
Application Note: Mass Spectrometry Analysis of Lauric Acid-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. Lauric acid-13C-1, a saturated fatty acid with a carbon-13 isotope at the carboxyl position, serves as a valuable tracer to investigate fatty acid metabolism and transport. Its distinct mass shift allows for precise differentiation from its endogenous, unlabeled counterpart. This application note provides a detailed protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME). Understanding the characteristic fragmentation pattern of this compound methyl ester is crucial for accurate identification and quantification.
Mass Spectrometry Fragmentation Pattern of this compound Methyl Ester
For GC-MS analysis, this compound is first converted to its more volatile methyl ester, Methyl laurate-1-13C. The molecular weight of Methyl laurate-1-13C is 215.34 g/mol . Under electron ionization (EI), the molecule undergoes characteristic fragmentation, which is summarized in Table 1. The presence of the 13C atom at the carboxyl group results in a +1 m/z shift for fragments containing this carbon atom compared to the unlabeled methyl laurate.
Table 1: Predicted Electron Ionization Fragmentation Pattern of Methyl Laurate-1-13C
| m/z | Proposed Fragment Ion | Putative Structure/Origin | Predicted Relative Intensity |
| 215 | [M]+• | Molecular Ion | Low |
| 184 | [M - OCH3]+ | Loss of the methoxy group | Moderate |
| 172 | [M - C3H7]+ | Alpha-cleavage | Low |
| 144 | [M - C5H11]+ | Cleavage of the alkyl chain | Low |
| 130 | [M - C6H13]+ | Cleavage of the alkyl chain | Low |
| 88 | [C4H7O2]+• | McLafferty +1 rearrangement followed by loss of a methyl group | Moderate |
| 75 | [CH3O¹³C(OH)=CH2]+• | McLafferty rearrangement product | High (Base Peak) |
| 55 | [C4H7]+ | Alkyl fragment | Moderate |
| 43 | [C3H7]+ | Alkyl fragment | High |
| 41 | [C3H5]+ | Alkyl fragment | High |
Note: The relative intensities are predicted based on the known fragmentation of unlabeled methyl laurate and may vary depending on the instrument and analytical conditions.
Experimental Protocols
Derivatization of this compound to its Methyl Ester (FAME)
Materials:
-
This compound
-
Boron trifluoride-methanol solution (14% BF3 in MeOH)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a glass reaction vial.
-
Add 1 mL of 14% boron trifluoride-methanol solution to the vial.
-
Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAME into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing Methyl laurate-1-13C is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
Visualization of Fragmentation Pathway
The following diagram illustrates the key fragmentation pathways of the Methyl laurate-1-13C molecular ion under electron ionization.
Caption: Key fragmentation pathways of Methyl laurate-1-13C.
Logical Workflow for Analysis
The following diagram outlines the logical workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Quantifying Lauric Acid-13C-1 Enrichment in Tissues: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of substrate flux. Lauric acid-13C-1 (¹³C-lauric acid) is a stable isotope-labeled medium-chain fatty acid used to investigate fatty acid uptake, metabolism, and distribution into various tissues. As a saturated fatty acid with a 12-carbon chain, lauric acid is of significant interest due to its unique metabolic properties, including rapid absorption and oxidation.[1][2] This application note provides detailed protocols for the quantification of ¹³C-lauric acid enrichment in biological tissues, guidance on data presentation, and visualization of the experimental workflow and relevant metabolic pathways.
The analytical method of choice for this application is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the high sensitivity and specificity required to differentiate and quantify the ¹³C-labeled lauric acid from its endogenous, unlabeled counterpart.[3] Proper sample preparation, including efficient lipid extraction and derivatization, is critical for accurate and reproducible results.
Metabolic Pathway of Lauric Acid
Lauric acid, as a medium-chain fatty acid, is primarily metabolized in the liver.[2] Following absorption, it is transported via the portal vein to the liver, where it undergoes rapid mitochondrial β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules. Unlike long-chain fatty acids, lauric acid can cross the mitochondrial membrane without the need for the carnitine shuttle, contributing to its rapid metabolism.
Figure 1: Simplified metabolic pathway of this compound in a hepatocyte.
Experimental Workflow
The overall experimental workflow for quantifying ¹³C-lauric acid enrichment in tissues involves several key steps, from tissue collection to data analysis. A generalized workflow is depicted below.
Figure 2: General experimental workflow for tissue analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of ¹³C-lauric acid enrichment in tissues.
Protocol 1: Total Lipid Extraction from Tissues
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
Materials:
-
Tissue sample (e.g., liver, adipose, brain), snap-frozen in liquid nitrogen and stored at -80°C
-
Chloroform
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a glass homogenizer tube with 1 mL of ice-cold PBS.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex thoroughly for 1 minute.
-
Incubate the mixture at room temperature for 20 minutes to allow for lipid extraction.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C until derivatization.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the preparation of FAMEs using boron trifluoride (BF₃) in methanol.
Materials:
-
Dried lipid extract from Protocol 1
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Glass tubes with PTFE-lined screw caps
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Tightly cap the tube and heat at 100°C for 5 minutes in a heating block.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 3: GC-MS Analysis of ¹³C-Lauric Acid FAME
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
-
Unlabeled Lauric Acid Methyl Ester (¹²C-FAME): m/z 214 (M⁺), 74 (base peak)
-
¹³C-Labeled Lauric Acid Methyl Ester (¹³C-FAME): m/z 215 ([M+1]⁺)
Data Analysis: The enrichment of ¹³C-lauric acid is calculated as the ratio of the peak area of the ¹³C-labeled lauric acid FAME to the total peak area of both labeled and unlabeled lauric acid FAMEs.
Enrichment (%) = [Area(m/z 215) / (Area(m/z 214) + Area(m/z 215))] x 100
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different tissues and experimental conditions. Below is an illustrative example of how to present the data.
Table 1: Illustrative Enrichment of this compound in Various Rat Tissues
| Tissue | Time Point | ¹³C-Lauric Acid Enrichment (%) (Mean ± SD, n=5) |
| Liver | 1 hour | 15.2 ± 2.1 |
| 4 hours | 8.5 ± 1.5 | |
| 24 hours | 2.1 ± 0.5 | |
| Adipose (Epididymal) | 1 hour | 2.8 ± 0.7 |
| 4 hours | 5.6 ± 1.2 | |
| 24 hours | 4.9 ± 0.9 | |
| Brain | 1 hour | 0.5 ± 0.1 |
| 4 hours | 1.2 ± 0.3 | |
| 24 hours | 0.8 ± 0.2 | |
| Plasma | 1 hour | 25.8 ± 3.5 |
| 4 hours | 12.3 ± 2.0 | |
| 24 hours | 3.7 ± 0.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the quantification of this compound enrichment in tissues. By employing robust lipid extraction and derivatization techniques coupled with sensitive GC-MS analysis, researchers can accurately trace the metabolic fate of lauric acid in vivo. The provided diagrams and data presentation formats are intended to aid in the clear and concise communication of experimental design and results. Careful adherence to these protocols will ensure high-quality, reproducible data for advancing our understanding of fatty acid metabolism in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise Ratio for Lauric Acid-13C-1
Welcome to the technical support center for Lauric acid-13C-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in experiments utilizing 13C-labeled lauric acid.
Section 1: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary technique for quantifying this compound. Low signal intensity can compromise data quality. This section addresses common issues.
Frequently Asked Questions (FAQs) - MS Analysis
Q1: My this compound signal is very low in my LC-MS analysis. What are the common causes?
A: Low signal intensity for this compound can stem from several factors:
-
Suboptimal Ionization: Fatty acids can be challenging to ionize efficiently. For electrospray ionization (ESI), negative mode is generally more appropriate for fatty acids as water loss is less favorable compared to positive mode.[1] Heated ESI can also improve signal compared to unheated sources.[2][3]
-
Poor Sample Preparation: Inefficient extraction from the sample matrix, degradation, or the presence of interfering substances can suppress the signal.[4] Adding a mild acid like formic acid during protein precipitation and metabolite extraction can enhance signals for a broad range of compounds, including lipids.[5]
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids) can suppress the ionization of your target analyte.
-
Mobile Phase Composition: The choice of mobile phase additives is critical. Using ammonium formate instead of formic acid can improve spectral response in negative ion mode by preventing peak splitting.
Q2: I'm observing a high baseline noise in my chromatogram. How can I reduce it?
A: High baseline noise can obscure low-level signals. To reduce noise:
-
Check Solvent and Reagent Purity: Ensure you are using high-purity solvents (e.g., LC-MS grade) and fresh reagents to minimize chemical noise.
-
Optimize MS Interface Parameters: Tuning the MS interface (e.g., drying gas flow rate, nebulizer pressure, capillary voltage) for your specific analyte can significantly improve the S/N ratio.
-
Improve Sample Cleanup: More rigorous sample preparation, such as solid-phase extraction (SPE), can remove matrix components that contribute to a high chemical background.
Q3: Why is this compound a good internal standard for MS-based quantification?
A: 13C-labeled internal standards are considered superior for many applications. They are ideal because they are structurally and chemically identical to the analyte, meaning they co-elute and experience the same extraction recovery and ionization suppression/enhancement in the MS source. This allows for accurate correction of analytical variability. Unlike deuterium-labeled standards, 13C labels are stable and do not undergo isotopic exchange.
Q4: My 13C-labeled internal standard is showing a small peak for the unlabeled analyte. What is the cause?
A: This is a common issue related to the isotopic purity of the standard. The synthesis of stable isotope-labeled (SIL) standards is rarely 100% efficient, resulting in a small amount of the unlabeled analyte being present. It is crucial to verify the purity of your SIL standard by analyzing a high-concentration solution. If the impurity is significant, you may need to source a higher purity standard or adjust its concentration in your samples.
Troubleshooting Summary: LC-MS
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Inefficient ionization (especially in positive mode). | Switch to negative ion mode ESI. Consider using a heated ESI source. |
| Poor extraction from biological matrix. | Optimize the extraction protocol. Use of formic acid during extraction can improve recovery. | |
| Ion suppression from matrix components. | Improve sample cleanup using techniques like SPE. Dilute the sample if possible. | |
| High Baseline Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Non-optimized MS source parameters. | Tune source parameters (gas flow, temperature, voltages) by infusing a solution of this compound. | |
| Poor Peak Shape / Splitting | Inappropriate mobile phase additive. | For negative mode, use 10 mM ammonium formate instead of formic acid to prevent in-source water loss and peak splitting. |
| Inaccurate Quantification | Isotopic impurity in the internal standard. | Verify the isotopic purity of the this compound standard. Quantify the unlabeled impurity and account for it, or obtain a standard with higher purity. |
| Instability of the labeled standard. | Ensure proper storage conditions (temperature, light protection) and check for degradation during sample preparation. |
Experimental Protocol: Fatty Acid Extraction from Plasma for LC-MS Analysis
This protocol is designed to extract free fatty acids, including this compound, from a plasma matrix for subsequent LC-MS analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of your this compound internal standard solution (concentration should be optimized based on expected analyte levels).
-
-
Protein Precipitation and Extraction:
-
Add 200 µL of ice-cold methanol containing 0.5% formic acid. The formic acid helps to improve extraction efficiency.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 75:25 Acetonitrile:Water with 10 mM ammonium formate for negative ion mode analysis).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an LC autosampler vial for injection.
-
Visualization: MS Troubleshooting Workflow
Caption: Troubleshooting workflow for low S/N in MS analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
13C NMR is a powerful tool for determining the position of the isotopic label and for flux analysis. However, its inherently low sensitivity presents a significant challenge.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: My 13C NMR signal is extremely weak, and experiments are taking too long. How can I improve this?
A: This is the most common challenge in 13C NMR. Several strategies can boost your signal:
-
Increase Sample Concentration: The S/N ratio is directly proportional to the sample concentration. For 13C analysis, a good rule is to use as much material as will form a saturated solution. Halving the quantity of material can quadruple the required data acquisition time.
-
Optimize Acquisition Parameters: The choice of pulse angle, acquisition time (AQ), and relaxation delay (D1) is critical. Using a 30° or 45° pulse instead of a 90° pulse can significantly improve signal intensity for a given experiment time, especially for quaternary carbons.
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of about 1.4.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can dramatically increase S/N, often by a factor of 3-4, reducing experiment time by an order of magnitude.
Q2: What are the best practices for preparing an NMR sample for 13C analysis of this compound?
A: Proper sample preparation is crucial for acquiring a high-quality spectrum:
-
Use Clean NMR Tubes: Ensure tubes are meticulously cleaned and dried to avoid contaminant peaks.
-
Filter Your Sample: All samples should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solid particles will distort the magnetic field, leading to broad lines and poor spectra.
-
Use the Correct Solvent Volume: For standard 5 mm NMR tubes, the required volume is typically 0.4-0.5 mL. Using too much solvent unnecessarily dilutes your sample.
-
Choose the Right Deuterated Solvent: Select a solvent that fully dissolves your sample and whose residual peaks do not overlap with your signals of interest.
Q3: How does the relaxation time (T1) of the 13C-1 carbon in lauric acid affect my experiment setup?
A: The spin-lattice relaxation time (T1) dictates how quickly the carbon nucleus returns to its ground state after a pulse. Carbons without directly attached protons (like the carboxyl carbon at the 13C-1 position) have much longer T1 values. To get a quantitative signal, the relaxation delay (D1) should be at least 5 times the longest T1. However, this makes the experiment prohibitively long. For routine, non-quantitative spectra, using a shorter relaxation delay combined with a smaller pulse angle (e.g., 30° or 45°) is a common and effective compromise to enhance signal per unit time.
Parameter Optimization for 13C NMR
| Parameter | Typical Value | Effect on S/N & Experiment Time | Recommendation for this compound |
| Pulse Angle (P1) | 30° - 90° | Smaller angles (e.g., 30°) allow for shorter relaxation delays, increasing scans per unit time and improving S/N for carbons with long T1s (like C=O). | Start with a 30° or 45° pulse to maximize the signal from the labeled carboxyl carbon. |
| Acquisition Time (AQ) | 1 - 4 s | Longer AQ provides better digital resolution but requires longer relaxation delays. An AQ of ~1.0 s is often a good compromise. | An AQ of 1.0-2.0 seconds is generally sufficient. |
| Relaxation Delay (D1) | 1 - 2 s (routine) | Shorter D1 increases the number of scans in a given time but can saturate signals with long T1s. | For routine spectra, a D1 of 2.0 seconds is a good starting point. Increase if quaternary carbon signals are weak. |
| Number of Scans (NS) | 128 - thousands | S/N increases with the square root of NS. Doubling NS increases experiment time but improves S/N. | Start with at least 128 scans and increase as needed based on sample concentration. |
| Proton Decoupling | On | Decoupling collapses multiplets to singlets and provides Nuclear Overhauser Enhancement (NOE), which can boost signal by up to 200%. | Always use proton decoupling for routine 13C spectra to maximize sensitivity. |
Experimental Protocol: Sample Preparation for 13C NMR
-
Determine Sample Mass: Weigh approximately 20-50 mg of your sample containing this compound. For 13C NMR, higher concentrations are better.
-
Dissolve the Sample: In a small, clean glass vial, dissolve the sample in ~0.5 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). Use a vortex mixer if necessary to ensure complete dissolution.
-
Prepare the Filtration Pipette: Tightly pack a small plug of glass wool into the constriction of a clean Pasteur pipette. Do not use cotton wool, as it can leach impurities.
-
Filter the Sample: Using the prepared pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter.
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Before running the 13C experiment, it is good practice to acquire a quick 1H spectrum to confirm the sample is correct and to assess the shim quality.
Visualization: Logic for Optimizing 13C NMR Acquisition
Caption: Decision logic for optimizing 13C NMR acquisition parameters.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Analytical Scientist | Formic Acid Boosts LCMS Metabolomics Sensitivity [theanalyticalscientist.com]
Technical Support Center: Stable Isotope Tracing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: What are the key considerations when choosing a stable isotope tracer?
A1: The selection of an appropriate stable isotope tracer is critical for a successful experiment and depends on the specific metabolic pathway of interest.[1] Key factors to consider include:
-
The atom to be traced: Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are the most common isotopes used in metabolic research. The choice depends on the element central to the pathway you are studying.
-
The labeled position within the molecule: The specific placement of the isotope label on the tracer molecule can provide detailed information about pathway activity. For example, using [1,2-¹³C]-Glucose can help distinguish between glycolysis and the pentose phosphate pathway.
-
The degree of labeling: Uniformly labeled tracers (e.g., [U-¹³C]-Glucose) are useful for tracking the distribution of all carbons from the tracer into downstream metabolites.
Q2: Should I use a bolus injection or a continuous infusion to administer the tracer?
A2: The choice between a bolus injection and a continuous infusion depends on the research question and the desired data.[2]
-
Bolus Injection: This method is simpler to administer and requires a smaller amount of tracer.[2] However, it may not provide a strong enough signal for metabolites in pathways that take longer to become labeled and results in non-steady-state labeling dynamics.[2]
-
Continuous Infusion: This approach, often preceded by a priming dose, helps to achieve and maintain an isotopic steady state, where the isotopic enrichment of metabolites is constant over time.[3] This is crucial for many metabolic flux analysis models. However, this method typically requires a larger amount of tracer.
Sample Preparation
Q3: How critical is the timing of snap-freezing tissue samples after collection?
A3: It is extremely critical to snap-freeze tissue samples in liquid nitrogen as quickly as possible after harvesting to quench metabolic activity and preserve the integrity of metabolic profiles. Delays in freezing can lead to significant changes in the levels of certain metabolites. For instance, studies have shown that while metabolic profiles may be stable for up to 30 minutes post-resection, longer delays can lead to increased levels of choline and decreased levels of ascorbate, creatine, and glutathione.
Q4: What is the best method for extracting metabolites from cultured cells?
A4: The optimal method for metabolite extraction depends on the specific metabolites of interest and the analytical platform being used. A common and effective method involves quenching metabolism rapidly with a cold solvent, followed by extraction. One widely used technique is the two-phase solvent system extraction with solvents like methanol, chloroform, and water, which allows for the separation of polar and lipidic metabolites. It is crucial to minimize the time between quenching and extraction to prevent metabolite degradation.
Data Analysis and Interpretation
Q5: Why is it necessary to correct for natural isotope abundance in my mass spectrometry data?
A5: Many elements, including carbon, naturally exist as a mixture of isotopes (e.g., ~1.1% of natural carbon is ¹³C). This natural abundance contributes to the mass isotopologue distribution (MID) measured by the mass spectrometer and can interfere with the interpretation of labeling patterns from the introduced tracer. Correcting for this natural abundance is a critical step to accurately determine the true enrichment from your tracer and avoid misinterpretation of metabolic fluxes.
Q6: My mass spectrometry data shows very low isotopic enrichment. What could be the problem?
A6: Low isotopic enrichment is a common issue that can arise from several factors, often related to isotopic dilution. Isotopic dilution occurs when the labeled tracer mixes with a large pre-existing pool of the same unlabeled metabolite within the biological system. This lowers the overall percentage of the labeled form, making it difficult to detect and quantify accurately.
Possible Causes and Solutions:
-
Large intracellular or extracellular pools of the unlabeled metabolite: Before introducing the tracer, wash the cells thoroughly to remove any unlabeled metabolite from the medium.
-
De novo synthesis of the metabolite from other unlabeled sources: Ensure that your experimental medium does not contain alternative sources that could contribute to the synthesis of the metabolite of interest.
-
Insufficient labeling time: The time required to reach isotopic steady state varies for different metabolic pathways. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours. Conduct a time-course experiment to determine the optimal labeling duration for your pathway of interest.
-
Low tracer concentration: Using a tracer concentration that is too low can result in insufficient labeling. Optimize the tracer concentration to ensure adequate enrichment without causing metabolic perturbations.
Troubleshooting Guides
Troubleshooting Low Isotopic Enrichment
This guide provides a step-by-step approach to diagnosing and resolving low isotopic enrichment in your stable isotope tracing experiments.
Caption: Troubleshooting workflow for low isotopic enrichment.
Data Presentation
Table 1: Comparison of Tracer Administration Methods for Muscle Protein Synthesis
This table summarizes a study comparing the fractional synthesis rate (FSR) of muscle protein measured using either a constant infusion (CI) or a bolus injection (BI) of L-[ring-²H₅]-phenylalanine. The data shows no significant difference between the two methods.
| Parameter | Constant Infusion (CI) | Bolus Injection (BI) | p-value |
| Muscle Protein FSR (%/h) | 0.066 ± 0.006 | 0.058 ± 0.008 | NS |
Data are presented as mean ± SE. FSR: Fractional Synthesis Rate. NS: Not Significant. Data adapted from Tuvdendorj et al., 2014.
Table 2: Effect of Metabolite Extraction Method on Metabolite Recovery
This table illustrates the impact of different extraction solvents on the recovery of various metabolite classes from mammalian cells. The data is presented as the relative recovery compared to a reference method.
| Metabolite Class | Methanol | Methanol/Acetonitrile | Methanol/Chloroform |
| Amino Acids | High | High | Moderate |
| Organic Acids | High | High | Moderate |
| Nucleotides | High | High | Low |
| Polar Lipids | Moderate | Moderate | High |
| Neutral Lipids | Low | Low | High |
This table provides a qualitative summary based on findings from multiple studies comparing extraction efficiencies.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for LC-MS Analysis
This protocol provides a standard procedure for quenching metabolism and extracting metabolites from adherent cells grown in culture.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C 80% Methanol/20% Water solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining medium.
-
Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer. This step quenches all metabolic activity.
-
Place the culture dish on dry ice and use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
The metabolite extract can be stored at -80°C or dried down using a vacuum concentrator for subsequent analysis.
Protocol 2: Correction for Natural Isotope Abundance
This section outlines the general steps for correcting mass spectrometry data for the natural abundance of stable isotopes using available software tools.
Required:
-
Mass spectrometry data file (e.g., in .mzXML or .csv format)
-
Software for natural abundance correction (e.g., IsoCor, IsoCorrectoR)
Procedure:
-
Input Data: Load your raw mass spectrometry data into the correction software.
-
Define Metabolites and Tracers: Provide the software with a list of the metabolites of interest and their chemical formulas. Specify the isotopic tracer used in the experiment, including its isotopic purity.
-
Run Correction Algorithm: The software will use the chemical formulas to calculate the expected natural isotope distribution for each metabolite and subtract this from the measured data.
-
Output Corrected Data: The software will generate a file containing the corrected mass isotopologue distributions, which represent the true isotopic enrichment from your tracer.
Visualization
General Experimental Workflow for Stable Isotope Tracing
This diagram illustrates the typical workflow of a stable isotope tracing experiment, from the initial cell culture to the final data analysis.
Caption: A typical stable isotope tracing experimental workflow.
References
Technical Support Center: Correcting for Background Noise in 13C Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, minimizing, and correcting for background noise in 13C mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 13C mass spectrometry?
A1: Background noise in 13C mass spectrometry can be broadly categorized into three main sources:
-
Chemical Noise: This is often the most significant contributor and arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include:
-
Solvent Impurities: Even high-purity, LC-MS grade solvents can contain trace impurities that contribute to background noise.
-
Plasticizers and Polymers: Phthalates from plastic labware (e.g., tubes, pipette tips) and polymers like polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants.
-
Sample Matrix: Complex biological samples inherently contain numerous endogenous compounds that can interfere with the signal of your 13C-labeled analyte.
-
Detergents: Residues of detergents like Triton and Tween can be a source of contamination.
-
Keratins: Contamination from skin and hair is a frequent issue, especially in proteomics and metabolomics.
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.
-
Environmental Noise: This can originate from the laboratory environment and includes dust particles and volatile organic compounds.
Q2: How can I distinguish between a true 13C-labeled signal and background noise?
A2: Differentiating a true signal from background, especially at low enrichment levels, is a critical challenge. Several strategies can be employed:
-
High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR-MS provide high mass accuracy, which helps to resolve 13C isotopologues from interfering ions with very similar mass-to-charge ratios.
-
Isotopic Pattern Analysis: A true 13C-labeled fragment will exhibit a predictable isotopic distribution. The relative intensities of the M+1, M+2, etc., peaks should follow a characteristic pattern based on the number of carbon atoms and the level of 13C enrichment. Deviations from this pattern can indicate the presence of background noise.
-
Blank Analysis: Running a blank sample (e.g., the sample matrix without the 13C-labeled analyte) through the entire experimental workflow is essential to identify consistently present background ions.
Q3: What is the impact of solvent quality on background noise?
A3: Solvent quality is a critical factor in controlling background noise. Using lower-grade solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce a significant amount of chemical noise, which can obscure low-intensity analyte signals and lead to the formation of adducts, complicating data interpretation.[1][2][3][4] It is always recommended to use the highest purity solvents available and to prepare fresh mobile phases daily.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and resolve common background noise issues encountered during 13C mass spectrometry experiments.
Issue 1: High and Persistent Background Noise Across the Entire Spectrum
Symptoms: The baseline of the total ion chromatogram (TIC) is significantly elevated, making it difficult to detect low-abundance analytes.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting high background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all aqueous mobile phases before use. | A significant reduction in the baseline of the TIC. |
| Contaminated LC System | Perform a thorough system flush with a sequence of appropriate solvents. | A cleaner baseline in subsequent blank runs. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and a lower, more stable baseline. |
| Contaminated Gas Supply | Ensure high-purity nitrogen or argon is used and that gas lines are clean. | Reduction in adduct formation and overall background. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: The same interfering peaks are observed in multiple runs, including blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers. | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series from the spectra. |
| Sample Carryover | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. | Elimination of peaks corresponding to previously analyzed samples in subsequent blank injections. |
Experimental Protocols
Protocol 1: Detailed LC-MS System Flush
This protocol is designed to remove both hydrophobic and hydrophilic contaminants from the LC system.
Materials:
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Clean solvent bottles
Procedure:
-
Disconnect the Column: Remove the analytical column to prevent damage and allow for a high flow rate flush.
-
Solvent Line Preparation: Place all solvent lines (A, B, C, D) into a bottle containing 100% Isopropanol.
-
Initial Flush: Purge the pumps to ensure they are filled with IPA. Set the flow rate to 1 mL/min with 100% IPA and flush for at least 30 minutes.
-
Gradient Flush: Run a gradient flush to remove a wider range of contaminants. A typical sequence is:
-
100% Acetonitrile for 20 minutes.
-
100% Methanol for 20 minutes.
-
100% Water for 20 minutes.
-
Return to 100% Isopropanol for 20 minutes.
-
-
Final Equilibration: Before reconnecting the column, flush the system with the initial mobile phase conditions for your experiment until the baseline is stable.
-
Blank Injections: After reconnecting the column and allowing it to equilibrate, perform several blank injections to confirm that the background noise has been reduced to an acceptable level.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for using SPE to remove interfering matrix components. The specific sorbent and solvents will depend on the analyte and sample matrix.
Workflow for SPE:
Caption: A generalized workflow for solid-phase extraction.
Procedure:
-
Sorbent Selection: Choose an appropriate SPE sorbent based on the properties of your 13C-labeled analyte and the sample matrix. Common choices include C18 for non-polar compounds and mixed-mode cation exchange for polar, basic compounds.
-
Conditioning: Pass a strong solvent (e.g., methanol) through the sorbent to activate it.
-
Equilibration: Flush the sorbent with the same solvent as your sample is dissolved in to prepare it for sample loading.
-
Sample Loading: Slowly pass your sample through the sorbent. The analyte and some matrix components will be retained.
-
Washing: Use a weak solvent to wash away loosely bound matrix components while the analyte of interest remains bound to the sorbent.
-
Elution: Use a strong solvent to disrupt the interaction between the analyte and the sorbent, eluting your purified 13C-labeled compound.
-
Analysis: The collected eluate can then be analyzed by mass spectrometry.
Data Presentation: Comparison of Noise Reduction Strategies
Table 1: Comparison of Solvents on Background Noise
| Solvent Grade | Vendor | Average TIC Background Noise (counts) | Reference |
| LC-MS Grade Acetonitrile/Water | Fisher Chemical | ~1.5 x 10^5 | |
| LC-MS Grade Acetonitrile/Water | Vendor A | ~2.5 x 10^5 | |
| LC-MS Grade Acetonitrile/Water | Vendor B | ~3.0 x 10^5 | |
| HPLC Grade Acetonitrile/Water | N/A | Significantly higher than LC-MS grade |
Table 2: Effectiveness of SPE Sorbents for Matrix Component Removal
| SPE Sorbent | Matrix | Median Reduction in Matrix Components (UV & GC-MS) | Reference |
| Z-Sep® | Spinach, Orange, Avocado, Salmon, Bovine Liver | 50% | |
| PSA (Primary Secondary Amine) | Spinach, Orange, Avocado, Salmon, Bovine Liver | ~40% | |
| C18 | Spinach, Orange, Avocado, Salmon, Bovine Liver | ~30% | |
| EMR-Lipid | Rapeseeds | Good performance in terms of recoveries and matrix effects |
Table 3: Comparison of Background Subtraction Algorithms
| Algorithm | Principle | Performance Metric (Signal-to-Noise Ratio) | Reference |
| Orthogonal Basis (OB) | Reconstructs the background from blank data. | Increased SNR of major TIC peaks. | |
| Fuzzy Optimal Associative Memory (FOAM) | Reconstructs the background from blank data. | Increased SNR of major TIC peaks. | |
| Polynomial Fitting (PF) | Models each ion chromatogram baseline with a polynomial. | Increased SNR of major TIC peaks. | |
| Asymmetric Weighted Least Squares (AWLS) | Penalized least squares fitting. | Effectively removed background artifacts but could lead to some loss in peak intensity. | |
| Singular Value Decomposition-Based (SVD-BC) | Decomposes the data matrix to separate signal from noise. | Reduced background artifacts and preserved peak intensity better than AWLS, but could introduce noise leading to false peaks. |
Signaling Pathways and Logical Relationships
Relationship Between Noise Sources and Correction Strategies
Caption: The relationship between different sources of background noise and the corresponding correction strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Optimizing Lauric Acid-13C-1 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauric acid-13C-1 in cell culture.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in cell culture?
This compound is a stable isotope-labeled version of lauric acid, a 12-carbon saturated fatty acid. The carbon atom at the one position is replaced with its heavier, non-radioactive isotope, ¹³C. This labeling makes it a powerful tool for tracing the metabolic fate of lauric acid in cells.
Primary applications include:
-
Metabolic Flux Analysis: Tracking the incorporation of lauric acid into cellular lipids and other metabolites to understand fatty acid metabolism.[1][2]
-
Quantitative Proteomics: Used in techniques analogous to SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) to quantify changes in protein acylation and lipid-protein interactions.
-
Internal Standard: Serves as an internal standard for accurate quantification of unlabeled lauric acid in complex biological samples using mass spectrometry (GC-MS or LC-MS).[1][2]
2. What is a good starting concentration for this compound in my cell culture experiments?
A starting concentration in the range of 25-100 µM is recommended for most cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically. It is crucial to perform a dose-response experiment to assess both cytotoxicity and incorporation efficiency.
3. How should I prepare a stock solution of this compound?
Due to its poor water solubility, this compound should be dissolved in an organic solvent before being added to cell culture media.
Recommended Solvents and Stock Concentrations:
| Solvent | Recommended Stock Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 20-100 mM | Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).[3] |
| Ethanol | ~30 mg/mL | Similar to DMSO, keep the final ethanol concentration low to avoid cytotoxicity. |
Protocol for Stock Solution Preparation:
-
Dissolve the this compound powder in the chosen solvent (e.g., DMSO) to the desired stock concentration.
-
Gentle warming and vortexing may be required to fully dissolve the fatty acid.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Cytotoxicity or unexpected changes in cell proliferation.
Question: After adding this compound to my cells, I'm observing increased cell death or a significant change in the proliferation rate. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of this compound: | Lauric acid can be cytotoxic at high concentrations. Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a low concentration (e.g., 10-25 µM) and titrate up. |
| Solvent Toxicity: | The organic solvent used to dissolve the this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to lauric acid. Refer to the literature for reported cytotoxic concentrations in your cell line or a similar one. |
Cytotoxicity Data for Lauric Acid in Various Cell Lines:
| Cell Line | IC50 / Effective Concentration | Reference |
| HCT-15 (human colon cancer) | Dose-dependent cytotoxicity observed | |
| HepG2 (human hepatocellular carcinoma) | Dose-dependent cytotoxicity observed | |
| Raw 264.7 (murine macrophages) | Dose-dependent cytotoxicity observed | |
| IPEC-J2 (porcine intestinal epithelial) | 0.1-0.2 mM promoted proliferation; ≥0.3 mM decreased proliferation. | |
| SH-SY5Y (neuroblastoma) | IC50 of 11.8 µM | |
| SkBr3 (breast cancer) | Antiproliferative effects observed at 100 µM | |
| Ishikawa (endometrial cancer) | Antiproliferative effects observed at 100 µM |
Issue 2: Low or no incorporation of this compound into cells.
Question: My mass spectrometry results show very low or no enrichment of ¹³C in my target lipids or proteins. How can I improve the incorporation of this compound?
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Incubation Time: | The time required for significant incorporation can vary. Start with a 24-hour incubation period and consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling time for your specific metabolic question. |
| Poor Bioavailability in Culture Medium: | Fatty acids have low solubility in aqueous media and can bind to components of the serum. To improve bioavailability, complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). |
| Competition from Serum Lipids: | Fetal Bovine Serum (FBS) contains endogenous fatty acids that can compete with this compound for uptake and metabolism. Consider reducing the serum concentration or using a serum-free medium during the labeling period. |
| Suboptimal Cell Health: | Unhealthy or senescent cells may have altered metabolic activity, leading to reduced uptake and incorporation of fatty acids. Ensure your cells are in the logarithmic growth phase and have high viability before starting the labeling experiment. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines the steps to identify the ideal concentration of this compound that provides sufficient labeling without causing significant cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
Lauric Acid Signaling Pathways
Lauric acid has been shown to influence several key signaling pathways in cells, which can impact cell proliferation, apoptosis, and inflammation. Understanding these pathways can provide context for the experimental results.
Key Signaling Pathways Activated by Lauric Acid:
Caption: Lauric acid-activated signaling pathways.
This guide provides a starting point for optimizing your experiments with this compound. For further details, it is always recommended to consult the specific product information sheet and relevant scientific literature.
References
Technical Support Center: Lauric Acid-13C-1 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Lauric acid-13C-1 during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low recovery of my this compound internal standard. What are the potential causes?
Low recovery of your this compound internal standard can stem from various stages of your experimental workflow, including sample preparation (extraction and derivatization) and the final analytical measurement (GC-MS or LC-MS). A systematic approach to troubleshooting is crucial to identify the root cause.
Potential Cause #1: Inefficient Sample Extraction
Inadequate extraction of this compound from the sample matrix is a primary reason for low recovery.[1] The choice of extraction solvent and methodology is critical and highly dependent on the sample matrix.
-
Troubleshooting Steps:
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Review Your Protocol: Ensure the chosen extraction method is suitable for your sample type (e.g., plasma, tissue, cells). Established lipid extraction methods like the Folch or Bligh & Dyer, which utilize a chloroform/methanol mixture, are often effective.[1]
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Optimize Solvent System: The polarity of the extraction solvent must be appropriate for both the analyte and the sample matrix. For instance, in samples with high fat content, a less polar solvent may be more effective.[2] Consider experimenting with different solvent polarities.
-
Perform a Second Extraction: A single extraction might not be sufficient for complete recovery. Conducting a second extraction of the aqueous phase and combining the organic extracts can significantly improve yield.[1] One study demonstrated that a second extraction boosted average recovery from 84% to 96%.[1]
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Ensure Complete Phase Separation: During liquid-liquid extraction, incomplete separation of the organic and aqueous layers can lead to the loss of the internal standard. Centrifugation can facilitate a cleaner separation.
-
Potential Cause #2: Analyte Degradation
Lauric acid is a stable molecule under normal ambient conditions; however, it can be susceptible to degradation under certain circumstances.
-
Troubleshooting Steps:
-
Avoid High Temperatures: Beta-keto acids, a class that includes lauric acid, can be thermally unstable. Avoid heating steps during sample processing whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.
-
Check for Incompatible Chemicals: Lauric acid can react violently with strong oxidizing agents and strong alkalis. Ensure that your sample matrix and extraction solvents do not contain these substances.
-
Proper Storage: Store this compound at room temperature, away from light and moisture, to ensure its stability. Stock solutions in organic solvents like ethanol, DMSO, and DMF should be stored at -20°C for up to a month or -80°C for up to six months.
-
Potential Cause #3: Issues with Derivatization (for GC-MS Analysis)
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization of fatty acids to form more volatile and thermally stable esters (e.g., fatty acid methyl esters - FAMEs) is often necessary. Incomplete or inefficient derivatization will lead to poor recovery.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Verify that the derivatization reaction has gone to completion. This may involve optimizing the reaction time, temperature, and the concentration of the derivatizing agent.
-
Consider Alternative Derivatization Reagents: Several reagents can be used for derivatization, including diazomethane, boron trifluoride-methanol (BF3-methanol), and N-methyl-N-trimethylsilyltrifluoroacetamide. If you suspect issues with your current reagent, consider a validated alternative.
-
Proper Post-Derivatization Handling: After derivatization, ensure the FAMEs are efficiently extracted into a nonpolar solvent like hexane for GC-MS analysis.
-
Q2: My this compound signal is low in my LC-MS analysis. How can I improve it?
Low signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) can be due to several factors, from the mobile phase composition to the mass spectrometer settings.
-
Troubleshooting Steps:
-
Optimize Ionization Mode: For fatty acids, negative mode MS acquisition is generally more appropriate as it minimizes in-source water loss, which can occur in positive ion mode and impact sensitivity.
-
Mobile Phase Additives: The presence of an additive in the mobile phase, such as ammonium formate, can be crucial for the ionization of fatty acids. The optimal concentration of such additives should be determined empirically.
-
Check for Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound. To assess this, compare the signal of the standard in a pure solvent versus in a sample matrix extract. If significant matrix effects are observed, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.
-
Instrument Maintenance: A dirty ion source or detector can lead to a general loss of sensitivity. Regular maintenance and cleaning of the mass spectrometer are essential.
-
Quantitative Data Summary
Table 1: Solubility of Lauric Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Ethanol | ~30 mg/mL | Room Temperature |
| Dimethylformamide (DMF) | ~30 mg/mL | Room Temperature |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Room Temperature |
| Water | Very low | Room Temperature |
| Trichloroethylene | High | 25 |
| 1-Bromopropane | High | 25 |
| 2-Propanol | Moderate | 25 |
| Acetone | Moderate | 25 |
| n-Hexane | Low | 25 |
Data compiled from multiple sources.
Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis
| Derivatization Method | Typical Reaction Time | Advantages | Potential Issues |
| Boron Trifluoride (BF3)-Methanol | 10-60 minutes | Short reaction time. | Instability of the reagent and potential for artifact formation. |
| Hydrochloric Acid-Methanol | 90 minutes | Effective for a wide range of fatty acids. | Longer reaction time compared to other methods. |
| Diazomethane | 10 minutes | Rapid and efficient. | Highly toxic and explosive, requires careful handling. |
| N-methyl-N-trimethylsilyltrifluoroacetamide | 10 minutes | Effective for creating silyl esters. | Can be sensitive to moisture. |
Experimental Protocols
Protocol 1: General Lipid Extraction (Modified Bligh & Dyer Method)
-
To your sample, add a 2:1:0.8 mixture of chloroform:methanol:water.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
For improved recovery, re-extract the upper aqueous phase with chloroform.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for your analytical method.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Incubate at 50°C for 2 hours.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor this compound recovery.
References
derivatization issues with 13C-labeled fatty acids
A technical support resource for researchers, scientists, and drug development professionals facing challenges with the derivatization of 13C-labeled fatty acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of fatty acids?
Free fatty acids are polar molecules that tend to form hydrogen bonds. This polarity makes them unsuitable for direct GC-MS analysis as it causes poor chromatographic peak shape, tailing, and adsorption to active sites within the GC system.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ether, leading to:
-
Increased Volatility: Allows for analysis at lower temperatures, preventing thermal degradation.[1]
-
Reduced Polarity: Minimizes interactions with the GC column and inlet, resulting in sharper, more symmetrical peaks.[1]
-
Improved Separation: Neutralizing the carboxyl group enables better separation based on chain length and degree of unsaturation.
Q2: What are the most common derivatization methods for fatty acids?
The two most prevalent methods are esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
-
Esterification (FAMEs): This is the most common technique, often using reagents like Boron Trifluoride (BF3) in methanol or methanolic HCl. This method is robust for converting both free fatty acids and esterified fatty acids (from complex lipids) into FAMEs.
-
Silylation: This method uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). Silylation is effective for creating volatile derivatives but is highly sensitive to moisture.
Q3: Are there unique challenges when derivatizing 13C-labeled fatty acids?
While the chemical reactions are largely the same for labeled and unlabeled fatty acids, there are specific considerations for isotopic analysis:
-
Correction for Added Carbon: When preparing FAMEs using methanol, a carbon atom from the reagent is added to the fatty acid molecule. For 13C analysis, the isotopic signature of this added carbon must be known and corrected for to accurately determine the enrichment of the original fatty acid. It is recommended to analyze the δ13C value of the methanol used.
-
Kinetic Isotope Effect (KIE): A KIE, where a heavier isotope may react slightly slower than a lighter one, is a theoretical possibility. However, for chemical derivatization involving 13C, this effect is generally considered negligible compared to enzymatic reactions or analyses involving deuterium labeling.
-
Purity of Labeled Standards: The high cost and importance of 13C-labeled standards make reaction failures or contamination more significant. Ensuring complete, artifact-free derivatization is critical to avoid wasting valuable material.
Troubleshooting Guide
Issue 1: Low or No Yield of Derivatized Product
Q: My GC-MS analysis shows a very low or absent peak for my 13C-labeled fatty acid derivative. What went wrong?
A low yield is one of the most common issues and can often be traced back to reaction conditions or reagent quality.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | References |
| Presence of Water | Water interferes with both esterification and silylation reactions by consuming the reagents. Ensure samples are completely dry before adding reagents. If samples are aqueous, evaporate to dryness under a stream of nitrogen. Use anhydrous solvents and high-quality, low-moisture reagents. | |
| Degraded Reagents | Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use fresh, high-quality reagents and adhere to proper storage conditions. Prepare a reagent blank to check for contamination or degradation. | |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Optimize these parameters by analyzing aliquots at different time points to find when the product peak area plateaus. For FAMEs, a common condition is 60-100°C for 10-60 minutes. For silylation, 60°C for 60 minutes is typical. | |
| Incorrect Reagent-to-Sample Ratio | An insufficient amount of derivatizing agent will lead to an incomplete reaction. A molar excess of the reagent is typically required. | |
| Poor Extraction of Product | After the reaction, the derivatized fatty acids (e.g., FAMEs) must be efficiently extracted into a non-polar solvent like hexane. Ensure vigorous shaking or vortexing to facilitate the transfer of the FAMEs from the reaction mixture to the extraction solvent. |
Workflow for FAME Derivatization:
Caption: General workflow for acid-catalyzed FAME derivatization.
Issue 2: Incomplete Derivatization
Q: My chromatogram shows a peak for the derivatized fatty acid AND a tailing peak for the underivatized free fatty acid. How can I drive the reaction to completion?
The presence of the original free fatty acid indicates the derivatization reaction was not fully efficient.
Troubleshooting Logic:
Caption: Troubleshooting decision tree for incomplete derivatization.
Issue 3: Extraneous Peaks and Contamination
Q: I am seeing unexpected artifact peaks in my chromatogram. What is their source?
Extraneous peaks are often due to contamination from solvents, reagents, or lab equipment.
Common Contaminants and Sources:
| Contaminant | Potential Source | Mitigation Strategy | References |
| Phthalate Esters | Plasticware (e.g., pipette tips, centrifuge tubes), solvents. | Use glass or polypropylene labware. Rinse all glassware with high-purity solvent before use. Use high-purity, GC-grade solvents. | |
| Siloxanes | Silylating reagents (hydrolysis by-products), septa bleed from the GC inlet. | Ensure anhydrous conditions during silylation. Use high-quality, low-bleed septa and replace them regularly. | |
| Unidentified Peaks | Reagent blank, contaminated solvents, sample carryover from previous injection. | Always run a reagent blank (all steps without the sample) to identify artifacts. Use fresh, high-purity solvents. Run a solvent blank between samples to check for carryover. |
Experimental Protocols
Protocol 1: FAME Preparation with Boron Trifluoride (BF₃)-Methanol
This acid-catalyzed method is widely used for both free fatty acids and for transesterification of complex lipids.
-
Sample Preparation: Weigh 1-25 mg of the dried lipid sample or extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Reaction: Tightly cap the tube and heat in a heating block or water bath at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.
-
Cooling: Cool the tube to room temperature.
-
Extraction: Add 1 mL of water and 1 mL of hexane (or heptane). Vortex vigorously for 1-2 minutes to extract the FAMEs into the non-polar hexane layer.
-
Phase Separation: Allow the layers to separate. The top layer is the organic phase containing the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial, optionally passing it through a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA
This method is effective for derivatizing free fatty acids to their TMS esters. It is critical that all steps are performed under anhydrous conditions.
-
Sample Preparation: Place 1-5 mg of the fatty acid sample in a clean, dry reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 50-100 µL of BSTFA (often with 1% TMCS as a catalyst) to the vial.
-
Reaction: Cap the vial tightly, vortex for 10-20 seconds, and heat at 60°C for 60 minutes.
-
Cooling: Cool the vial to room temperature.
-
Analysis: The reaction mixture can be injected directly into the GC-MS. Alternatively, it can be diluted with a dry, non-polar solvent if necessary.
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Reagents
| Reagent | Target Analyte | Typical Reaction Conditions | Advantages | Disadvantages |
| BF₃-Methanol (12-14%) | Free Fatty Acids & Complex Lipids | 60-100°C, 10-60 min | Robust, effective for transesterification, FAMEs are very stable. | Reagent is toxic and corrosive; artifacts can form if not handled properly. |
| Methanolic HCl | Free Fatty Acids & Complex Lipids | 45-100°C, 1.5-16 hours | Milder than BF₃, less artifact formation. | Slower reaction times compared to BF₃-Methanol. |
| BSTFA + 1% TMCS | Free Fatty Acids, Hydroxyls, Amines | 60°C, 60 min | Fast, powerful silylating agent, derivatizes multiple functional groups. | Highly sensitive to moisture, TMS-esters are less stable than FAMEs, can derivatize active sites in the GC system. |
| (Trimethylsilyl)diazomethane (TMSD) | Free Fatty Acids | Room Temp, <30 min | Fast, simple, and safe; produces clean reaction products with fewer interferences compared to BF3 for plant lipids. | Primarily for free fatty acids, not for transesterification. |
Table 2: Example Reaction Parameters for FAME Preparation
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Reference(s) |
| Sample Size | 1 - 25 mg | |
| Reagent Volume | 2 mL | |
| Reaction Temperature | 60 - 100 °C | |
| Reaction Time | 5 - 60 minutes | |
| Extraction Solvent | Hexane or Heptane |
References
Technical Support Center: Minimizing Isotopic Fractionation in Sample Preparation
Welcome to the Technical support center for minimizing isotopic fractionation. This resource is designed for researchers, scientists, and drug development professionals to help you identify, troubleshoot, and mitigate isotopic fractionation effects during your sample preparation workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation?
A: Isotopic fractionation is the enrichment of one isotope relative to another in a chemical or physical process.[1][2][3] This occurs because isotopes of the same element have slight differences in mass, which can affect their behavior in various processes. These processes can include evaporation, condensation, and biological functions. Lighter isotopes tend to react or change phase more readily than heavier isotopes.
Q2: Why is it critical to minimize isotopic fractionation in sample preparation?
A: Minimizing isotopic fractionation is crucial for obtaining accurate and precise measurements of isotopic ratios. Uncontrolled fractionation during sample preparation can introduce systematic errors, leading to biased and unreliable results. This is particularly important in fields that rely on isotopic analysis for understanding geochemical and biological systems.
Q3: What are the main causes of isotopic fractionation during sample preparation?
A: Isotopic fractionation during sample preparation can be caused by a variety of physical and chemical processes, including:
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Incomplete reactions or phase changes: If a reaction or phase change (e.g., evaporation, precipitation) does not go to completion, the products and remaining reactants will have different isotopic compositions. Lighter isotopes tend to react faster, leading to their enrichment in the initial products.
-
Chromatographic separation: Isotopic fractionation can occur during chromatographic separations (GC, LC, etc.), where molecules with different isotopes may elute at slightly different times.
-
Acid digestion: The reaction of minerals with acid to release gases for analysis can cause isotopic fractionation.
-
Evaporation: During the evaporation of a liquid, the vapor phase becomes enriched in the lighter isotopes, leaving the remaining liquid enriched in the heavier isotopes.
Q4: What is the difference between equilibrium and kinetic fractionation?
A:
-
Equilibrium fractionation occurs in reversible reactions at equilibrium. The isotopic difference arises from differences in the bond energies of molecules containing different isotopes. Heavier isotopes tend to accumulate in the more strongly bonded species.
-
Kinetic fractionation occurs in unidirectional reactions where the reaction rates of isotopic molecules differ. Lighter isotopes generally react faster, leading to their enrichment in the products.
Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that can lead to isotopic fractionation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent isotopic ratios between replicate samples. | Incomplete sample homogenization or incomplete reaction/recovery during a preparation step. | Ensure complete homogenization of the sample before taking aliquots. Strive for 100% recovery of the analyte during extraction, purification, and other separation steps. If complete recovery is not possible, ensure the recovery is consistent across all samples and standards. |
| Drifting isotopic values during an analytical run. | Instrumental fractionation, particularly in techniques like Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This can be due to changes in instrument conditions over time. | Use appropriate instrumental correction methods, such as internal normalization or sample-standard bracketing. Monitor and maintain stable instrument conditions throughout the analytical session. |
| Observed isotopic fractionation during evaporation steps. | Preferential evaporation of the lighter isotopes, leading to enrichment of heavier isotopes in the remaining liquid. | If possible, avoid complete evaporation. If evaporation is necessary, conduct it in a closed system to maintain isotopic equilibrium. Alternatively, use a method that does not require evaporation or carefully control and standardize the evaporation process for all samples. |
| Anomalous isotopic ratios after acid digestion. | Isotopic fractionation during the chemical reaction of the sample with acid. The extent of fractionation can be temperature-dependent. | Strictly control the reaction temperature and ensure it is consistent for all samples and standards. Use a standardized acid digestion protocol with a consistent acid concentration and reaction time. |
| Isotopic shifts observed after chromatographic separation. | Different isotopes or isotopically labeled compounds can have slightly different retention times. | Integrate the entire chromatographic peak for the analyte to capture all isotopic species. Ensure that the chromatographic conditions are stable and reproducible. |
| Matrix effects interfering with isotopic measurements. | The presence of other elements or compounds in the sample matrix can affect the ionization efficiency of the analyte and cause instrumental mass fractionation. | Separate the analyte from the interfering matrix components before analysis. Use matrix-matched standards for calibration to compensate for these effects. |
Quantitative Data on Isotopic Fractionation
The extent of isotopic fractionation can vary significantly depending on the sample type, the specific preparation step, and the environmental conditions. The following table provides examples of fractionation factors observed in different processes. The fractionation factor (α) is the ratio of the isotopic ratios in two different phases or compounds.
| Process | Isotopes | Fractionation Factor (α) | Conditions | Reference |
| Water Evaporation | ¹⁸O/¹⁶O | 1.0098 | 20°C, Equilibrium | |
| Water Evaporation | ²H/¹H | 1.084 | 20°C, Equilibrium | |
| Calcite Precipitation | ¹⁸O/¹⁶O | ~1.025 | Temperature Dependent | |
| Photosynthesis (C3 plants) | ¹³C/¹²C | ~0.975 | Kinetic Effect |
Experimental Protocols
Protocol 1: Minimizing Fractionation during Acid Digestion of Carbonates for Clumped Isotope Analysis
This protocol is adapted from studies on phosphoric acid digestion of calcite.
-
Sample Preparation:
-
Grind the carbonate sample to a fine powder to ensure a uniform reaction.
-
Weigh a precise amount of the powdered sample into a reaction vessel.
-
-
Acid Digestion:
-
Place the reaction vessel in a temperature-controlled water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Inject a precise volume of 100% phosphoric acid into the reaction vessel.
-
Allow the reaction to proceed to completion in a sealed vessel to collect all the evolved CO₂.
-
-
Gas Purification and Collection:
-
Cryogenically separate the evolved CO₂ from water vapor and other non-condensable gases.
-
Collect the purified CO₂ for isotopic analysis.
-
Protocol 2: General Workflow for Minimizing Fractionation in Elemental Isotope Analysis by MC-ICP-MS
This protocol outlines a general approach for preparing samples for high-precision isotopic analysis.
-
Sample Digestion:
-
Digest the sample using appropriate acids (e.g., HNO₃, HCl) to bring the analyte into solution. Ensure the digestion is complete to avoid isotopic fractionation between the dissolved and undissolved portions.
-
-
Analyte Purification:
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Use ion-exchange chromatography to separate the element of interest from the sample matrix.
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Ensure quantitative recovery of the analyte from the column to prevent on-column isotopic fractionation.
-
-
Matrix Matching:
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Prepare the purified sample and a bracketing standard in the same acid matrix and at a similar concentration.
-
-
Instrumental Analysis:
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Analyze the samples and standards on a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
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Use a sample-standard bracketing technique to correct for instrumental mass bias.
-
Visualizations
Caption: Workflow for acid digestion of carbonates.
Caption: Causes and mitigation of fractionation.
References
Technical Support Center: Quantification of Low-Abundance 13C-Labeled Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when quantifying low-abundance 13C-labeled lipids.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to quantify low-abundance 13C-labeled lipids?
A1: The quantification of low-abundance 13C-labeled lipids is inherently challenging due to a combination of factors:
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Low Signal Intensity: By definition, low-abundance lipids generate weak signals that can be difficult to distinguish from background noise.[1][2]
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High Background Noise: Mass spectrometry data can be complicated by systemic (instrumental and chemical) and random noise, which can obscure the signal from low-intensity analytes.[3] Eliminating this noise by simply setting a high intensity threshold is not ideal as it can also remove the signal from low-abundance lipids.[4][5]
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Isotopic Interference: The natural abundance of 13C (approximately 1.1%) in biological molecules creates a natural isotopic distribution. This means that even unlabeled lipids will have isotopologue peaks (M+1, M+2, etc.) that can interfere with the detection of intentionally labeled lipids, especially when the labeling enrichment is low.
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Matrix Effects: Complex biological samples contain numerous other molecules that can interfere with the ionization of the target lipids in the mass spectrometer, either suppressing or enhancing their signal.
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Sample Complexity and Dynamic Range: The vast number of different lipid species in a biological sample spans a wide dynamic range of concentrations. Highly abundant lipids can mask the signals of less abundant ones.
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Limited Availability of Standards: There is a limited number of commercially available stable isotope-labeled internal standards for every lipid species, which makes absolute quantification challenging.
Q2: What is the minimum detection limit I can expect for 13C-labeled lipids?
A2: The limit of detection (LOD) is not a fixed value and depends on several factors, including the mass spectrometer's sensitivity, the sample matrix, the sample preparation method, and the specific lipid class. However, modern high-resolution mass spectrometers can achieve high sensitivity. For instance, a liquid chromatography-mass spectrometry (LC-MS) method for fatty acid analysis reported a median limit of detection of 5 ng/ml. The key challenge often lies not in the absolute sensitivity of the instrument, but in distinguishing the signal from the background noise and interferences in complex samples.
Q3: How can I be sure that my cells or tissues are adequately labeled with the 13C tracer?
A3: To ensure sufficient labeling, it's crucial to consider the turnover rate of the lipids of interest and the duration of the labeling experiment. For cell culture experiments, it is recommended to culture the cells for at least five to seven generations in the labeling medium to ensure complete incorporation of the labeled precursors. For in vivo studies, the labeling period can range from days to weeks. It is also good practice to perform a time-course experiment to determine the optimal labeling time for your specific biological system and lipids of interest.
Troubleshooting Guides
Issue 1: Low or No Signal Detected for the Target 13C-Labeled Lipid
This is a frequent challenge, particularly when dealing with lipids that have low basal abundance or slow turnover rates.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Starting Material | For low-abundance lipids, a larger amount of starting material may be necessary to obtain a detectable signal. Consider scaling up your cell culture or using more tissue for extraction. |
| Sample Loss During Preparation | Low-abundance lipids can be lost during sample preparation steps. Minimize the number of steps in your workflow. For very small sample amounts, consider in-solution digestion over in-gel digestion to reduce peptide loss. |
| Poor Ionization Efficiency | Some lipids have inherently low ionization efficiency. Chemical derivatization can be used to enhance detection sensitivity. |
| High Sample Complexity | The presence of high-abundance lipids can suppress the signal of low-abundance ones. Employ fractionation techniques like solid-phase extraction (SPE) to enrich for your lipid class of interest or deplete highly abundant interfering lipids. |
| Instrument Sensitivity | A dirty ion source or detector in the mass spectrometer can lead to a general loss of sensitivity. Perform routine instrument maintenance, including cleaning the ion source and ensuring the instrument is properly tuned. |
Issue 2: High Background Noise and Interference
High background noise can make it difficult to confidently identify and quantify low-abundance lipid peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Contamination from sample residues, mobile phase impurities, or column bleed can result in high background noise. Use high-purity solvents and reagents, and ensure that your LC system and mass spectrometer are clean. |
| Matrix Effects | Co-eluting substances from the sample matrix can interfere with the signal of your target lipid. Optimize your chromatographic separation to better resolve your lipid of interest from interfering compounds. Consider using a different extraction method or incorporating a solid-phase extraction (SPE) cleanup step. |
| Natural Isotopic Abundance | The natural 13C abundance creates an isotopic envelope that can be mistaken for or interfere with the signal from your labeled lipid. Use high-resolution mass spectrometry to distinguish between the labeled and unlabeled species. Data analysis software should be used to correct for the natural isotope distribution. |
Experimental Protocols & Data
General Experimental Workflow
A typical workflow for a stable isotope labeling experiment in lipidomics involves several key stages, from sample preparation to data analysis.
Caption: A high-level overview of the metabolic labeling workflow in lipidomics.
Detailed Protocol: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is suitable for extracting lipids from cultured mammalian cells.
-
Metabolism Quenching and Cell Harvesting:
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Place the culture plates on ice and aspirate the labeling medium.
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Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
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Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.
-
-
Lipid Extraction:
-
To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).
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Vortex thoroughly and incubate on ice for 15 minutes.
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Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
-
Sample Preparation for MS:
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Dry the collected organic phase under a stream of nitrogen.
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Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
Data Presentation: Quantitative Summary
The following tables illustrate how quantitative data from stable isotope labeling experiments can be presented.
Table 1: Fractional Synthesis Rate of Different Lipid Species
| Lipid Species | Control (% New/hour) | Treated (% New/hour) | Fold Change |
| Palmitate (16:0) | 15.2 ± 2.1 | 25.8 ± 3.5 | 1.70 |
| Stearate (18:0) | 10.5 ± 1.8 | 18.9 ± 2.9 | 1.80 |
| Oleate (18:1) | 12.8 ± 2.0 | 22.1 ± 3.1 | 1.73 |
| Data are presented as mean ± standard deviation. "New" refers to the percentage of the lipid pool that is newly synthesized per hour, as determined by 13C-glucose labeling. |
Table 2: Comparison of Analytical Precision for Labeled Fatty Acids
| Fatty Acid | Average Relative Standard Deviation (%) | Deviation from Expectation (%) |
| C16:0 | 3.1 | 2.2 |
| C18:0 | 3.3 | 2.5 |
| C18:1 | 3.0 | 2.1 |
| C20:4 | 3.5 | 2.8 |
| This table demonstrates the precision and accuracy of quantifying ratios of unlabeled to 13C-labeled species. |
Data Analysis Workflow
The analysis of data from 13C-labeling experiments requires a systematic approach to ensure accurate quantification.
Caption: A logical workflow for processing mass spectrometry data from 13C-labeling experiments.
References
dealing with overlapping peaks in GC-MS lipid analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of lipids, with a specific focus on dealing with overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when I observe overlapping or co-eluting peaks in my GC-MS lipid analysis?
A1: When faced with co-eluting peaks, a systematic approach is crucial. Initial troubleshooting should focus on your Gas Chromatography (GC) method and sample preparation.[1]
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Confirm Peak Purity: If you are using a Mass Spectrometry (MS) detector, you can assess peak purity by examining the mass spectra across the peak. If the mass spectra are not identical, it indicates the presence of multiple components.[1]
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Review Sample Preparation: Ensure that your derivatization process, such as the conversion to fatty acid methyl esters (FAMEs), is complete. Incomplete reactions can result in broad or tailing peaks of the original free fatty acids, which may overlap with the FAME peaks.[1] It's also important to use high-quality derivatization reagents with low moisture content to prevent side reactions.[1]
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Check for System Contamination: Extraneous peaks can arise from contamination in the carrier gas, glassware, or from carryover from previous injections. Running a blank solvent injection can help determine if the co-eluting peak is a system contaminant.[1]
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Optimize GC Method Parameters: Simple adjustments to your GC method can often resolve co-elution. Focus on key parameters like the temperature program, carrier gas flow rate, and column selection.
Q2: How can I optimize my GC oven temperature program to resolve overlapping lipid peaks?
A2: The temperature program directly influences the retention time and separation of lipids. Temperature is a critical variable in GC, affecting retention, selectivity, and efficiency.
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Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds. For splitless injections, a general guideline is to set the initial oven temperature 20°C below the boiling point of the sample solvent.
-
Slower Temperature Ramp Rate: A slower temperature ramp increases the analysis time but generally improves the separation for most compounds, which is particularly useful for resolving complex mixtures of isomers. The optimal ramp rate can be estimated as 10°C per hold-up time.
-
Incorporate Isothermal Holds: Adding an isothermal (constant temperature) hold during the run can help separate specific groups of co-eluting compounds. If you have a critical pair of peaks that are difficult to resolve, you can introduce an isothermal hold at a temperature about 45°C below the elution temperature of that pair.
Q3: Can changing the GC column help in resolving overlapping peaks?
A3: Yes, selecting the appropriate chromatographic column is a critical factor in minimizing peak overlap. The choice of stationary phase is the most important decision as it has the greatest impact on resolution.
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Stationary Phase Selection: Choose a stationary phase with a polarity that is similar to your target analytes to increase retention and potentially improve resolution. For complex lipid analyses, specialized columns are often required.
-
Column Dimensions:
-
Length: A longer column provides more theoretical plates, which can lead to better resolution, although it will also increase analysis time. Doubling the column length can increase resolution by about 40%.
-
Internal Diameter (ID): Smaller ID columns generally offer higher efficiency and produce sharper peaks.
-
Film Thickness: A thicker stationary phase film can increase retention and may improve the resolution of very volatile analytes.
-
Q4: What is derivatization and how can it help with overlapping peaks in lipid analysis?
A4: Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis. For lipids, this often involves converting them into more volatile and thermally stable derivatives, such as FAMEs. This process can significantly improve chromatographic separation and reduce peak overlap. Common derivatization techniques include silylation, acylation, and alkylation. The choice of derivatization reagent depends on the functional groups present in the lipid molecules.
Q5: What are peak tailing and fronting, and how do they relate to overlapping peaks?
A5: Peak tailing and fronting are types of peak asymmetry that can complicate quantification and may obscure underlying co-eluting peaks.
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Peak Tailing: The peak has a broader second half. This can be caused by interactions of polar analytes with active sites in the GC system, a poorly cut or installed column, or column contamination.
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Peak Fronting: The peak is wider in the front half. This is often a result of column overload (injecting too much sample) or poor sample solubility.
Addressing these peak shape issues by optimizing sample concentration and ensuring proper column installation and maintenance can sometimes reveal that what appeared to be a single distorted peak was actually two or more overlapping peaks.
Q6: Can software be used to resolve overlapping peaks?
A6: Yes, when chromatographic optimization is insufficient to completely separate co-eluting peaks, mathematical algorithms for peak deconvolution can be employed. Deconvolution software can computationally separate overlapping signals based on their unique mass spectral characteristics, allowing for the identification and quantification of individual components. These software solutions use advanced signal processing and machine learning approaches to extract pure component spectra from complex mixtures.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Peaks
This guide provides a step-by-step workflow for troubleshooting and resolving co-eluting peaks in your GC-MS lipid analysis.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Guide 2: Optimizing GC Oven Temperature Program
This guide details the steps for refining your temperature program to enhance peak separation.
| Parameter | Change | Effect on Resolution | Potential Trade-off |
| Initial Temperature | Decrease | Increase (for early eluting peaks) | Longer analysis time |
| Temperature Ramp Rate | Decrease | Increase | Longer analysis time |
| Increase | Decrease | Shorter analysis time | |
| Isothermal Hold | Add/Increase Duration | Increase (for specific peaks) | Longer analysis time |
Table 1: Effect of GC Temperature Program Parameters on Peak Resolution.
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride (BF3)-Methanol
This protocol describes a common method for derivatizing fatty acids into their more volatile methyl esters.
Materials:
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Lipid sample (1-25 mg)
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Micro-reaction vessel (5-10 mL)
-
12-14% Boron Trifluoride (BF3) in Methanol
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Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution or water
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Heating block or water bath
Procedure:
-
Place 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Add 2 mL of the 12% BF3-methanol reagent.
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Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.
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Cool the vessel to room temperature.
-
Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.
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Shake the vessel vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Caption: Workflow for FAME derivatization.
Data Presentation
Table 2: Impact of GC Column Parameters on FAME Separation
This table summarizes the influence of different GC column parameters on the separation of FAMEs.
| Parameter | Change | Effect on Resolution | Potential Trade-off |
| Column Length | Increase | Increase | Longer analysis time, higher cost |
| Decrease | Decrease | Shorter analysis time | |
| Column Internal Diameter | Decrease | Increase | Less sample capacity |
| Increase | Decrease | More sample capacity | |
| Film Thickness | Increase | Increase (for volatile compounds) | Longer analysis time, higher bleed |
| Decrease | Decrease (for volatile compounds) | Shorter analysis time |
Table 2: Influence of GC Column Parameters on Peak Resolution.
Signaling Pathways and Logical Relationships
Logical Relationship: Causes and Solutions for Peak Tailing
This diagram illustrates the common causes of peak tailing and their corresponding solutions.
Caption: Common causes of peak tailing and their solutions.
References
Technical Support Center: Ensuring Complete Cell Lysis for Metabolite Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize cell lysis for accurate metabolite extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cell lysis in metabolomics?
A1: The choice of cell lysis method is critical for maximizing the yield and preserving the integrity of metabolites.[1] Common methods can be broadly categorized as physical and chemical.
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Physical Methods: These include mechanical disruption techniques like bead beating (using glass, ceramic, or steel beads), sonication, and repeated freeze-thaw cycles.[2] These methods are effective for a wide range of cell types.[2]
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Chemical Methods: This approach involves the use of detergents or organic solvents to disrupt cell membranes.[3] Organic solvents like methanol, often chilled, are widely used to both lyse cells and quench metabolic activity simultaneously.[4]
Often, a combination of methods, such as enzymatic digestion followed by sonication, is employed to ensure complete lysis, especially for challenging cell types.
Q2: How can I prevent metabolite degradation during cell lysis?
A2: Preventing metabolite degradation is crucial for obtaining a representative snapshot of the cellular metabolome. Key strategies include:
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Quenching: This is a critical step to halt enzymatic activity instantly. A common method is to use a cold solvent, such as ice-cold methanol or an acetonitrile/methanol/water mixture. Snap-freezing the cells in liquid nitrogen before the addition of the cold solvent is also a highly effective quenching technique.
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Temperature Control: Performing all lysis and extraction steps at low temperatures (e.g., on ice or at 4°C) is essential to minimize enzymatic degradation.
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Use of Inhibitors: For protein analysis, adding protease inhibitors to the lysis buffer can prevent the degradation of proteins of interest. While less common for general metabolomics, it's a critical consideration if specific protein-metabolite interactions are being studied.
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Acidification: In some protocols, adding a small amount of acid, like formic acid, to the extraction solvent can help to effectively quench enzymatic activity.
Q3: My extracted metabolite concentrations are low. What could be the cause?
A3: Low metabolite yield can stem from several factors throughout the experimental workflow. Consider the following possibilities:
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Incomplete Cell Lysis: The chosen lysis method may not be robust enough for your specific cell type. Different cells have varying resistance to lysis. It's important to optimize the lysis protocol for each cell line.
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Metabolite Leakage: Using inappropriate washing solutions before lysis can cause metabolites to leak from the cells. For example, washing with 60% methanol has been shown to cause significant leakage of intracellular metabolites. Phosphate-buffered saline (PBS) is often a more suitable wash solution.
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Suboptimal Extraction Solvent: The solvent used for extraction may not be efficient at solubilizing the metabolites of interest. Different solvent systems (e.g., methanol, methanol/chloroform, acetonitrile/methanol/water) have different efficiencies for various classes of metabolites.
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Cell Number: Starting with an insufficient number of cells will naturally lead to a low final metabolite concentration. A minimum of 10^6 cells is often recommended, with 10^7 being preferable for broader metabolome coverage.
Q4: How does the cell detachment method affect metabolite profiles?
A4: For adherent cell cultures, the method of detachment can significantly impact the final metabolite profile.
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Trypsinization: While a common method for detaching cells, trypsin treatment can alter the cell membrane, leading to the leakage of intracellular metabolites and potentially lower extraction efficiency for many compounds.
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Scraping: Mechanical scraping of cells is often recommended to minimize the loss of metabolites.
Studies have shown that the detachment method can have a greater effect on the metabolic profile than the lysis method itself. Therefore, consistency in the detachment method is crucial for reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Lysis method is not harsh enough for the cell type. | Try a more rigorous method (e.g., switch from freeze-thaw to bead beating) or combine methods (e.g., chemical lysis followed by sonication). |
| Cell density is too high. | Dilute the cell suspension or use a larger volume of lysis reagent to ensure an adequate ratio of lysis agent to cells. | |
| Incorrect temperature for enzymatic lysis. | Ensure the temperature is optimal for the specific enzyme being used (e.g., lysozyme works best at room temperature). | |
| Sample is Highly Viscous ("Sticky") | Release of DNA from lysed cells. | Add DNase I to the lysis buffer to digest the DNA. The addition of Mg2+ can enhance DNase I activity. |
| Low Metabolite Yield | Insufficient cell number. | Increase the starting number of cells. Aim for at least 1 million cells per sample. |
| Metabolite leakage during washing steps. | Use an appropriate wash buffer like ice-cold PBS instead of solutions that can cause leakage, such as 60% methanol. | |
| Inefficient extraction. | Optimize the extraction solvent and consider performing serial extractions of the cell pellet to maximize recovery. | |
| Poor Reproducibility | Inconsistent quenching. | Standardize the quenching procedure, ensuring it is rapid and consistent for all samples. Snap-freezing in liquid nitrogen can improve consistency. |
| Inconsistent cell detachment method. | Use the same detachment method (preferably scraping) for all samples to minimize variability. |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Methanol
This protocol is suitable for a broad range of polar metabolites.
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Cell Culture: Grow cells to the desired confluency in a culture dish (e.g., 6 cm or 10 cm).
-
Media Removal: Aspirate the culture medium from the dish. If analyzing the extracellular medium, collect and store it separately.
-
Washing: Quickly wash the cells twice with 5 mL of 37°C PBS to remove any remaining media.
-
Quenching: Immediately place the dish on a bed of dry ice or add liquid nitrogen directly to the dish to cover the cell monolayer and snap-freeze the cells. This step is crucial to halt all metabolic activity.
-
Metabolite Extraction: Before the liquid nitrogen completely evaporates, add an appropriate volume of ice-cold 80% methanol (e.g., 500 µL for a 10 cm dish). Swirl the dish gently for at least 3 minutes to ensure all cells are in contact with the methanol.
-
Cell Scraping: Use a cell scraper to detach the cells into the methanol solution. Pipette the cell lysate up and down several times to ensure a homogeneous suspension.
-
Collection: Transfer the cell lysate to a microcentrifuge tube.
-
Verification of Lysis: Use a microscope to check the culture dish for any remaining attached cells. If more than 10% of cells remain, add the lysate back to the dish and re-scrape.
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 rpm) for 10-30 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
Protocol 2: Cell Lysis using Bead Beating
This protocol is effective for more robust cells, such as bacteria, yeast, and some mammalian cell lines.
-
Cell Pellet Collection: Harvest cells by centrifugation and wash the pellet with an appropriate buffer (e.g., PBS).
-
Bead Addition: Add an equal volume of lysis beads (e.g., 0.5 mm glass or zirconia beads) to the cell pellet in a microcentrifuge tube.
-
Lysis Buffer Addition: Add 2-3 volumes of a suitable ice-cold lysis/extraction buffer (e.g., 80% methanol).
-
Homogenization: Secure the tubes in a bead beater instrument and process according to the manufacturer's instructions, typically involving high-speed agitation for several cycles with cooling on ice in between to prevent overheating.
-
Centrifugation: After homogenization, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the beads and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for further analysis.
Visualizing the Workflow
A generalized workflow for ensuring complete cell lysis and successful metabolite extraction is depicted below.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cell lysis methods for platinum metallomic studies of human malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Stability of Lauric Acid-13C-1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lauric acid-13C-1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, a saturated fatty acid, is soluble in various organic solvents. Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on your specific experimental requirements, including compatibility with your analytical methods and biological systems. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer.[1]
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower in tightly sealed vials with PTFE-lined caps.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. While some sources suggest that fatty acids in plasma are stable for up to a year at -20°C, it is best practice to use freshly prepared solutions or to re-qualify stored solutions if there are any concerns about stability.
Q3: What is the expected shelf-life of this compound in solution?
A3: The shelf-life of this compound in solution is dependent on the solvent, storage temperature, and exposure to light and oxygen. As a solid, lauric acid is stable for at least two years at room temperature.[1] In organic solvents, the stability will be shorter. For aqueous solutions, it is not recommended to store them for more than one day.[1] For long-term storage of stock solutions in organic solvents, it is recommended to store them at -20°C or -80°C. Studies on fatty acids in serum have shown stability for up to 10 years at -80°C.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Being a saturated fatty acid, this compound is relatively stable compared to unsaturated fatty acids. However, degradation can still occur, primarily through two pathways:
-
Oxidation: Although less susceptible than unsaturated fatty acids, oxidation can occur, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of hydroxides or further oxidation to shorter-chain fatty acids.
-
Esterification: If the solution contains alcohols (e.g., ethanol) and acidic or basic catalysts, this compound can undergo esterification to form the corresponding ethyl ester.
Q5: How can I detect degradation of my this compound solution?
A5: Degradation can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be used, which is capable of separating the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in your chromatogram would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If using stored solutions, verify the concentration and purity using a validated analytical method (see Experimental Protocols section). Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitation of this compound from solution. | Ensure the solvent has not evaporated, which would increase the concentration. Check the solubility of this compound in your specific solvent and at your working concentration. If working with aqueous buffers, ensure the initial organic solvent concentration is sufficient to maintain solubility upon dilution. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Analyze the sample using GC-MS or LC-MS to identify the mass of the unknown peaks. This can help in identifying potential degradation products like oxidized lauric acid or ethyl laurate. Review your solution preparation and storage procedures to minimize exposure to heat, light, and air. |
| Contamination from solvent or container. | Use high-purity solvents and clean glassware. Run a blank analysis of the solvent to check for interfering peaks. | |
| Difficulty dissolving this compound | Incorrect solvent or insufficient temperature. | Refer to the solubility data. Gentle warming and sonication can aid in dissolution. For aqueous solutions, dissolve in a small amount of organic solvent first. |
Quantitative Data Summary
| Condition | Solvent | Temperature | Observed Stability | Reference |
| Long-term storage | Solid | Room Temperature | Stable for at least 2 years | [1] |
| Long-term storage | Plasma | -20°C | Minor changes after 1 year | |
| Long-term storage | Serum | -80°C | Stable for up to 10 years | |
| Short-term storage | Aqueous Buffer | Room Temperature | Not recommended for more than 1 day |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol describes a method to assess the stability of this compound in solution by monitoring its concentration and the potential formation of degradation products.
1. Sample Preparation and Derivatization:
-
Sample: Aliquot of this compound solution at a known concentration.
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard, such as a deuterated fatty acid not present in the sample (e.g., Heptadecanoic acid-d33).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
To 100 µL of the sample solution, add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Data Analysis: Monitor the ion corresponding to the TMS derivative of this compound (m/z will be shifted due to the 13C label) and the internal standard. Quantify the peak area ratio of the analyte to the internal standard.
Protocol 2: Forced Degradation Study
To identify potential degradation products and validate the stability-indicating nature of the analytical method, a forced degradation study can be performed.
1. Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the this compound solution at 70°C for 48 hours.
-
Photostability: Expose the this compound solution to light (ICH Q1B option 1 or 2) for a specified duration.
2. Analysis:
-
Analyze the stressed samples using the stability-indicating GC-MS method described above.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and characterize any new peaks that appear, which represent potential degradation products.
Visualizations
References
Technical Support Center: Best Practices for Storing Stable Isotope-Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of stable isotope-labeled (SIL) compounds. Adherence to these best practices is critical for maintaining the chemical purity and isotopic integrity of these essential research materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when storing stable isotope-labeled compounds?
A1: The main concerns are chemical degradation and isotopic exchange. Chemical degradation involves the breakdown of the compound into impurities, which can be accelerated by factors like temperature, light, moisture, and oxygen.[1] Isotopic exchange, a particular concern for deuterated compounds, is the loss of the stable isotope label and its replacement with a naturally abundant isotope from the environment.[1]
Q2: What is the ideal temperature for storing SIL compounds?
A2: The optimal storage temperature depends on the compound's physical state and stability. For long-term storage, solid compounds are typically kept between -20°C and 4°C.[1][2] Compounds in solution are more prone to degradation and should almost always be stored frozen, ideally between -20°C and -80°C.[1] Room temperature storage is generally not recommended for long-term storage unless specific stability data is available.
Q3: How does the choice of solvent affect the stability of SIL compounds in solution?
A3: The solvent can significantly impact stability. Protic solvents like methanol or water can facilitate hydrogen-deuterium (H/D) exchange in deuterated compounds, especially those with labels on heteroatoms (e.g., -OD, -ND) or acidic carbons. Aprotic solvents such as acetonitrile are generally a better choice for deuterated compounds to maintain isotopic stability. For ¹³C and ¹⁵N labeled compounds, stability in solution is high and primarily dependent on the chemical stability of the compound in the chosen solvent.
Q4: Are there special considerations for storing deuterated compounds?
A4: Yes. Deuterated compounds are susceptible to H/D exchange with moisture from the atmosphere or from protic solvents. Therefore, it is crucial to store them in a dry, inert atmosphere (e.g., under argon or nitrogen) and use anhydrous, deuterated solvents when preparing solutions.
Q5: How should I handle photosensitive or hygroscopic SIL compounds?
A5: Photosensitive compounds should be stored in the dark, using amber vials or by wrapping the container in aluminum foil to protect them from light. Hygroscopic (moisture-absorbing) compounds should be stored in a desiccator or a dry box to minimize exposure to humidity.
Troubleshooting Guide
Issue 1: I observe a decrease in isotopic enrichment in my deuterated compound over time.
-
Possible Cause: Hydrogen-Deuterium (H/D) exchange with atmospheric moisture or protic solvents. This is especially common for deuterium atoms attached to heteroatoms (O, N) or at acidic/basic sites.
-
Solution:
-
Store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a desiccator.
-
When preparing solutions, use anhydrous, deuterated solvents.
-
Avoid repeated opening of the container in a humid environment. Allow the container to warm to room temperature before opening to prevent condensation.
-
Issue 2: My SIL compound shows signs of degradation (e.g., discoloration, appearance of new peaks in analysis).
-
Possible Cause 1: Inappropriate storage temperature. Elevated temperatures can accelerate chemical degradation.
-
Solution 1: Verify the recommended storage temperature on the product's certificate of analysis. For long-term storage, colder temperatures (-20°C to -80°C) are generally preferable, especially for compounds in solution.
-
Possible Cause 2: Exposure to light. Some compounds are light-sensitive and can degrade upon exposure to UV or visible light.
-
Solution 2: Store the compound in a light-protected container, such as an amber vial, and keep it in a dark place like a freezer or a light-proof box.
-
Possible Cause 3: Oxidation. Exposure to atmospheric oxygen can cause degradation in sensitive compounds.
-
Solution 3: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
Issue 3: I am seeing a significant peak at the mass of the unlabeled analyte in my SIL internal standard.
-
Possible Cause: The presence of unlabeled analyte as an impurity in the SIL standard. The synthesis of SIL compounds is rarely 100% efficient, leading to trace amounts of the unlabeled counterpart.
-
Solution:
-
Verify the isotopic purity of the SIL standard by analyzing a high-concentration solution of the standard alone.
-
If the unlabeled impurity is significant, consider lowering the concentration of the internal standard added to your samples to minimize its contribution to the analyte signal.
-
When possible, choose an SIL standard with a high degree of isotopic enrichment (>98%).
-
Quantitative Data on SIL Compound Stability
The stability of a stable isotope-labeled compound is highly dependent on its specific structure and the storage conditions. The following tables provide a general guide to the expected stability. For critical applications, it is always recommended to perform your own stability studies.
Table 1: General Stability of Solid SIL Compounds
| Isotope Type | Temperature | Humidity | Light | General Stability & Considerations |
| ¹³C, ¹⁵N | -20°C to 4°C | Low (with desiccant) | Protected | Generally very high; stable for many years under these conditions. The labels are not susceptible to exchange. |
| ²H (Deuterium) | -20°C to 4°C | Very Low (with desiccant) | Protected | Chemical stability is compound-dependent. Isotopic stability is high in solid form if moisture is excluded. |
| All Types | Room Temperature | Controlled | Protected | Suitable for short-term storage. Long-term stability should be verified. |
| All Types | >40°C | Uncontrolled | Exposed | Not recommended; significantly accelerates chemical degradation. |
Table 2: General Stability of SIL Compounds in Solution
| Isotope Type | Solvent Type | Temperature | pH | General Stability & Considerations |
| ¹³C, ¹⁵N | Aprotic or Protic | -20°C to -80°C | Neutral | High stability. Degradation is primarily dependent on the compound's chemical stability in the solvent. |
| ²H (Deuterium) | Aprotic (e.g., Acetonitrile) | -20°C to -80°C | N/A | Isotopic stability is generally good. The primary risk is the chemical degradation of the parent molecule. |
| ²H (Deuterium) | Protic (e.g., Methanol, Water) | -20°C to -80°C | Neutral | Risk of H/D exchange, especially for labels on heteroatoms (O, N) or acidic carbons. |
| ²H (Deuterium) | Protic (e.g., Methanol, Water) | -20°C to -80°C | Acidic or Basic | High risk of H/D exchange. These conditions should be avoided for storage. |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC
This protocol outlines a general method for assessing the chemical purity of an SIL compound and detecting degradation products.
1. Objective: To determine the chemical purity of the SIL compound and identify any potential impurities or degradants.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column (e.g., C18 reverse-phase column).
-
SIL compound to be tested.
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol).
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Suitable modifier (e.g., formic acid, trifluoroacetic acid).
-
Volumetric flasks and pipettes.
3. Method:
-
Standard Preparation: Accurately weigh a small amount of the SIL compound and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: Develop a gradient elution method that provides good separation of the main compound from any potential impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: Select a UV wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the prepared standard solution and record the chromatogram.
-
Data Interpretation: Calculate the purity of the SIL compound by dividing the peak area of the main compound by the total peak area of all detected peaks and multiplying by 100.
Protocol 2: Assessment of Isotopic Enrichment by LC-MS/MS
This protocol provides a general procedure for determining the isotopic enrichment of an SIL compound.
1. Objective: To quantify the percentage of the labeled isotope in the SIL compound.
2. Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Analytical column (as in Protocol 1).
-
SIL compound to be tested.
-
High-purity solvents.
-
Volumetric flasks and pipettes.
3. Method:
-
Sample Preparation: Prepare a dilute solution of the SIL compound in a suitable solvent (e.g., 1 µg/mL).
-
LC-MS/MS Conditions:
-
Chromatography: Use a short isocratic or rapid gradient elution to introduce the sample into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Spectrometry Mode: Operate in full scan mode to observe the molecular ion cluster.
-
Mass Range: Set the scan range to include the molecular ions of both the unlabeled and labeled compound.
-
-
Analysis: Infuse or inject the sample and acquire the mass spectrum.
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion of the fully labeled compound and any peaks corresponding to incompletely labeled or unlabeled species.
-
Calculate the isotopic enrichment by determining the relative intensities of the labeled and unlabeled isotopic peaks and comparing them to the theoretical distribution.
-
Troubleshooting Workflow for SIL Compound Instability
Caption: Troubleshooting workflow for SIL compound instability.
References
Technical Support Center: Stable Isotope Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in stable isotope studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope analysis?
A1: Contamination in stable isotope analysis can arise from various sources throughout the experimental workflow. It is crucial to identify and mitigate these sources to ensure accurate and reliable data. Major sources include:
-
Sample Collection and Handling: Contamination can be introduced from collection tools, storage containers, and even the hands of the researcher. Dust, aerosols, and other environmental particulates can also contaminate samples.[1][2][3]
-
Laboratory Environment: The laboratory itself can be a significant source of contamination. This includes dust, vapors from chemicals, and residues on benchtops and equipment.[4][5] Working in a clean, low-traffic area is recommended.
-
Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce extraneous isotopes. It is essential to use high-purity, "isotope-grade" or "LC-MS grade" reagents whenever possible.
-
Cross-Contamination: Transfer of isotopic material between samples is a major concern. This can occur through shared labware, improper cleaning of equipment, or during sample preparation steps.
-
Storage: Improper storage can lead to contamination. For example, plastic containers can leach plasticizers, which can interfere with carbon isotope measurements. Samples should be stored in clean, airtight containers made of appropriate materials (e.g., glass or pre-combusted aluminum foil).
Q2: How can I prevent contamination during sample collection?
A2: Preventing contamination at the point of collection is the first critical step. Best practices include:
-
Use Clean Tools and Containers: All sampling tools (e.g., scalpels, forceps, spatulas) and storage containers (e.g., vials, bags) should be scrupulously clean. Where possible, use pre-combusted glassware or new, sterile disposable items.
-
Aseptic Techniques: Handle samples with clean, powder-free nitrile gloves to avoid introducing contaminants from your skin. Change gloves frequently, especially between different sample types.
-
Isolate Samples: Collect and store each sample in a separate, clearly labeled container to prevent cross-contamination.
-
Field Blanks: When collecting samples in the field, it is good practice to prepare "field blanks" by exposing a clean, empty container to the same environmental conditions as your samples. Analyzing these blanks can help identify any environmental contaminants.
Q3: What are the best practices for sample storage?
A3: Proper sample storage is crucial for maintaining isotopic integrity. Key recommendations include:
-
Material Choice: Use storage containers made of inert materials. Glass vials with foil-lined caps are often a good choice. Avoid plastic containers for organic samples, as they can leach contaminants.
-
Airtight Seals: Ensure containers are sealed tightly to prevent the ingress of atmospheric contaminants and to stop sample degradation.
-
Temperature Control: The appropriate storage temperature depends on the sample type. Many biological samples should be frozen immediately after collection (-20°C or -80°C) to halt biological activity. Alternatively, samples can be freeze-dried or oven-dried.
-
Labeling: Clearly and durably label all sample containers with essential information, including sample ID, date, and collection location.
Troubleshooting Guides
Problem: My stable isotope results show unexpected variability or outliers.
This could be a sign of contamination. Follow these steps to troubleshoot the issue:
-
Review Sample Collection and Handling Procedures:
-
Question: Were clean tools and containers used for every sample?
-
Action: Refer to your field and lab notes. If there is any doubt, consider if the outlier samples were collected or handled differently.
-
-
Examine Sample Preparation Workflow:
-
Question: Was there a potential for cross-contamination between samples during preparation (e.g., grinding, weighing)?
-
Action: Review your lab procedures. Ensure all equipment was thoroughly cleaned between samples. For example, a mortar and pestle should be cleaned with a solvent wash (e.g., 70% ethanol) and wiped with kimwipes between each sample.
-
-
Analyze Blank Samples:
-
Question: Were procedural blanks (blanks carried through the entire preparation process) and instrument blanks analyzed?
-
Action: If blanks show significant isotopic signatures, this points to a systemic contamination issue in your laboratory or with your reagents.
-
-
Check Instrument Performance:
-
Question: Is the mass spectrometer performing correctly?
-
Action: Review the instrument's performance data, including the results for standards and reference materials. If the instrument is the source of variability, it may require cleaning or maintenance.
-
Problem: I suspect my samples are contaminated with carbonates or lipids.
Carbonates and lipids can significantly alter the stable isotope ratios of your samples. Here’s how to address this:
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Carbonate Removal: For samples that may contain carbonates (e.g., sediments, bone), an acid wash is necessary before δ¹³C analysis.
-
Protocol: A common method is to treat the sample with weak hydrochloric acid (e.g., 0.25-0.5 N HCl) until effervescence ceases. The sample must then be thoroughly rinsed with deionized water to remove any residual acid and dried completely.
-
-
Lipid Removal: Lipids are isotopically lighter than other tissues, and their presence can skew δ¹³C values.
-
Protocol: Lipid extraction is typically performed using a 2:1 chloroform:methanol solution. The sample is rinsed with this solution, and the solvent is then discarded. This process is often repeated, followed by rinsing with deionized water and thorough drying.
-
Experimental Protocols
General Laboratory Cleaning Protocol for Stable Isotope Analysis
Maintaining a clean laboratory environment is paramount.
-
Surface Cleaning: Regularly wipe down all work surfaces, including benchtops and fume hoods, with a laboratory-grade detergent followed by 70% ethanol.
-
Equipment Cleaning: All reusable equipment, such as forceps, spatulas, and glassware, must be rigorously cleaned.
-
Wash with a detergent designed to remove oils and residues (e.g., Micro-90).
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
For highly sensitive analyses, a solvent rinse (e.g., ethanol or acetone) may be necessary.
-
Whenever possible, combust glassware in a muffle furnace (e.g., 500°C for 4 hours) to remove any organic residues.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat and powder-free nitrile gloves. Change gloves between handling different samples to prevent cross-contamination.
Sample Preparation Workflow for Solid Samples (e.g., Plant and Animal Tissues)
This workflow outlines the key steps to minimize contamination during the preparation of solid samples for carbon and nitrogen isotope analysis.
-
Pre-treatment (if necessary):
-
For carbonates: Perform an acid wash.
-
For lipids: Conduct a lipid extraction.
-
For surface contaminants: Wash with deionized water or a 2:1 chloroform:methanol solution for samples like feathers or hair.
-
-
Drying:
-
Thoroughly dry samples to remove all moisture. This can be done in a drying oven (e.g., at 60°C for 24-48 hours) or by freeze-drying.
-
-
Homogenization:
-
Grind the dried sample into a homogeneous fine powder. This can be done with a mortar and pestle, a ball mill, or a Wiley mill. Ensure the grinding equipment is cleaned meticulously between each sample.
-
-
Weighing:
-
Using a microbalance, weigh the powdered sample into a clean tin or silver capsule. The target weight will depend on the expected elemental concentrations of carbon and nitrogen.
-
Quantitative Data Summary
The amount of sample material required for analysis is dependent on the concentration of the element of interest. The following table provides general guidelines for sample weights for carbon and nitrogen analysis.
| Sample Type | Recommended Dry Weight for Submission | Target Weight for Analysis (C & N) |
| Animal Tissue (e.g., muscle) | 5 mg | 1.000-1.200 mg |
| Plant Tissue | 10 mg | 3.000-3.200 mg |
| Blood | 5 mg | 1.000-1.200 mg |
| Feathers/Hair/Claw | 5 mg | 1.000-1.200 mg |
| Sediments | ~5 g | Varies (preliminary tests recommended) |
| Zooplankton (on filter) | 1 filter | N/A |
Data compiled from the Stable Isotopes in Nature Laboratory guidelines.
Note: For samples with very high C:N ratios, separate analyses may be required to obtain accurate data for both isotopes. It is always recommended to consult with the specific analytical facility for their sample submission requirements.
References
Validation & Comparative
A Comparative Guide to Lauric Acid-13C-1 and 14C Lauric Acid for Metabolic Studies
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules within complex biological systems.[1] Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various metabolic processes.[2][3] Choosing the appropriate isotopic label—typically the stable isotope ¹³C or the radioactive isotope ¹⁴C—is critical for the success of these studies. This guide provides an objective comparison of Lauric acid-13C-1 and ¹⁴C lauric acid, supported by experimental data and protocols, to aid in the selection of the optimal tracer for specific research applications.
Core Comparison: Stable vs. Radioactive Isotope
The fundamental difference between this compound and ¹⁴C lauric acid lies in the nature of their isotopic labels. ¹³C is a naturally occurring, stable isotope of carbon, while ¹⁴C is a radioactive isotope that undergoes beta decay.[4][5] This distinction dictates every aspect of their use in research, from safety and handling to detection and application.
This compound utilizes a stable, non-radioactive isotope. Its detection relies on the mass difference between it and the more abundant ¹²C isotope. This makes it exceptionally safe to handle, requiring no special precautions beyond standard laboratory safety measures. The primary analytical methods for ¹³C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural information about downstream metabolites.
¹⁴C Lauric Acid contains a radioactive isotope. While it is a low-energy beta emitter, its use necessitates strict safety protocols to prevent internal exposure through ingestion, inhalation, or skin contact. Handling and disposal are regulated, often adding to the overall cost and complexity of the experiment. However, the key advantage of ¹⁴C is its high sensitivity, allowing for straightforward quantification of total radioactivity using techniques like Liquid Scintillation Counting (LSC).
Quantitative Data Summary
The selection of an isotopic tracer is often a trade-off between safety, sensitivity, cost, and the specific biological question being addressed. The table below summarizes the key characteristics of each labeled form of lauric acid.
| Feature | This compound | ¹⁴C Lauric Acid |
| Label Type | Stable Isotope | Radioactive Isotope |
| Primary Detection Method | Mass Spectrometry (LC-MS, GC-MS), NMR | Liquid Scintillation Counting (LSC), AMS |
| Key Advantage | No radioactivity; allows for structural elucidation of metabolites. | High sensitivity; straightforward quantification of total radioactivity. |
| Key Disadvantage | Higher detection limits; potential background from natural ¹³C abundance. | Radioactive material handling and disposal regulations; potential for radiolysis. |
| Typical Application | Elucidating metabolic pathways, identifying metabolites, metabolic flux analysis. | Mass balance studies, determining mineralization rates (to CO₂), assessing bioaccumulation. |
| Safety & Handling | No radiation risk; standard lab precautions apply. | Requires radiation safety protocols and specialized waste disposal to prevent internal exposure. |
| Cost Considerations | Synthesis is often less expensive, but analytical instrumentation (MS, NMR) is a significant investment. | Synthesis can be costly, and radioactive waste disposal adds considerable expense. |
Experimental Workflows and Methodologies
A well-designed tracer experiment is crucial for obtaining reliable and interpretable data. While specific parameters will vary, the general workflow for both ¹³C and ¹⁴C studies follows a similar path.
Experimental Protocol: ¹³C Lauric Acid Metabolic Flux Analysis
This protocol provides a general framework for tracing the metabolism of this compound in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cell Culture and Labeling:
-
Culture cells to approximately 80% confluence.
-
Replace the standard culture medium with a medium containing this compound complexed to fatty-acid-free bovine serum albumin (BSA). The final concentration should be determined based on experimental goals without causing toxicity.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.
-
-
Sample Collection and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically an 80:20 methanol:water mixture, kept at -80°C.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 17,000 g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., HILIC or reversed-phase).
-
The mass spectrometer should be operated in full scan mode to detect all potential isotopologues (molecules that differ only in their isotopic composition).
-
The mass shift corresponding to the incorporation of one or more ¹³C atoms will be used to identify labeled metabolites.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the peak areas for different isotopologues of lauric acid and its downstream metabolites (e.g., acyl-CoAs, complex lipids).
-
Correct for the natural abundance of ¹³C to determine the true level of enrichment.
-
Use the fractional labeling patterns to infer pathway activity and calculate metabolic fluxes.
-
Experimental Protocol: ¹⁴C Lauric Acid Bioaccumulation Study
This protocol outlines a method for quantifying the total amount of ¹⁴C lauric acid and its metabolites in various tissues of a mouse model using Liquid Scintillation Counting (LSC).
-
Animal Dosing and Handling (Strict Adherence to Radiation Safety Protocols is Mandatory):
-
Administer a known quantity (in µCi or Bq) of ¹⁴C lauric acid to the animal, typically via oral gavage or intravenous injection.
-
House the animal in a metabolic cage to allow for the separate collection of urine, feces, and expired CO₂ (if mineralization is being studied).
-
All handling must be performed in a designated area by trained personnel wearing appropriate personal protective equipment (PPE).
-
-
Sample Collection:
-
At a specified time point post-administration, euthanize the animal according to approved ethical protocols.
-
Collect blood and dissect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Weigh each tissue sample accurately.
-
-
Sample Preparation and LSC:
-
Homogenize the tissue samples. For solid tissues, a solubilizing agent (e.g., Soluene-350) is often required to create a homogenous solution compatible with the scintillation cocktail.
-
Transfer a measured aliquot of the homogenate or liquid sample (e.g., plasma) into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail, which contains fluors that emit light when excited by the beta particles from ¹⁴C decay.
-
Place the vials in a liquid scintillation counter to measure the disintegrations per minute (DPM).
-
-
Data Analysis:
-
Convert the measured DPM to the total amount of radioactivity in each tissue by accounting for the sample volume/weight and quenching (any process that reduces the light output).
-
Calculate the percentage of the administered dose present in each tissue to determine the bioaccumulation and distribution of the ¹⁴C label.
-
Visualizing Metabolic Pathways and Decision Logic
Understanding the metabolic entry point of lauric acid is key to designing tracer experiments. Once inside the cell, lauric acid is activated to lauroyl-CoA, after which it can be catabolized via β-oxidation for energy or used as a building block for complex lipids.
Choosing the right isotope depends entirely on the research objective. The following diagram provides a logical guide for this decision-making process.
References
A Head-to-Head Comparison: Lauric Acid-13C-1 Versus Deuterated Lauric Acid as Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. Stable isotope-labeled compounds are indispensable tools in these investigations, with carbon-13 (¹³C) and deuterium (²H) being the most common labels. This guide provides an objective comparison of lauric acid-13C-1 and deuterated lauric acid as tracers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The choice between a ¹³C-labeled and a deuterated tracer can significantly impact the interpretation of experimental results. While both serve to track the metabolic fate of lauric acid, a 12-carbon saturated fatty acid, their inherent physicochemical properties can lead to different outcomes in terms of metabolic stability, potential for kinetic isotope effects, and analytical considerations.
Performance Comparison: Key Differentiating Factors
The ideal tracer should behave identically to its unlabeled counterpart, allowing for accurate measurement of metabolic fluxes without perturbing the system. Here, we compare this compound and deuterated lauric acid based on critical performance characteristics.
| Feature | This compound | Deuterated Lauric Acid | Rationale & Implications |
| Isotopic Stability | High. The ¹³C atom is integrated into the carbon backbone, making it highly stable and not susceptible to exchange under physiological or analytical conditions.[1][2] | Variable. Deuterium atoms, particularly if not on a stable carbon position, can be prone to exchange with protons from the solvent or sample matrix. This can lead to an underestimation of the labeled pool.[1][2] | ¹³C-labeling offers greater assurance of isotopic stability throughout the experimental workflow, from sample preparation to analysis, ensuring the integrity of the tracer. |
| Kinetic Isotope Effect (KIE) | Negligible. The small mass difference between ¹²C and ¹³C does not significantly alter the rate of enzymatic reactions involving the labeled carbon. | Can be significant. The doubling of mass from hydrogen to deuterium can lead to a slower rate of reactions where a C-H bond is broken in the rate-determining step.[3] | The KIE of deuterated lauric acid can alter its metabolic rate compared to endogenous lauric acid, potentially leading to inaccurate estimations of metabolic flux. This is a critical consideration in studies of fatty acid oxidation and metabolism. |
| Chromatographic Co-elution | Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution in chromatographic separations. | May exhibit slight differences. The presence of deuterium can sometimes lead to a small shift in retention time compared to the unlabeled analyte in high-resolution chromatography. | Co-elution is crucial for accurate quantification using isotope dilution mass spectrometry, as it ensures that the analyte and internal standard experience the same matrix effects. |
| Analytical Interference | Lower potential. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the natural isotopic cluster of the unlabeled analyte. | Higher potential. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra. | ¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap, simplifying data analysis. |
| Cost | Generally higher due to the more complex synthesis required. | Typically less expensive and more widely available for a range of molecules. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality due to the factors listed above. |
Experimental Data: The Kinetic Isotope Effect in Action
A significant consideration when choosing a deuterated tracer is the potential for a kinetic isotope effect (KIE), where the heavier isotope leads to a slower reaction rate. This has been experimentally demonstrated for deuterated lauric acid.
In a study investigating the hydroxylation of lauric acid by human cytochrome P450 4A11, a key enzyme in fatty acid metabolism, a notable KIE was observed. The use of [12-²H₃]lauric acid resulted in "metabolic switching," where the enzyme preferentially hydroxylated the 11-position instead of the deuterated 12-position. This demonstrates that the C-D bond at the 12-position was more difficult for the enzyme to break than the C-H bond at the 11-position.
Quantitative Impact of Deuteration on Lauric Acid Hydroxylation:
| Tracer | Observed KIE for 12-hydroxylation | Intrinsic KIE (calculated) | Key Finding |
| [12-²H₃]lauric acid | 1.2 - 2.0 | >10 | Deuteration at the 12-position significantly slows the rate of hydroxylation at that site, causing the enzyme to "switch" to an alternative site. |
This data underscores the importance of considering the position of the deuterium label and the specific metabolic pathway under investigation. For pathways where C-H bond cleavage is a rate-limiting step, such as fatty acid oxidation, the use of deuterated lauric acid may lead to an underestimation of the true metabolic flux.
Conversely, a study comparing the in vivo metabolism of deuterated and ¹³C-labeled essential fatty acids (linoleic and alpha-linolenic acid) in rats found no significant differences in their plasma concentrations 24 hours after administration. This suggests that for some overall metabolic fates, the KIE may not be substantial enough to cause a large discrepancy. However, this does not rule out pathway-specific KIEs that could be masked in a whole-body analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for a metabolic flux experiment using ¹³C-labeled lauric acid and for the use of deuterated lauric acid as an internal standard in quantitative analysis.
Protocol 1: In Vitro Metabolic Flux Analysis with this compound
This protocol outlines the key steps for tracing the incorporation of this compound into intracellular lipids in a cell culture model.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by conjugating this compound to fatty acid-free bovine serum albumin (BSA) to facilitate its uptake.
-
Replace the standard culture medium with the labeling medium and incubate for a defined period.
2. Metabolite Extraction:
-
Quench metabolic activity by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with methanol, chloroform, and water).
-
Separate the organic and aqueous layers by centrifugation.
3. Sample Preparation for Mass Spectrometry (GC-MS or LC-MS):
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility.
-
For LC-MS analysis, the extracted lipids can often be analyzed directly after resuspension in an appropriate solvent.
4. Data Acquisition and Analysis:
-
Analyze the samples using GC-MS or LC-MS to determine the isotopic enrichment in lauric acid and its downstream metabolites.
-
Calculate the fractional contribution of the tracer to the total metabolite pool to determine metabolic flux.
Protocol 2: Quantitative Analysis of Lauric Acid Using Deuterated Lauric Acid as an Internal Standard
This protocol describes the use of deuterated lauric acid for accurate quantification of endogenous lauric acid in a biological sample (e.g., plasma) by GC-MS.
1. Sample Preparation:
-
To a known volume of plasma, add a precise amount of a deuterated lauric acid internal standard (e.g., lauric acid-d₃).
-
Perform a liquid-liquid extraction to isolate the fatty acids.
-
Derivatize the extracted fatty acids to FAMEs.
2. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The GC will separate the FAMEs, and the MS will detect the unlabeled lauric acid methyl ester and the deuterated internal standard based on their different mass-to-charge ratios.
3. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled lauric acid and a fixed concentration of the deuterated internal standard.
-
Determine the concentration of lauric acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Concepts
To further clarify the comparison, the following diagrams illustrate a typical experimental workflow and a logical comparison of the two tracers.
A generalized workflow for a metabolic tracing experiment using isotopically labeled lauric acid.
Logical comparison of this compound and deuterated lauric acid as tracers.
Conclusion and Recommendations
The selection between this compound and deuterated lauric acid as a tracer is a critical decision that should be guided by the specific research question and the required level of accuracy.
This compound is the superior choice for metabolic flux analysis and studies where the accurate determination of metabolic rates is crucial. Its high isotopic stability and negligible kinetic isotope effect ensure that it behaves as a true tracer of the endogenous molecule, providing more reliable and defensible data.
Deuterated lauric acid can be a cost-effective alternative, particularly for use as an internal standard in quantitative assays where it is intended to correct for sample processing and analytical variability. However, researchers must be aware of the potential for kinetic isotope effects, which could alter the metabolic profile of the tracer, and the possibility of chromatographic separation from the unlabeled analyte. Careful validation is essential to ensure that these factors do not compromise the accuracy of the results.
Ultimately, a thorough understanding of the advantages and limitations of each labeling strategy will empower researchers to design more robust experiments and generate higher quality data in the pursuit of advancing our understanding of metabolic pathways in health and disease.
References
A Comparative Guide to the Cross-Validation of 13C-Lauric Acid Analysis: LC-MS vs. GC-MS
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of isotopically labeled molecules is paramount. This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 13C-lauric acid, offering a comparative look at their performance, methodologies, and data output.
Introduction
The analysis of stable isotope-labeled compounds like 13C-lauric acid is fundamental to tracing the metabolic fate of fatty acids in biological systems. Both LC-MS and GC-MS are powerful analytical techniques capable of providing sensitive and specific quantification. However, they operate on different principles, necessitating distinct sample preparation and yielding potentially varied results.[1] This guide aims to provide an objective comparison to aid researchers in selecting the appropriate technique for their specific needs and in understanding the nuances of cross-validating results between these two platforms.
Experimental Protocols
Detailed methodologies for the analysis of 13C-lauric acid using both LC-MS and GC-MS are outlined below. These protocols are representative and may require optimization based on specific experimental conditions and matrix types.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers the advantage of analyzing fatty acids directly, often without the need for derivatization, simplifying sample preparation.[1]
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the sample (e.g., plasma, cell culture) using a suitable solvent system, such as a chloroform/methanol mixture.
-
Saponification (Optional): To analyze total fatty acid content, the lipid extract can be saponified using a methanolic potassium hydroxide solution to release esterified lauric acid.
-
Acidification and Liquid-Liquid Extraction: Acidify the sample and extract the free fatty acids using a non-polar solvent like hexane.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C8 or C18 reversed-phase column.[2] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ion-pairing agent like tributylamine, is typically used for separation.[2]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[1] Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the [M-H]⁻ ion of 13C-lauric acid.
LC-MS workflow for 13C-lauric acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established and highly sensitive technique for fatty acid analysis, but it necessitates a derivatization step to make the analytes volatile.
1. Sample Preparation:
-
Lipid Extraction: Similar to the LC-MS protocol, extract total lipids from the sample.
-
Saponification: Hydrolyze the lipid extract to free the fatty acids.
-
Derivatization: Convert the fatty acids into their volatile fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Extraction of FAMEs: Extract the FAMEs with a non-polar solvent like hexane.
-
Drying and Reconstitution: Dry the extract and reconstitute it in a solvent suitable for GC injection.
2. GC-MS Analysis:
-
Gas Chromatographic Separation: Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar wax-type column). A temperature gradient program is used to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Use SIM to monitor the characteristic fragment ions of the 13C-lauric acid methyl ester for quantification.
GC-MS workflow for 13C-lauric acid analysis.
Data Presentation: Quantitative Performance Comparison
The choice between LC-MS and GC-MS often hinges on the required analytical performance. The following table summarizes key quantitative parameters for the analysis of lauric acid, providing a basis for comparison.
| Performance Metric | LC-MS/MS | GC-MS | References |
| Limit of Detection (LOD) | 0.32 - 5 ng/mL | ~0.385 µg/mL | |
| Limit of Quantitation (LOQ) | 4.4 - 14 ng/mL | ~1.168 µg/mL | |
| **Linearity (R²) ** | >0.99 | >0.99 | |
| Precision (%RSD) | <10-15% | <2-15% | |
| Sample Preparation | Simpler, no derivatization required | More complex, requires derivatization | |
| Throughput | Generally higher | Can be lower due to longer run times and sample prep | |
| Selectivity | High, especially with MS/MS | High |
Note: The values presented are representative and can vary depending on the specific instrumentation, method, and sample matrix.
Conclusion
Both LC-MS and GC-MS are highly capable techniques for the quantitative analysis of 13C-lauric acid.
-
LC-MS offers a more straightforward and often faster workflow due to the elimination of the derivatization step. It demonstrates excellent sensitivity and is particularly well-suited for high-throughput applications.
-
GC-MS is a robust and well-established method that provides high sensitivity and chromatographic resolution. While the requirement for derivatization adds complexity to the sample preparation, it remains a reliable and widely used technique for fatty acid analysis.
The cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data. The choice of technique will ultimately depend on the specific research question, available instrumentation, desired throughput, and the complexity of the sample matrix. For studies requiring the analysis of a broad range of fatty acids with varying polarities, LC-MS may be the preferred method, while for targeted, high-sensitivity analysis of specific fatty acids like lauric acid, GC-MS remains an excellent option.
References
A Comparative Analysis of the Metabolic Fates of Lauric Acid-13C-1 and Palmitic Acid-13C
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the differential metabolic flux of a medium-chain and a long-chain saturated fatty acid.
This guide provides an objective comparison of the metabolic flux of Lauric acid-13C-1, a medium-chain fatty acid (MCFA), and Palmitic acid-13C, a long-chain fatty acid (LCFA). By utilizing stable isotope tracers, researchers can meticulously track the metabolic fate of these fatty acids, yielding crucial insights into cellular energy metabolism and lipid homeostasis. This information is paramount for the development of therapeutic strategies targeting metabolic diseases.
Executive Summary
Current research indicates a significant difference in the metabolic processing of lauric acid and palmitic acid. A pivotal study directly comparing the in vivo oxidation rates of various saturated fatty acids revealed that lauric acid is metabolized at a substantially faster rate than palmitic acid[1][2][3]. This fundamental difference in their oxidative metabolism is a key determinant of their overall metabolic flux and subsequent physiological effects. While comprehensive, direct comparative studies on the complete metabolic flux of the 13C-labeled versions of these fatty acids into all associated pathways are limited, the existing data on their oxidation provides a strong foundation for understanding their distinct metabolic roles.
Quantitative Data Comparison
The following table summarizes the comparative in vivo oxidation rates of lauric acid and palmitic acid, providing a quantitative insight into their differential metabolic flux. The data is extracted from a study utilizing radioisotope tracers in rats to determine the percentage of ingested fatty acid that is oxidized to CO2 over a 24-hour period[1][2].
| Fatty Acid | Chain Length | Type | In Vivo Oxidation Rate (% of dose recovered as CO2 in 24h) |
| Lauric Acid | C12:0 | Medium-Chain Saturated Fatty Acid | ~60% |
| Palmitic Acid | C16:0 | Long-Chain Saturated Fatty Acid | ~25% |
Data adapted from Leyton, J., et al. (1987). Differential oxidation of saturated and unsaturated fatty acids in vivo in the rat.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate assessment of the metabolic flux of 13C-labeled fatty acids. Below is a generalized protocol for an in vivo comparative study, which can be adapted for specific research questions and model organisms.
Protocol: Comparative In Vivo Metabolic Flux Analysis of this compound and Palmitic Acid-13C
1. Animal Model and Acclimatization:
-
Select an appropriate animal model (e.g., C57BL/6 mice).
-
Acclimatize animals to the housing conditions for at least one week, providing standard chow and water ad libitum.
2. Isotope Administration:
-
Fast animals overnight (approximately 12-16 hours) to ensure a baseline metabolic state.
-
Administer a precise dose of either this compound or Palmitic acid-13C complexed with fatty acid-free bovine serum albumin (BSA) via oral gavage or intravenous injection. The chosen route of administration should align with the research question.
3. Sample Collection:
-
At predetermined time points post-administration (e.g., 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture.
-
At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, skeletal muscle, adipose tissue, heart, brain).
-
Immediately freeze all samples in liquid nitrogen and store at -80°C until analysis.
4. Breath Analysis for Oxidation Rate:
-
Place animals in metabolic chambers immediately after isotope administration.
-
Collect expired air at regular intervals to measure the enrichment of 13CO2 using an isotope-ratio mass spectrometer (IRMS). This will determine the rate of fatty acid oxidation.
5. Metabolite Extraction and Analysis:
-
Extract lipids and polar metabolites from plasma and tissue homogenates using a biphasic solvent system (e.g., methanol/chloroform/water).
-
Analyze the isotopic enrichment of the administered fatty acid and its downstream metabolites (e.g., acylcarnitines, ketone bodies, intermediates of the TCA cycle, and various lipid species like triglycerides and phospholipids) in the different fractions using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
6. Data Analysis and Metabolic Flux Modeling:
-
Calculate the isotopic enrichment and concentration of all measured metabolites.
-
Utilize metabolic flux analysis (MFA) software to model the flux of the 13C label through the relevant metabolic pathways, including beta-oxidation, the TCA cycle, ketogenesis, and lipid synthesis.
-
Statistically compare the metabolic flux profiles of this compound and Palmitic acid-13C.
Visualizing the Metabolic Pathways and Experimental Workflow
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow.
Caption: General metabolic pathways of fatty acid metabolism.
Caption: Experimental workflow for comparative metabolic flux analysis.
References
- 1. Differential oxidation of saturated and unsaturated fatty acids in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential oxidation of saturated and unsaturated fatty acids in vivo in the rat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. cambridge.org [cambridge.org]
Assessing the Biological Equivalence of Labeled vs. Unlabeled Lauric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fundamental principle underlying the use of isotopically labeled molecules in metabolic research is that they are chemically and biologically indistinguishable from their unlabeled counterparts. This guide provides a comprehensive comparison of labeled and unlabeled lauric acid, presenting experimental data that supports the biological equivalence of these two forms. The information herein is intended to assist researchers in designing and interpreting studies that utilize isotopically labeled lauric acid as a tracer for its endogenous, unlabeled form.
The Principle of Isotopic Labeling and Biological Equivalence
Isotopically labeled compounds, such as lauric acid containing heavy isotopes of carbon (¹³C or ¹⁴C) or hydrogen (²H or ³H), are powerful tools for tracing the metabolic fate of molecules in biological systems. The addition of neutrons to an atom's nucleus increases its mass but does not alter its electron configuration, which dictates its chemical properties. Consequently, labeled and unlabeled molecules participate in the same biochemical reactions at virtually the same rates. While minor kinetic isotope effects can occur, they are generally considered insignificant in the context of overall metabolic pathways. The use of stable isotope tracers is a gold-standard method for the in vivo and in vitro analysis of fatty acid metabolism.
Quantitative Metabolic Data of Labeled Lauric Acid
Numerous studies have utilized isotopically labeled lauric acid to quantify its metabolic flux, implicitly relying on its biological equivalence to the unlabeled form. The data presented below is a summary of findings from such studies, demonstrating how labeled lauric acid is used to trace the metabolic pathways of the entire lauric acid pool.
| Parameter | Organism/Cell Type | Labeled Lauric Acid Used | Key Findings | Reference |
| Cellular Uptake | Cultured Rat Hepatocytes | [¹⁴C]-lauric acid | 94.8 ± 2.2% of the initial radioactivity was cleared from the medium after a 4-hour incubation. | [1] |
| Incorporation into Cellular Lipids | Cultured Rat Hepatocytes | [¹⁴C]-lauric acid | 24.6 ± 4.2% of the initial radioactivity was incorporated into cellular lipids after 4 hours, with 10.6 ± 4.6% in triglycerides. | [1] |
| β-Oxidation | Cultured Rat Hepatocytes | [¹⁴C]-lauric acid | 38.7 ± 4.4% of the initial radioactivity was recovered as CO₂ after 4 hours, indicating a high rate of β-oxidation. | [1] |
| Protein Acylation | Cultured Rat Hepatocytes | [³H]-lauric acid | Radioactivity was incorporated into 35 well-resolved proteins, indicating its use for protein acylation. | [1] |
| Metabolism to Methyl Ketones | Spores of Penicillium roqueforti | [¹⁴C]-uniformly-labeled lauric acid | The labeled lauric acid was metabolized to methyl ketones. | [2] |
Experimental Protocols
The following are generalized protocols for key experiments that utilize labeled lauric acid to assess its metabolism.
1. Cellular Uptake and Metabolism Assay
-
Cell Culture: Plate hepatocytes (e.g., primary rat hepatocytes) in a suitable culture medium and allow them to adhere.
-
Labeling: Replace the medium with a fresh medium containing a known concentration (e.g., 0.1 mM) of radiolabeled lauric acid (e.g., [¹⁴C]-lauric acid) complexed to albumin.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Sample Collection:
-
Medium: Collect the culture medium to measure the remaining radioactivity and determine cellular uptake.
-
Cellular Lipids: Wash the cells with a cold stop solution, scrape them, and extract total lipids using a chloroform:methanol mixture.
-
CO₂ Collection: In parallel experiments, use sealed flasks with a CO₂ trapping agent (e.g., NaOH) to capture the CO₂ produced from β-oxidation.
-
-
Analysis:
-
Radioactivity Measurement: Use liquid scintillation counting to determine the radioactivity in the medium, lipid extracts, and CO₂ traps.
-
Lipid Separation: Separate different lipid classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) and quantify the radioactivity in each spot.
-
2. Protein Acylation Assay
-
Metabolic Labeling: Incubate cultured cells with [³H]-lauric acid.
-
Protein Extraction: Lyse the cells and precipitate the proteins.
-
Electrophoresis: Separate the proteins by two-dimensional gel electrophoresis.
-
Autoradiography: Expose the gel to X-ray film to visualize the proteins that have incorporated the radiolabeled lauric acid.
Biological Activities of Unlabeled Lauric Acid
The biological activities of unlabeled lauric acid have been extensively studied and are assumed to be mirrored by its labeled counterparts.
-
Antimicrobial Properties: Lauric acid exhibits broad-spectrum antimicrobial activity against various bacteria and viruses. For instance, it is effective against Staphylococcus aureus.
-
Signaling Pathways: Lauric acid can act as a signaling molecule, influencing various cellular processes. It has been shown to modulate inflammatory pathways through Toll-like receptor 4 (TLR4) signaling.
-
Metabolic Regulation: Dietary lauric acid can influence plasma lipid profiles. Some studies suggest it may have a more favorable effect on HDL cholesterol compared to other saturated fatty acids.
Visualizing Lauric Acid Metabolism and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of lauric acid and a typical experimental workflow for its analysis.
Caption: Metabolic fate of lauric acid within a cell.
Caption: General workflow for a labeled lauric acid experiment.
Conclusion
The extensive use of isotopically labeled lauric acid in metabolic research is predicated on its biological equivalence to the unlabeled form. The experimental data gathered from tracer studies consistently demonstrates that labeled lauric acid follows the same metabolic pathways as its endogenous counterpart, serving as a reliable tool for quantifying metabolic flux and elucidating biochemical pathways. While direct comparative studies on specific biological activities are scarce due to the widely accepted principle of isotopic indistinguishability, the wealth of data from metabolic tracing studies provides strong indirect evidence for their biological equivalence. Researchers can therefore be confident in using labeled lauric acid to accurately probe the metabolism and function of the entire lauric acid pool in their experimental systems.
References
A Comparative Guide to Lauric Acid-13C-1 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lauric acid-13C-1 with other fatty acid tracers used in metabolic research. It includes a summary of its performance based on experimental data, detailed experimental protocols, and visualizations of relevant metabolic and signaling pathways.
Introduction to this compound
This compound is a stable isotope-labeled form of lauric acid, a 12-carbon saturated fatty acid. In metabolic research, it serves as a valuable tracer to study fatty acid oxidation, absorption, and overall metabolism.[1][2] By incorporating a heavy isotope of carbon (¹³C) at the first carbon position, researchers can track the fate of lauric acid in biological systems non-invasively. This is often achieved through breath tests, where the exhalation of ¹³CO₂ is measured following the administration of this compound. Its primary applications include lipidomics, metabolomics, and metabolic flux analysis.[3][4] It can also be utilized as an internal standard for the quantitative analysis of lauric acid by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Performance Comparison: this compound vs. Other Fatty Acid Tracers
The primary measure of performance for a fatty acid tracer in oxidation studies is the extent to which it is metabolized to CO₂. A higher rate of oxidation indicates that the fatty acid is more readily used as an energy source.
A key study compared the 9-hour cumulative oxidation of various 13C-labeled fatty acids in healthy men. The results demonstrated that lauric acid is more rapidly and extensively oxidized compared to long-chain saturated and some unsaturated fatty acids.
| Fatty Acid Tracer | Chemical Formula | Type | 9-Hour Cumulative Oxidation (% of dose) |
| This compound | C₁₁¹³CH₂₄O₂ | Saturated (C12:0) | 41% |
| Palmitic Acid-¹³C | C₁₅¹³CH₃₂O₂ | Saturated (C16:0) | Lower than laurate |
| Stearic Acid-¹³C | C₁₇¹³CH₃₆O₂ | Saturated (C18:0) | 13% |
| Oleic Acid-¹³C | C₁₇¹³CH₃₄O₂ | Monounsaturated (C18:1) | Fairly well oxidized |
| Linoleic Acid-¹³C | C₁₇¹³CH₃₂O₂ | Polyunsaturated (C18:2) | Somewhat conserved |
| Linolenic Acid-¹³C | C₁₇¹³CH₃₀O₂ | Polyunsaturated (C18:3) | Most highly oxidized of C18s |
Data sourced from a study on the differential oxidation of individual dietary fatty acids in humans.
The high oxidation rate of lauric acid suggests it is less likely to be stored in adipose tissue compared to long-chain saturated fatty acids.
Experimental Protocols
Protocol 1: In Vivo Fatty Acid Oxidation using ¹³C Breath Test
This protocol outlines the general procedure for assessing the oxidation of this compound and other fatty acids in human subjects.
1. Subject Preparation:
-
Subjects should fast overnight for at least 10-12 hours prior to the test.
-
A baseline breath sample is collected before the administration of the tracer to determine the natural abundance of ¹³CO₂.
2. Tracer Administration:
-
A standardized dose of this compound (e.g., 10 mg/kg body weight) is administered orally.
-
The tracer is typically mixed with a liquid meal to ensure consistent absorption.
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals over a period of several hours (e.g., every 15-30 minutes for up to 9 hours).
-
Samples are collected in airtight bags or tubes.
4. Sample Analysis:
-
The isotopic enrichment of ¹³CO₂ in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).
-
The rate of ¹³CO₂ exhalation is used to calculate the cumulative oxidation of the labeled fatty acid over the study period.
Protocol 2: In Vitro Fatty Acid Metabolism in Cell Culture
This protocol describes a general method for tracing the metabolic fate of this compound in cultured cells.
1. Cell Culture and Treatment:
-
Cells are cultured in a suitable medium.
-
The medium is then replaced with a medium containing this compound at a specific concentration.
2. Metabolite Extraction:
-
After a designated incubation period, the cells and medium are collected.
-
Metabolites are extracted from the cells using appropriate solvents (e.g., methanol, acetonitrile).
3. LC-MS/MS Analysis:
-
The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The incorporation of ¹³C into various downstream metabolites (e.g., acetyl-CoA, citrate, ketone bodies) is quantified to trace the metabolic pathways of lauric acid.
Signaling Pathways and Metabolic Workflows
Lauric Acid Metabolism Workflow
Lauric acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver. In the mitochondria, it undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.
Metabolic fate of this compound.
Lauric Acid and NF-κB Signaling Pathway
Some studies suggest that saturated fatty acids, including lauric acid, can act as signaling molecules. Lauric acid has been shown to induce the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammatory responses. This activation can be mediated through Toll-like receptors (TLRs).
Lauric acid-induced NF-κB activation.
Conclusion
This compound is a highly effective tracer for studying fatty acid metabolism, demonstrating a significantly higher oxidation rate compared to long-chain saturated fatty acids. This characteristic makes it a valuable tool for researchers investigating energy metabolism and the metabolic fate of dietary fats. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments utilizing this important research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 13CO2/12CO2 ratio by IRMS and NDIRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Stable Isotopes vs. Radioisotopes in Fatty Acid Research
For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, the choice of isotopic tracer is a critical decision that profoundly impacts experimental design, data quality, and laboratory safety. This guide provides an objective comparison of stable isotopes and radioisotopes, offering supporting experimental data and detailed methodologies to inform the selection of the most appropriate tool for your research needs.
At a Glance: Key Advantages of Stable Isotopes
Stable isotopes, such as carbon-13 (¹³C) and deuterium (²H), have emerged as a superior alternative to traditional radioisotopes like carbon-14 (¹⁴C) and tritium (³H) for a multitude of applications in fatty acid research. The paramount advantage lies in their non-radioactive nature, which eliminates the risks of radiation exposure to personnel and the considerable costs and regulatory burdens associated with radioactive waste disposal.[1][2][3] This inherent safety profile makes stable isotopes particularly well-suited for studies involving human subjects, including vulnerable populations such as infants and pregnant women, where the use of radioisotopes is ethically constrained.[1][2]
Beyond safety, stable isotope tracers, in conjunction with modern mass spectrometry techniques, offer exceptional analytical specificity and the ability to perform detailed metabolic flux analysis. This allows for the precise quantification of fatty acid synthesis, uptake, and turnover, providing a deeper understanding of metabolic pathways in both healthy and diseased states.
Quantitative Comparison of Isotopic Tracers
The selection of an isotopic tracer is often a balance between performance, cost, and safety. The following table summarizes the key quantitative differences between stable and radioisotopes in the context of fatty acid research.
| Feature | Stable Isotopes (e.g., ¹³C, ²H) | Radioisotopes (e.g., ¹⁴C, ³H) |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS) | Scintillation Counting |
| Detection Limit | Low ng/mL range for LC-MS | Can detect as low as 40µµc of ¹⁴C |
| Safety | Non-radioactive, no ionizing radiation | Radioactive, emits ionizing radiation |
| In Vivo Human Studies | Widely used and considered safe | Use is highly restricted, especially in vulnerable populations |
| Waste Disposal | Standard biohazardous waste | Specialized, costly radioactive waste disposal |
| Cost of Labeled Compound | Can be higher for some compounds | Can be lower for some commonly used compounds |
| Metabolic Flux Analysis | Excellent for detailed pathway analysis | More challenging to obtain detailed flux data |
| Positional Information | Can determine the position of the label within a molecule | Generally provides information on the presence of the label |
Experimental Methodologies
The choice between stable and radioisotopes necessitates different experimental protocols. Below are representative methodologies for studying fatty acid uptake and incorporation using both types of tracers.
Methodology 1: Stable Isotope-Labeled Fatty Acid Uptake and Incorporation in Cultured Cells using LC-MS
Objective: To quantify the uptake and incorporation of ¹³C-labeled palmitic acid into cellular lipids in vitro.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes)
-
DMEM containing 10% dialyzed fetal bovine serum
-
[U-¹³C]Palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Chloroform, Methanol
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes.
-
Preparation of Labeled Fatty Acid Solution: Prepare a stock solution of [U-¹³C]palmitic acid complexed to fatty acid-free BSA in serum-free DMEM.
-
Labeling: On the day of the experiment, wash the cells with PBS and incubate with the ¹³C-palmitic acid-BSA complex for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold PBS to stop the uptake. Lyse the cells and extract total lipids using a chloroform:methanol solvent system.
-
Sample Preparation for LC-MS: Dry the lipid extract under nitrogen and resuspend in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a high-resolution LC-MS system to separate and quantify the ¹³C-labeled fatty acids and their incorporation into different lipid species (e.g., triglycerides, phospholipids). The mass shift due to the ¹³C label allows for the differentiation between endogenous (unlabeled) and newly incorporated (labeled) fatty acids.
Methodology 2: Radioisotope-Labeled Fatty Acid Uptake Assay in Cultured Cells using Scintillation Counting
Objective: To measure the uptake of ¹⁴C-labeled oleic acid into cultured cells.
Materials:
-
Cultured cells (e.g., Caco-2)
-
Serum-free DMEM
-
[¹⁴C]Oleic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture: Grow Caco-2 cells on 24-well plates until they reach the desired confluency.
-
Preparation of Labeled Fatty Acid Solution: Prepare a solution of [¹⁴C]oleic acid bound to fatty acid-free albumin in serum-free DMEM.
-
Labeling: Wash the cells with PBS and then incubate with the medium containing the [¹⁴C]oleic acid-BSA complex for various time points.
-
Stopping the Reaction: To stop the uptake, aspirate the labeling medium and wash the cells multiple times with ice-cold PBS containing 0.5% BSA.
-
Cell Lysis: Lyse the cells in the wells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of ¹⁴C-oleic acid taken up by the cells.
Visualizing the Research Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key metabolic pathway, a typical experimental workflow, and a logical comparison of the two isotopic methods.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: General Experimental Workflow for Isotopic Tracing.
Caption: Logical Comparison of Isotope Properties.
Conclusion: A Clear Choice for Modern Fatty Acid Research
While radioisotopes have historically played a crucial role in metabolic research, the significant advantages offered by stable isotopes make them the superior choice for most contemporary fatty acid studies. The enhanced safety profile, which facilitates research in human subjects, combined with the detailed metabolic insights provided by mass spectrometry, empowers researchers to ask and answer more complex biological questions. Although the initial cost of some stable isotope-labeled compounds may be higher, the long-term savings from avoiding radioactive waste disposal and the value of the rich, quantitative data obtained often justify the investment. For researchers and drug development professionals aiming for the highest standards of safety and scientific rigor, stable isotopes are the clear path forward in advancing our understanding of fatty acid metabolism.
References
A Researcher's Guide to 13C-Labeled Lauric Acid: A Comparative Analysis of Positional Isotopologues
For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids is crucial for a wide range of applications, from elucidating disease mechanisms to developing novel therapeutics. Stable isotope labeling with carbon-13 (13C) is a powerful tool for tracing the metabolism of molecules like lauric acid, a 12-carbon saturated fatty acid. The position of the 13C label within the lauric acid molecule, however, significantly influences the experimental outcomes and the types of biological questions that can be addressed. This guide provides an objective comparison of different 13C-labeled lauric acid isotopologues, supported by experimental data and detailed protocols to aid in the design and interpretation of metabolic studies.
Comparing the Utility of 13C-Labeled Lauric Acid Isotopologues
The choice of a specific 13C-labeled lauric acid depends on the primary metabolic pathway under investigation. The three most common isotopologues are [1-¹³C]lauric acid, [12-¹³C]lauric acid, and uniformly labeled [U-¹³C₁₂]lauric acid. Each offers unique advantages for tracing distinct metabolic processes.
| Isotopologue | Primary Application | Key Metabolic Pathway Traced | Expected Primary Labeled Product | Key Mass Spectrometry (MS) Fragment (as Methyl Ester) |
| [1-¹³C]Lauric Acid | Measurement of β-oxidation rates | Fatty acid oxidation | ¹³CO₂ | m/z 75 (McLafferty rearrangement product) |
| [12-¹³C]Lauric Acid | Tracing incorporation into complex lipids and elongation | Fatty acid elongation and synthesis of complex lipids | ¹³C-labeled fatty acids (e.g., myristic acid, palmitic acid), triglycerides, phospholipids | m/z of the molecular ion and fragments containing the terminal methyl group will be shifted by +1 amu |
| [U-¹³C₁₂]Lauric Acid | Global metabolic fate analysis, including oxidation and biosynthesis | Overall contribution to various metabolic pools | ¹³C-labeled acetyl-CoA, Krebs cycle intermediates, complex lipids, and ¹³CO₂ | All fragments will show a mass shift corresponding to the number of ¹³C atoms they contain |
Delving into the Metabolic Pathways
The differential applications of these isotopologues stem from the fundamental biochemistry of fatty acid metabolism.
Beta-Oxidation: The Fate of [1-¹³C]Lauric Acid
Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria. In each cycle of beta-oxidation, a two-carbon unit is cleaved from the acyl-CoA molecule in the form of acetyl-CoA. When [1-¹³C]lauric acid is used, the labeled carboxyl carbon is released as ¹³CO₂ in the very first cycle of beta-oxidation. This makes it an excellent tracer for quantifying the rate of fatty acid oxidation.[1] Studies have shown that lauric acid is highly oxidized compared to longer-chain saturated fatty acids.[1]
Anabolic Pathways: Tracing with [12-¹³C]Lauric Acid and [U-¹³C₁₂]Lauric Acid
When the label is positioned at the methyl end ([12-¹³C]lauric acid) or throughout the carbon chain ([U-¹³C₁₂]lauric acid), the ¹³C atoms are retained in the resulting acetyl-CoA molecules (except for the terminal two carbons in the final cycle of beta-oxidation for [12-¹³C]lauric acid). These labeled acetyl-CoA units can then be traced as they are incorporated into various anabolic pathways, including the synthesis of longer-chain fatty acids, ketone bodies, and cholesterol, or their entry into the Krebs cycle for energy production. Uniformly labeled lauric acid provides a comprehensive view of all these metabolic fates.
Experimental Protocols
Accurate and reproducible data are paramount in metabolic research. The following are generalized protocols for in vitro and cell-based assays using ¹³C-labeled lauric acid.
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Isolated Mitochondria
This protocol is adapted from methods used to assess mitochondrial fatty acid oxidation.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, and EGTA)
-
[1-¹³C]Lauric acid complexed to fatty acid-free bovine serum albumin (BSA)
-
Substrates and cofactors (e.g., L-carnitine, malate, ADP)
-
Sealed incubation vials with a center well containing a trapping agent (e.g., NaOH or hyamine hydroxide) for CO₂
-
Scintillation vials and scintillation cocktail (for ¹⁴C, but adaptable for ¹³CO₂ measurement via mass spectrometry)
Procedure:
-
Prepare the incubation medium containing respiration buffer, L-carnitine, and malate.
-
Add the [1-¹³C]lauric acid-BSA complex to the incubation medium.
-
Initiate the reaction by adding a known amount of isolated mitochondria to the vials.
-
Seal the vials and incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting an acid (e.g., perchloric acid) into the reaction mixture, which releases the dissolved CO₂.
-
Continue incubation for an additional period to ensure complete trapping of the released ¹³CO₂ by the agent in the center well.
-
Remove the center well and quantify the trapped ¹³CO₂ using an appropriate method, such as isotope ratio mass spectrometry.
-
Normalize the amount of ¹³CO₂ produced to the mitochondrial protein content and the incubation time to determine the rate of fatty acid oxidation.
Protocol 2: Cellular Uptake and Metabolism of ¹³C-Labeled Lauric Acid
This protocol outlines a general procedure for tracing the metabolic fate of ¹³C-labeled lauric acid in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
¹³C-labeled lauric acid ([1-¹³C], [12-¹³C], or [U-¹³C₁₂]) complexed to fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Instrumentation for analysis (GC-MS or LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled lauric acid-BSA complex at a known concentration. Incubate the cells for a specific time course (e.g., 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate the lipid and polar metabolite fractions.
-
-
Sample Preparation for MS Analysis:
-
Lipid Fraction: Dry the lipid extract under a stream of nitrogen. For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
Polar Fraction: Dry the polar metabolite extract. Derivatize if necessary for GC-MS analysis (e.g., silylation).
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared samples by GC-MS or LC-MS/MS to identify and quantify the ¹³C-labeled metabolites.
-
Monitor for the incorporation of ¹³C into downstream metabolites such as longer-chain fatty acids, Krebs cycle intermediates, and amino acids.
-
For [1-¹³C]lauric acid experiments focused on oxidation, the headspace of the culture flask can be sampled to measure ¹³CO₂ production.
-
Concluding Remarks
The selection of a ¹³C-labeled lauric acid isotopologue is a critical decision in the design of metabolic studies. By understanding the distinct metabolic information that each labeled position can provide, researchers can more effectively probe the intricate network of fatty acid metabolism. [1-¹³C]lauric acid is the tracer of choice for quantifying beta-oxidation, while [12-¹³C] and [U-¹³C₁₂]lauric acid are invaluable for investigating the anabolic fates of this important medium-chain fatty acid. The combination of carefully chosen isotopic tracers with robust experimental protocols and sensitive analytical techniques will continue to advance our understanding of the role of fatty acid metabolism in health and disease.
References
A Comparative Guide to the Quantification of Lauric Acid: Accuracy and Precision with Lauric Acid-13C-1
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for robust experimental outcomes. Lauric acid, a medium-chain saturated fatty acid, is a key analyte in various fields, from metabolic research to food science. This guide provides an objective comparison of analytical methodologies for lauric acid quantification, with a focus on the use of Lauric acid-13C-1 as an internal standard to enhance accuracy and precision.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] They offer superior accuracy and precision by compensating for variations that can occur during sample preparation, extraction, and analysis.[2] this compound, being chemically identical to the analyte of interest, co-elutes and experiences the same ionization effects, leading to reliable correction for matrix effects and other sources of error.[1][3]
Performance Comparison of Analytical Methods
The quantification of lauric acid is primarily achieved through chromatographic methods coupled with mass spectrometry (MS) or other detectors. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the desired throughput.
Below is a summary of the performance characteristics of different analytical methods for lauric acid quantification. The use of a stable isotope-labeled internal standard like this compound is expected to yield high accuracy and precision across these platforms.
| Parameter | GC-MS with this compound (or similar stable isotope) | LC-MS/MS with this compound (or similar stable isotope) | GC-FID | HPLC-ELSD |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.9995[4] | ≥ 0.9971 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | 0.033 - 0.385 mg/mL | 0.040 - 0.421 mg/mL |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | 0.099 - 1.168 mg/mL | 0.122 - 1.277 mg/mL |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Satisfactory recoveries reported | Acceptable recoveries reported |
| Precision (%RSD) | < 15% | < 15% | < 2% (for interday and intraday) | Not explicitly stated |
Note: Data for GC-MS and LC-MS/MS with this compound are based on typical performance characteristics for stable isotope dilution methods. Data for GC-FID and HPLC-ELSD are derived from published studies on lauric acid quantification.
Experimental Protocols and Workflows
Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results. Below are generalized workflows for the quantification of lauric acid using GC-MS and LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a robust and widely used technique for fatty acid analysis. It typically requires derivatization of the fatty acids to more volatile esters, such as fatty acid methyl esters (FAMEs), prior to analysis.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
To a known amount of sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction to isolate the total lipid fraction. A common method is the Folch extraction using chloroform and methanol.
-
-
Derivatization:
-
The extracted lipids are saponified and then derivatized to their corresponding fatty acid methyl esters (FAMEs). This is often achieved by heating with a reagent such as boron trifluoride in methanol (BF₃-methanol).
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a wax or polar-modified column) to separate the FAMEs. A typical temperature program involves an initial hold followed by a ramp to a final temperature.
-
Mass Spectrometry: Operate the mass spectrometer in either selected ion monitoring (SIM) mode for targeted quantification or full scan mode. For lauric acid methyl ester and its 13C-labeled internal standard, specific ions will be monitored.
-
-
Data Analysis:
-
Integrate the peak areas of the endogenous lauric acid methyl ester and the this compound methyl ester.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of lauric acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of lauric acid and a constant amount of the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Workflow
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, allowing for the direct analysis of free fatty acids.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
Spike a known volume of the sample with the this compound internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Centrifuge the sample and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Liquid Chromatography: Separate the fatty acids using a reversed-phase column (e.g., C18). A gradient elution with a mobile phase containing an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid or ammonium formate) is typically used.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for both lauric acid and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the lauric acid concentration using a calibration curve constructed similarly to the GC-MS method.
-
Conclusion
The use of this compound as an internal standard in conjunction with either GC-MS or LC-MS/MS provides a highly accurate and precise method for the quantification of lauric acid in various biological matrices. While GC-MS is a well-established and robust technique, it requires a derivatization step. LC-MS/MS offers the advantage of direct analysis of free fatty acids with high sensitivity and specificity. The choice between these methods will depend on the specific research needs, available instrumentation, and sample characteristics. For less stringent quantitative requirements, GC-FID and HPLC-ELSD can be considered, though they generally offer lower sensitivity and do not benefit from the superior correction provided by a stable isotope-labeled internal standard. By selecting the appropriate methodology and a high-quality internal standard like this compound, researchers can ensure the reliability and validity of their quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijert.org [ijert.org]
A Researcher's Guide to Inter-laboratory Comparison of ¹³C Enrichment Analysis
For researchers, scientists, and professionals in drug development, precise and reproducible analysis of ¹³C enrichment is paramount for robust metabolic studies. This guide provides an objective comparison of common methodologies for ¹³C enrichment analysis, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Overview of ¹³C Enrichment Analysis Techniques
Carbon-13 (¹³C) is a stable isotope that serves as a powerful tracer in metabolic research. By introducing ¹³C-labeled substrates to biological systems, researchers can track the flow of carbon through metabolic pathways, quantify metabolite turnover, and elucidate cellular physiology. The primary analytical techniques for measuring ¹³C enrichment include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different experimental goals.
Key applications of ¹³C enrichment analysis include:
-
Metabolic Flux Analysis (¹³C-MFA): Quantifying the rates of metabolic reactions within a network.[1][2][3][4][5]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A widely used technique in quantitative proteomics to compare protein abundance between different cell populations.
-
Metabolite Identification and Quantification: Using ¹³C labeling to distinguish biological signals from background noise and to determine the number of carbon atoms in metabolites.
Comparison of Analytical Platforms
The choice of analytical platform is critical and depends on the specific requirements of the study, such as the desired sensitivity, resolution, and the types of metabolites being analyzed.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile and thermally stable compounds followed by mass-based detection of isotopologues. | Separates non-volatile and thermally labile compounds followed by mass-based detection. | Provides structural information and positional ¹³C enrichment based on nuclear spin properties. |
| Sample Type | Volatile and derivatized non-volatile metabolites (e.g., amino acids, organic acids). | A wide range of non-volatile metabolites (e.g., nucleotides, lipids, peptides). | Intact biological samples (e.g., cell extracts, biofluids) with minimal sample preparation. |
| Sensitivity | High, capable of detecting low-abundance metabolites. | High, often coupled with high-resolution mass analyzers for increased specificity. | Lower compared to MS-based methods. |
| Resolution | Provides mass isotopomer distributions (MIDs). | Can provide high-resolution mass data for accurate mass determination. | Can resolve positional isomers and provide information on intramolecular ¹³C distribution. |
| Throughput | Relatively high. | High, compatible with automated sample processing. | Lower, as longer acquisition times are often required. |
| Key Advantage | Robust, reproducible, and extensive spectral libraries are available. | Versatile, applicable to a broad range of compounds without derivatization. | Non-destructive, provides detailed structural information and positional enrichment. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of ¹³C enrichment data across different laboratories.
General Experimental Workflow for ¹³C-MFA
Metabolic flux analysis using ¹³C tracers is a cornerstone of metabolic engineering and systems biology.
Caption: A generalized workflow for conducting a ¹³C metabolic flux analysis experiment.
Protocol Details:
-
Cell Culture and Labeling: Cells are cultured in a defined medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose). The duration of labeling is critical to achieve isotopic steady state.
-
Metabolic Quenching and Extraction: Rapid quenching of metabolic activity is essential to preserve the in vivo metabolic state. This is often achieved by rapid cooling or using cold solvents like methanol. Metabolites are then extracted using appropriate solvent systems.
-
Sample Analysis: The extracted metabolites are analyzed by GC-MS, LC-MS, or NMR to determine the isotopic enrichment.
-
Data Analysis: The resulting data on mass isotopomer distributions are used in computational models to estimate metabolic fluxes.
SILAC Protocol for Quantitative Proteomics
SILAC is a powerful method for comparing the relative abundance of thousands of proteins between different cell populations.
Caption: A schematic of the experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Protocol Details:
-
Cell Labeling: Two populations of cells are cultured in media containing either "light" (natural abundance) or "heavy" (¹³C-labeled) essential amino acids (typically arginine and lysine). Complete incorporation of the labeled amino acids is crucial and typically requires several cell doublings.
-
Experimental Perturbation: One cell population is subjected to the experimental treatment, while the other serves as a control.
-
Sample Pooling and Processing: The two cell populations are combined, and proteins are extracted and digested, usually with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass difference between the light and heavy peptides allows for their relative quantification.
Inter-laboratory Performance and Considerations
While direct inter-laboratory comparison studies for all ¹³C enrichment applications are not extensively published, some studies provide insights into the reproducibility and precision of these methods.
A study on the inter-laboratory comparison of a liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) method for sugar analysis in honey involving 14 laboratories reported the following precision data:
-
Repeatability Relative Standard Deviation (RSDr): 0.3-0.5% for monosaccharides, 0.3-1.0% for disaccharides, and 0.7-2.8% for trisaccharides.
-
Reproducibility Relative Standard Deviation (RSDR): 0.8-1.8% for monosaccharides, 1.0-1.5% for disaccharides, and 1.4-2.8% for trisaccharides.
These findings suggest that while repeatability within a single lab can be high, reproducibility across different labs can vary more significantly, highlighting the importance of standardized protocols and reference materials.
Factors influencing inter-laboratory variability:
-
Sample Preparation: Differences in quenching, extraction, and derivatization procedures can introduce significant variability.
-
Instrumentation: Variations in instrument type, calibration, and maintenance can affect data quality.
-
Data Analysis: The choice of software, algorithms, and correction factors for natural isotope abundance can lead to different results.
-
Kinetic Isotope Effects: At low levels of ¹³C enrichment, kinetic isotope effects can become significant and require correction.
Signaling Pathway Example: Central Carbon Metabolism
¹³C enrichment analysis is instrumental in mapping the flow of carbon through central metabolic pathways.
Caption: Tracking ¹³C from glucose through central carbon metabolism.
By feeding cells with ¹³C-labeled glucose, the distribution of the ¹³C label into downstream metabolites such as lactate, intermediates of the TCA cycle, and biomass precursors can be measured. This provides quantitative insights into the relative activities of glycolysis, the pentose phosphate pathway, and the TCA cycle.
This guide provides a foundational understanding of the methodologies and considerations for inter-laboratory comparison of ¹³C enrichment analysis. For successful and reproducible outcomes, meticulous attention to protocol standardization and data analysis is essential.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Machinery: A Comparative Guide to Confirming Metabolic Pathways with 13C Labeled Substrates
For researchers, scientists, and drug development professionals, a precise understanding of metabolic pathways is paramount to unraveling disease mechanisms and developing targeted therapeutics. Among the arsenal of available techniques, the use of 13C labeled substrates, particularly in the context of 13C Metabolic Flux Analysis (13C-MFA), stands out as a gold standard for quantifying the dynamic activity of metabolic networks.[1][2] This guide provides an objective comparison of 13C-MFA with other common methodologies, supported by experimental insights, and offers detailed protocols for its implementation.
At a Glance: 13C-MFA vs. Alternative Approaches
Metabolic pathways can be investigated using a variety of techniques, each offering unique insights into cellular function. While methods like metabolomics and transcriptomics provide valuable snapshots of the metabolic state, 13C-MFA offers a dynamic view of metabolic fluxes—the actual rates of biochemical reactions.[2][3]
| Feature | 13C Metabolic Flux Analysis (13C-MFA) | Metabolomics | Transcriptomics |
| Primary Output | Quantitative reaction rates (fluxes)[1] | Relative or absolute metabolite concentrations | Gene expression levels (mRNA abundance) |
| Nature of Data | Dynamic, measures pathway activity | Static, snapshot of metabolite pools | Static, indicates potential for enzyme synthesis |
| Information Provided | Direct evidence of pathway utilization and carbon flow | Identifies changes in metabolite levels, suggesting pathway alterations | Infers potential changes in metabolic activity based on gene expression |
| Confirmation of Pathway Activity | Direct and quantitative | Indirect, requires inference | Indirect and often poorly correlated with metabolic flux |
| Key Advantage | Provides a functional readout of the metabolic network | High-throughput and comprehensive coverage of metabolites | Genome-wide coverage of gene expression |
| Limitations | Technically demanding, lower throughput, requires specialized expertise | Does not measure reaction rates | Poor correlation between transcript levels and enzyme activity/flux |
Delving Deeper: A Quantitative Perspective
While transcriptomics can suggest the upregulation of genes within a pathway, it does not confirm a corresponding increase in metabolic flux. Similarly, metabolomics may reveal an accumulation of a particular metabolite, but this could be due to increased production or decreased consumption. 13C-MFA resolves these ambiguities by directly tracing the flow of carbon atoms through the network.
Consider the investigation of the Pentose Phosphate Pathway (PPP), a crucial route for generating NADPH and precursors for nucleotide biosynthesis.
| Method | Finding | Interpretation |
| Transcriptomics | Increased mRNA levels of G6PD and TKT | Suggests a potential increase in PPP activity. |
| Metabolomics | Increased levels of Ribose-5-phosphate | Could indicate increased PPP flux or a bottleneck downstream. |
| 13C-MFA with [1,2-13C]glucose | A specific ratio of M+1 to M+2 labeled lactate | Quantitatively determines the flux through the oxidative and non-oxidative branches of the PPP. |
One of the key advantages of 13C-MFA is the ability to design experiments with specific tracers to probe different parts of metabolism. For instance, while 13C-glucose tracers are ideal for studying glycolysis and the PPP, 13C-glutamine is often the tracer of choice for investigating the TCA cycle.
Experimental Protocols: A Step-by-Step Guide to 13C-MFA
The successful implementation of 13C-MFA requires careful experimental design and execution. The following protocol outlines the key steps for a typical experiment in mammalian cell culture.
Experimental Design and Substrate Selection
-
Define the metabolic pathway of interest. This will guide the choice of the 13C labeled substrate. For example, to study glycolysis and the pentose phosphate pathway, [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose are commonly used. For the TCA cycle, [U-13C]glutamine is a good choice.
-
Determine the optimal labeling strategy. This may involve using a single tracer or parallel labeling experiments with different tracers to enhance the resolution of specific fluxes.
Cell Culture and Isotopic Labeling
-
Culture cells in a defined medium. This ensures that the sole carbon source for the pathway of interest is the labeled substrate.
-
Introduce the 13C labeled substrate. Replace the standard medium with a medium containing the chosen 13C labeled substrate at a known concentration.
-
Achieve isotopic steady state. Incubate the cells for a sufficient period to ensure that the labeling of intracellular metabolites has reached a stable equilibrium. This is a critical assumption for steady-state 13C-MFA.
Metabolite Extraction
-
Quench metabolism rapidly. This is crucial to prevent any further metabolic activity that could alter the labeling patterns. Cold methanol or other solvent mixtures are typically used for this purpose.
-
Extract intracellular metabolites. Separate the metabolites from other cellular components.
Analytical Measurement
-
Analyze metabolite extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to determine the mass isotopomer distributions of key metabolites.
Data Analysis and Flux Calculation
-
Correct for natural 13C abundance. The raw analytical data must be corrected for the naturally occurring 13C isotopes.
-
Utilize computational modeling. Employ specialized software to fit the experimental labeling data to a metabolic network model. This process estimates the intracellular fluxes that best explain the observed labeling patterns.
-
Perform statistical analysis. Evaluate the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes to ensure the reliability of the results.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified experimental workflow and a metabolic pathway.
References
Evaluating Kinetic Isotope Effects in Fatty Acid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of kinetic isotope effects (KIEs) provides invaluable insights into the mechanisms of enzymatic reactions and metabolic pathways. By substituting an atom in a substrate with its heavier, stable isotope, researchers can probe the rate-limiting steps of a reaction. This guide offers a comparative overview of the evaluation of KIEs in fatty acid metabolism, with a focus on the application of Lauric acid-13C-1. Due to a scarcity of direct experimental data on the KIE of this compound, this guide draws comparisons from studies on other isotopically labeled fatty acids, primarily deuterium-labeled polyunsaturated fatty acids (PUFAs), to provide a framework for experimental design and data interpretation.
Principles of Kinetic Isotope Effects in Fatty Acid Metabolism
The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In fatty acid metabolism, this typically involves replacing a hydrogen (¹H) with deuterium (²H or D) or a carbon-12 (¹²C) with carbon-13 (¹³C) at a position involved in a bond-breaking or bond-forming step of an enzymatic reaction. A KIE greater than 1 (a "normal" KIE) indicates that the bond to the lighter isotope is broken more readily than the bond to the heavier isotope, suggesting that this bond cleavage is part of the rate-determining step of the reaction.
Comparison of Isotopic Labeling Strategies for KIE Studies
While direct comparative data for this compound KIE is limited in the current literature, we can infer its potential applications and compare it to more extensively studied deuterated fatty acids.
| Feature | This compound | Deuterated Polyunsaturated Fatty Acids (e.g., D-Linoleic Acid) |
| Isotope | Carbon-13 (¹³C) | Deuterium (²H or D) |
| Typical Application | Primarily used in metabolic flux analysis to trace the fate of carbon atoms through metabolic pathways.[1] Potential for KIE studies in reactions involving decarboxylation or other C-C bond cleavages. | Widely used to study KIEs in oxidation reactions involving C-H bond abstraction, a common step in fatty acid metabolism by enzymes like lipoxygenases. |
| Magnitude of KIE | Expected to be smaller than deuterium KIEs for C-H bond cleavage. Typically in the range of 1.02-1.05 for enzymatic reactions. | Can be very large (>>7), indicating significant quantum tunneling effects in hydrogen abstraction steps. |
| Analytical Detection | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of ¹³C into metabolites.[1] | LC-MS/MS is a common method to differentiate and quantify deuterated and non-deuterated lipid products.[2] |
Experimental Protocols for Evaluating Kinetic Isotope Effects
In Vitro KIE Studies with Purified Enzymes
This protocol is designed to measure the KIE of a fatty acid with a purified enzyme, such as a fatty acid oxidase.
Objective: To determine the rates of reaction for the isotopically labeled and unlabeled fatty acid with a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Lauric acid (unlabeled)
-
This compound
-
Appropriate buffer system
-
Cofactors and other reaction components as required by the enzyme
-
Quenching solution (e.g., strong acid or organic solvent)
-
Analytical instrumentation (e.g., HPLC, GC-MS, or LC-MS/MS)
Procedure:
-
Enzyme Assay Optimization: Determine the optimal conditions (pH, temperature, enzyme concentration, substrate concentration) for the enzymatic reaction using the unlabeled lauric acid.
-
Kinetic Assays:
-
Prepare reaction mixtures containing the optimized buffer, enzyme, and cofactors.
-
Initiate the reaction by adding either unlabeled lauric acid or this compound at various concentrations.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
-
Product Quantification:
-
Extract the product from the reaction mixture.
-
Quantify the amount of product formed using a suitable analytical method. For ¹³C-labeled products, LC-MS or GC-MS can be used to differentiate between the labeled and unlabeled products.
-
-
Data Analysis:
-
Determine the initial rates of the reaction for both the labeled and unlabeled substrates.
-
Calculate the kinetic parameters (Vmax and Km) for each substrate by fitting the data to the Michaelis-Menten equation.
-
The KIE is calculated as the ratio of the Vmax/Km for the unlabeled substrate to that of the labeled substrate (KIE = (Vmax/Km)¹²C / (Vmax/Km)¹³C).
-
Ex Vivo KIE Studies in Cultured Cells
This protocol outlines a method to assess the KIE of a fatty acid in a cellular context.
Objective: To compare the metabolism of isotopically labeled and unlabeled fatty acid in cultured cells.
Materials:
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
Lauric acid (unlabeled) complexed to bovine serum albumin (BSA)
-
This compound complexed to BSA
-
LC-MS/MS or GC-MS for metabolite analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Incubate the cells with either unlabeled lauric acid or this compound at a specific concentration for various time points.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with cold phosphate-buffered saline (PBS).
-
Quench the metabolism and extract intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Extract lipids from the cell pellet and the culture medium.
-
-
Metabolite Analysis:
-
Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the parent fatty acids and their metabolites.
-
For ¹³C-labeled experiments, determine the isotopic enrichment in the downstream metabolites.
-
-
Data Analysis:
-
Compare the rate of disappearance of the parent fatty acid and the rate of appearance of metabolites for the labeled and unlabeled lauric acid.
-
The physiological KIE can be estimated by the ratio of the products formed from the unlabeled substrate to those formed from the labeled substrate.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.
Caption: Workflow for in vitro KIE studies.
Caption: Workflow for ex vivo KIE studies.
Signaling Pathway Context: Fatty Acid β-Oxidation
Understanding the metabolic pathway is crucial for interpreting KIE data. Lauric acid, a saturated fatty acid, is primarily metabolized through mitochondrial β-oxidation. A KIE observed in the overall process of lauric acid catabolism could point to a rate-limiting step within this pathway.
Caption: Fatty Acid β-Oxidation Pathway.
A KIE study using this compound could potentially probe the C-C bond cleavage catalyzed by thiolase, or decarboxylation steps if the labeled carbon is traced further into downstream pathways. However, the initial C-H bond abstraction by Acyl-CoA Dehydrogenase is often a key regulatory step, making deuterium labeling a more common choice for studying KIEs in this part of the pathway.
Conclusion and Future Directions
The evaluation of kinetic isotope effects is a powerful tool for dissecting the mechanisms of fatty acid metabolism. While direct experimental data on the KIE of this compound is currently limited, this guide provides a comparative framework and detailed methodologies based on studies of other isotopically labeled fatty acids. The primary application of ¹³C-labeled fatty acids to date has been in metabolic flux analysis.[1] Future research focusing on the ¹³C-KIE of lauric acid, particularly in enzymatic reactions involving C-C bond cleavage, would be highly valuable. Such studies would complement the existing body of knowledge on deuterium KIEs in fatty acid oxidation and provide a more complete picture of the enzymatic mechanisms governing lipid metabolism. The experimental designs and analytical techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on such investigations.
References
A Comparative Guide to the Analytical Benchmarking of Lauric Acid-13C-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Lauric acid-13C-1, a stable isotope-labeled saturated fatty acid crucial for metabolic research and as an internal standard in quantitative analyses. We will delve into the experimental protocols and performance data of key analytical techniques, offering a framework for selecting the most appropriate method for your research needs. This compound is utilized as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Quantitative Data Summary
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key performance metrics for the analysis of lauric acid, providing a benchmark for what can be expected when analyzing its 13C-labeled counterpart. It is important to note that performance characteristics can vary based on the specific instrument, experimental conditions, and sample matrix.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Reference |
| GC-FID | Lauric Acid | 0.385 µg/mL | 1.168 µg/mL | 100-500 µg/mL (r²=0.9996) | < 2% (Intra- and Interday) | [2] |
| GC-MS | Lauric Acid | ~0.38 µg/mL | ~1.17 µg/mL | Not Specified | < 2% (Intra-day) | [3] |
| LC-MS/MS | Short-Chain Fatty Acids | < 0.01 µg/mL | < 0.1 µg/mL | r² > 0.99 | Not Specified | [4] |
| NMR | Short-Chain Fatty Acids | Not Specified | Not Specified | r² > 0.99 | Good Repeatability | [4] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible and reliable scientific outcomes. Below are detailed methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
This protocol, adapted from a standard method for fatty acid analysis using a deuterated internal standard, is suitable for the quantification of this compound. The principle of stable isotope dilution is employed, where a known amount of the isotopically labeled standard is added to the sample to correct for variability during sample preparation and analysis.
1. Sample Preparation (from Plasma)
-
Pipette 100 µL of plasma into a glass tube.
-
Add a known amount of this compound internal standard.
-
Add 2 mL of iso-octane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 2% (v/v) methanolic sulfuric acid.
-
Seal the tube and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of iso-octane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the top organic layer containing the FAMEs to a GC vial.
3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness) or similar polar column |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 1 min |
| Carrier Gas | Helium |
| Mass Spectrometer | Agilent 7250 Q-TOF or equivalent |
| Ion Source Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Considerations
For the analysis of free fatty acids by LC-MS, negative ion mode is generally more appropriate as it minimizes in-source water loss that can occur in positive ion mode, thereby improving sensitivity and data interpretation.
1. Sample Preparation
-
A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or serum samples.
-
The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).
2. Chromatographic Conditions
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium formate is commonly employed to achieve good separation and ionization.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transition from the precursor ion (M-H)- of this compound to a specific product ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
Quantitative 13C NMR can be a powerful tool for the analysis of 13C-labeled compounds, offering a non-destructive method that requires minimal sample preparation.
1. Sample Preparation
-
Dissolve a known amount of the sample extract containing this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Add a known amount of an internal standard for quantification if necessary.
2. NMR Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 13C pulse sequence with proton decoupling. For enhanced sensitivity, techniques like INEPT can be used.
-
Relaxation Delay (D1): A sufficiently long relaxation delay should be used to ensure full relaxation of the 13C nuclei for accurate quantification.
-
Number of Scans: An adequate number of scans should be acquired to achieve a good signal-to-noise ratio.
Mandatory Visualizations
To further clarify the methodologies and decision-making processes, the following diagrams are provided.
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
Safety Operating Guide
Proper Disposal of Lauric Acid-13C-1: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Lauric acid-13C-1 is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this isotopically labeled compound. Adherence to these protocols is vital to minimize environmental impact and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3][4]
Quantitative Hazard Classification
For a clear understanding of the risks, the following table summarizes the quantitative hazard data for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that is consistent with federal, state, and local regulations. Do not dispose of this material with household garbage or down the drain.
1. Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name.
-
Segregate it from other laboratory waste streams to avoid cross-contamination.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name and associated hazards.
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the operator.
-
Keep the container tightly sealed when not in use.
4. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the EHS office or disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS.
-
If trained and equipped to do so, contain the spill using appropriate absorbent materials.
-
Sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal.
-
Avoid generating dust.
-
Thoroughly clean the spill area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Lauric acid-13C-1
This guide provides crucial safety and logistical information for the handling and disposal of Lauric acid-13C-1, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this isotopically labeled compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or tightly fitting safety goggles. A face shield may be required for splash hazards. | Must be compliant with government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hands | Chemical-resistant gloves. | Nitrile rubber gloves are recommended.[2] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[1][2] |
| Body | Laboratory coat. | A lab coat should be worn to protect against skin contact.[3] For larger spills, a full suit may be necessary. |
| Respiratory | Dust respirator or an approved/certified respirator. | Use in areas with inadequate ventilation or when dust, fumes, or mist may be generated. A full-face particle respirator may be appropriate in some situations. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Avoid storing near strong oxidizing agents, bases, or reducing agents.
-
-
Preparation and Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Ground all equipment containing the material to prevent static discharge.
-
Do not eat, drink, or smoke in the handling area.
-
-
In Case of a Spill :
-
Evacuate unnecessary personnel from the area.
-
For small spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.
-
Avoid generating dust during cleanup.
-
For larger spills, wear a full suit and a self-contained breathing apparatus.
-
Prevent the spilled material from entering drains or waterways.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Characterization : The waste generator is responsible for determining if the chemical waste is classified as hazardous according to local, regional, and national regulations.
-
Container Disposal : Dispose of empty containers as unused product. Do not dispose of with household garbage.
-
Chemical Disposal :
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not empty into drains.
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
